molecular formula C10H7ClN2O B1310404 2-Chloro-3-quinolinecarboxaldehyde oxime CAS No. 93299-49-1

2-Chloro-3-quinolinecarboxaldehyde oxime

Cat. No.: B1310404
CAS No.: 93299-49-1
M. Wt: 206.63 g/mol
InChI Key: KTZXCDZMISQMMF-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-quinolinecarboxaldehyde oxime is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-[(2-chloroquinolin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10-8(6-12-14)5-7-3-1-2-4-9(7)13-10/h1-6,14H/b12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZXCDZMISQMMF-WUXMJOGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Quinoline Scaffolds in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its derivatives are integral to a vast array of therapeutic agents, demonstrating activities that span antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[1] The versatility of the quinoline nucleus makes it a privileged scaffold in drug discovery, continually inspiring the development of novel synthetic methodologies.[2][3]

Among the myriad of functionalized quinolines, 2-chloro-3-quinolinecarboxaldehyde serves as a particularly valuable synthetic intermediate. The presence of both a reactive aldehyde group and a displaceable chlorine atom allows for a diverse range of chemical transformations, paving the way for the construction of complex molecular frameworks.[1][4][5] This guide provides a comprehensive, in-depth exploration of a fundamental reaction of this key intermediate: its conversion to 2-chloro-3-quinolinecarboxaldehyde oxime. This transformation is a critical step in the synthesis of various biologically significant compounds, including nitriles and other heterocyclic systems.[1]

This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not only a detailed, step-by-step protocol but also a thorough understanding of the underlying chemical principles, safety considerations, and analytical validation required for the successful synthesis and characterization of this compound.

Chemical Principles and Reaction Mechanism

The synthesis of this compound from 2-chloro-3-formyl-quinoline is a classic condensation reaction. The core of this transformation is the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.

The reaction proceeds as follows:

Step 1: Nucleophilic Addition The nitrogen atom of hydroxylamine (NH₂OH), possessing a lone pair of electrons, acts as a nucleophile. It attacks the partially positive carbonyl carbon of the 2-chloro-3-formyl-quinoline. This results in the formation of a tetrahedral intermediate, a carbinolamine. The nucleophilicity of the hydroxylamine is enhanced by the presence of the adjacent oxygen atom.[6]

Step 2: Proton Transfer A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group, a process often facilitated by the solvent or a mild acid/base catalyst.

Step 3: Dehydration The resulting intermediate readily eliminates a molecule of water (dehydration). The hydroxyl group is protonated to form a good leaving group (H₂O), and the lone pair on the nitrogen atom forms a double bond with the carbon, leading to the formation of the oxime.

The overall reaction is an equilibrium process. To drive the reaction to completion, it is often necessary to remove the water formed during the reaction or to use an excess of one of the reactants.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes at each stage.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )CAS NumberNotes
2-Chloro-3-formyl-quinolineC₁₀H₆ClNO191.6273434-75-0Starting material. Ensure high purity.
Hydroxylamine hydrochlorideNH₂OH·HCl69.495470-11-1Reagent. Corrosive and toxic. Handle with care.[7][8][9]
Sodium AcetateCH₃COONa82.03127-09-3Base catalyst.
EthanolC₂H₅OH46.0764-17-5Solvent.
Deionized WaterH₂O18.027732-18-5Solvent.
Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

  • pH paper or pH meter

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Melting point apparatus

Step-by-Step Methodology

1. Reaction Setup:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (52.2 mmol) of 2-chloro-3-formyl-quinoline in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of 4.3 g (62.6 mmol) of hydroxylamine hydrochloride and 5.1 g (62.6 mmol) of sodium acetate in 50 mL of aqueous ethanol (1:1 v/v). The sodium acetate acts as a base to liberate the free hydroxylamine from its hydrochloride salt.

2. Reaction Execution:

  • Slowly add the hydroxylamine hydrochloride/sodium acetate solution to the stirred solution of 2-chloro-3-formyl-quinoline at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle.

3. Reaction Monitoring:

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Prepare a TLC plate (silica gel) and spot the starting material and the reaction mixture. A suitable eluent system is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).

  • The reaction is considered complete when the spot corresponding to the starting material (2-chloro-3-formyl-quinoline) is no longer visible. The reaction time is typically 2-4 hours.

4. Work-up and Isolation:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with gentle stirring.

  • A precipitate of the crude this compound will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with copious amounts of cold deionized water to remove any inorganic salts.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

  • Dissolve the crude product in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at a low temperature (e.g., 40-50 °C).

Safety Precautions
  • Hydroxylamine hydrochloride is corrosive, toxic, and a potential skin sensitizer.[7][8][9] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this reagent in a well-ventilated fume hood.

  • 2-Chloro-3-formyl-quinoline is an irritant. Avoid inhalation and contact with skin and eyes.

  • Ethanol is flammable. Keep away from open flames and ignition sources.

Analytical Characterization

Thorough characterization of the synthesized this compound is crucial to confirm its identity and purity.

TechniqueExpected Results
Melting Point A sharp melting point indicates a high degree of purity. The reported melting point for this compound is typically in the range of 198-202 °C.
¹H NMR Spectroscopy The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline ring and a distinct singlet for the oxime proton (-NOH), typically in the downfield region (around 11-12 ppm). The aldehyde proton peak (around 10 ppm) from the starting material should be absent.
¹³C NMR Spectroscopy The carbon NMR spectrum will confirm the presence of the carbon atoms in the quinoline ring and the C=N bond of the oxime. The carbonyl carbon peak (around 190 ppm) of the starting aldehyde will be absent.
Infrared (IR) Spectroscopy The IR spectrum should display a characteristic broad absorption band for the O-H stretch of the oxime group (around 3200-3400 cm⁻¹) and a C=N stretching vibration (around 1650 cm⁻¹). The strong C=O stretching band of the aldehyde (around 1700 cm⁻¹) should be absent.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₇ClN₂O), which is approximately 206.63 g/mol .

Visualizing the Process

Chemical Reaction Pathway

Synthesis cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product 2-Chloro-3-formyl-quinoline 2-Chloro-3-formyl-quinoline Reflux Reflux in Aqueous Ethanol 2-Chloro-3-formyl-quinoline->Reflux Hydroxylamine Hydroxylamine (from NH2OH.HCl + NaOAc) Hydroxylamine->Reflux Oxime 2-Chloro-3-quinoline- carboxaldehyde Oxime Reflux->Oxime Condensation - H2O

Caption: Synthesis of this compound.

Experimental Workflow

Workflow A 1. Reaction Setup Dissolve reactants in ethanol. B 2. Reaction Reflux for 2-4 hours. A->B C 3. Monitoring Check completion by TLC. B->C C->B Incomplete D 4. Work-up Precipitate in ice water. C->D Complete E 5. Isolation Filter and wash the crude product. D->E F 6. Purification Recrystallize from ethanol/water. E->F G 7. Characterization MP, NMR, IR, MS. F->G H Pure Product G->H

Caption: Experimental Workflow for Oxime Synthesis.

Conclusion

The synthesis of this compound is a robust and reproducible procedure that provides a valuable intermediate for further synthetic transformations in the pursuit of novel therapeutic agents. This guide has detailed a comprehensive protocol, grounded in established chemical principles, and has emphasized the importance of safety and thorough analytical characterization. By understanding the causality behind each experimental step, from the choice of base to the method of purification, researchers can confidently and efficiently produce this key building block. The provided workflows and characterization data serve as a reliable reference for scientists and professionals in the dynamic field of drug discovery and development.

References
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Patel, H., Gomasa, P., & Paresh, J. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(10), 1639-1641. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-19. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]

  • Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B, 2361-2364.
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (n.d.). Beckmann Rearrangement. [Link]

  • Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 534-540. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 534-540. [Link]

  • ChemTube3D. (n.d.). Oxime formation. [Link]

  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. [Link]

Sources

Spectroscopic Characterization of 2-Chloro-3-quinolinecarboxaldehyde Oxime: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Chloro-3-quinolinecarboxaldehyde oxime is a pivotal intermediate in the synthesis of complex heterocyclic systems, many of which are investigated for their potential as therapeutic agents. Its value lies in the versatile reactivity of the chloro, oxime, and quinoline functionalities, which serve as handles for molecular elaboration. Rigorous structural confirmation and purity assessment of this compound are non-negotiable prerequisites for its use in subsequent synthetic stages and drug discovery pipelines. This technical guide provides a comprehensive framework for the complete spectroscopic characterization of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere data reporting to explain the causality behind experimental choices and data interpretation, offering a self-validating protocol for researchers, scientists, and drug development professionals. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible spectroscopy for unambiguous structural elucidation.

Introduction: The Quinoline Scaffold and the Role of the Oxime Intermediate

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The synthesis of novel quinoline-based compounds is therefore an area of intense research.

2-Chloro-3-quinolinecarboxaldehyde serves as a common precursor, typically synthesized via the Vilsmeier-Haack reaction from the corresponding acetanilide.[1][2][3] The conversion of this aldehyde to its oxime derivative, this compound, dramatically expands its synthetic utility. The oxime functional group can participate in a variety of transformations, including Beckmann rearrangements, reductions to amines, and cycloaddition reactions, paving the way for the creation of diverse molecular libraries.

Given its role as a foundational building block, ensuring the structural integrity of this compound is of paramount importance. Spectroscopic analysis provides the definitive proof of structure and purity required for reliable and reproducible research.

Synthetic Pathway and Quality Control Checkpoints

The synthesis is a two-step process. Understanding this pathway is crucial as it informs the expected spectroscopic changes at each stage.

  • Step 1: Vilsmeier-Haack Reaction. Substituted acetanilides are treated with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to yield 2-Chloro-3-quinolinecarboxaldehyde.[2][3]

  • Step 2: Oximation. The resulting aldehyde is then condensed with hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) with a mild base to neutralize the released HCl, yielding the target oxime.

Spectroscopic characterization serves as a critical quality control gate after the oximation step to confirm the complete conversion of the aldehyde.

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oximation Acetanilide Substituted Acetanilide Aldehyde 2-Chloro-3-quinoline- carboxaldehyde Acetanilide->Aldehyde Formylation & Cyclization Vilsmeier Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier->Aldehyde Aldehyde_ref 2-Chloro-3-quinoline- carboxaldehyde Hydroxylamine Hydroxylamine HCl (NH₂OH·HCl) Oxime 2-Chloro-3-quinoline- carboxaldehyde Oxime (Target Compound) Hydroxylamine->Oxime Aldehyde_ref->Oxime Condensation

Figure 1: Two-step synthesis of the target oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

Principle and Purpose

¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR maps the carbon skeleton. For this specific transformation, NMR is used to verify:

  • The disappearance of the highly deshielded aldehyde proton signal.

  • The appearance of the oxime proton (CH=NOH) and the hydroxyl proton (N-OH).

  • The shift in the corresponding carbon signal from an aldehyde to an oxime carbon.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve ~5-10 mg of the dried, purified sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice. Its ability to form hydrogen bonds slows down the chemical exchange of the oxime's N-OH proton, making it observable as a distinct, often broad, singlet. In contrast, this proton may be broadened into the baseline or absent in chloroform-d (CDCl₃) due to rapid exchange.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition (¹H):

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 16-32, depending on sample concentration.

  • Acquisition (¹³C):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO carbon septet at 39.52 ppm.

Data Interpretation and Expected Results

The key is to compare the product spectrum to that of the starting aldehyde.

Table 1: Expected ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale for Oximation
~11.5 - 12.0 Broad Singlet 1H N-OH Appearance: Confirms the presence of the hydroxyl group of the oxime.
~8.8 - 9.0 Singlet 1H H4 Quinoline ring proton adjacent to the oxime-bearing carbon.
~8.5 - 8.7 Singlet 1H CH =NOH Appearance & Shift: Replaces the aldehyde proton. It is upfield from the original aldehyde proton (~10.5 ppm).[3]
~7.8 - 8.2 Multiplet 4H H5, H6, H7, H8 Aromatic protons of the quinoline core.

| ~10.5 | Singlet | 1H | CHO | Disappearance: The key indicator of complete reaction.[1] |

Table 2: Expected ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Rationale for Oximation
~145 - 150 C =NOH Appearance & Shift: Replaces the aldehyde carbonyl carbon. Significantly upfield from the aldehyde.
~120 - 150 Aromatic & Quinoline Carbons Multiple signals corresponding to the 9 other carbons of the quinoline ring system.

| ~189 | CHO | Disappearance: Confirms loss of the aldehyde carbonyl.[1] |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for confirming the presence and absence of key functional groups.

Principle and Purpose

FT-IR measures the absorption of infrared radiation by molecular vibrations. It is exceptionally useful for tracking the conversion of the aldehyde's carbonyl group to the oxime's C=N and O-H groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

    • Causality: ATR is a modern, preferred technique as it requires minimal sample preparation (no KBr pellets) and is non-destructive.[4]

  • Instrument: A standard FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and lower the anvil to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

  • Data Processing: The instrument software automatically performs a background subtraction.

Data Interpretation and Expected Results

The comparison between the spectra of the starting material and the product is definitive.

Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)

Frequency Range (cm⁻¹) Vibration Type Assignment Rationale for Oximation
3200 - 3400 (Broad) O-H stretch N-O-H Appearance: A strong, broad peak indicating the presence of the hydroxyl group.
~3050 C-H stretch Aromatic C-H Unchanged from starting material.
~1640 - 1670 C=N stretch C=N -OH Appearance: A new peak, confirming the imine-like bond of the oxime.
~1580 C=C stretch Aromatic C=C Unchanged from starting material.[1]
~930 - 960 N-O stretch N-O -H Appearance: A characteristic stretch for the oxime N-O bond.
~760 C-Cl stretch C-Cl Unchanged from starting material.[1]

| ~1690 (Strong) | C=O stretch | Aldehyde C=O | Disappearance: The most crucial confirmation of reaction completion.[3] |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, offering the ultimate confirmation of the molecular formula.

Principle and Purpose

The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This technique directly verifies the elemental composition.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrument: A mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap).

  • Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode. The molecule will likely protonate to form the [M+H]⁺ ion.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: Determine the m/z of the most abundant ions.

Data Interpretation and Expected Results
  • Molecular Formula: C₁₀H₇ClN₂O

  • Monoisotopic Mass: 206.0247 g/mol

  • Expected Ion: In positive mode ESI, the primary observed ion should be the protonated molecule, [M+H]⁺, at m/z 207.0325 .

  • Isotopic Pattern: A critical self-validating feature is the chlorine isotope pattern. Two peaks will be observed:

    • The M peak (containing ³⁵Cl) at m/z ~207.

    • The M+2 peak (containing ³⁷Cl) at m/z ~209.

    • The intensity ratio of these two peaks must be approximately 3:1 , which is the natural abundance ratio of ³⁵Cl to ³⁷Cl. This pattern provides unambiguous confirmation of the presence of one chlorine atom.

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The power of this workflow lies in the corroboration of data from all methods.

Integrated_Analysis cluster_NMR NMR Spectroscopy cluster_IR FT-IR Spectroscopy cluster_MS Mass Spectrometry Structure This compound C₁₀H₇ClN₂O MW: 206.63 g/mol Quinoline Core C-Cl Bond CH=NOH Group H_NMR ¹H NMR Aromatic Signals (7.8-8.2 ppm) Oxime CH Signal (~8.5 ppm) N-OH Signal (~11.7 ppm) H_NMR:p0->Structure:f0 confirms H_NMR:p1->Structure:f2 confirms H_NMR:p2->Structure:f2 C_NMR ¹³C NMR Aromatic Carbons Oxime Carbon (~148 ppm) C_NMR:p0->Structure:f0 C_NMR:p1->Structure:f2 IR FT-IR Aromatic C=C (~1580 cm⁻¹) C-Cl Stretch (~760 cm⁻¹) O-H Stretch (~3300 cm⁻¹) C=N Stretch (~1650 cm⁻¹) IR:p0->Structure:f0 IR:p1->Structure:f1 confirms IR:p2->Structure:f2 IR:p3->Structure:f2 MS MS [M+H]⁺ at m/z 207 3:1 Isotope Pattern for [M]⁺:[M+2]⁺ MS:p1->Structure:f1 MS:p0->Structure:head verifies MW

Figure 2: Integrated data confirming the molecular structure.

This integrated approach provides a robust and self-validating system:

  • MS confirms the correct molecular weight and the presence of one chlorine atom.

  • FT-IR confirms the successful conversion of the aldehyde C=O to the oxime's O-H and C=N functional groups.

  • NMR provides the final, detailed map of the molecule, confirming the specific location of the oxime group at the C3 position and the overall integrity of the quinoline scaffold.

By following this guide, researchers can confidently verify the identity and purity of their synthesized this compound, ensuring the reliability of their subsequent research and development efforts.

References

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. ResearchGate. [Link]

  • PubChem. 2-Chloro-3-quinolinecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • International Journal of Science and Research (IJSR). (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

Sources

Infrared (IR) spectroscopy of 2-Chloro-3-quinolinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Chloro-3-quinolinecarboxaldehyde Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopic characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Quinolines and their derivatives are core scaffolds in numerous pharmacologically active agents, making their structural elucidation paramount.[1] This document, written from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data to explain the causal relationships between molecular structure and vibrational spectra. We will dissect the molecule's functional groups, predict their characteristic IR absorption frequencies with justifications grounded in established spectroscopic principles, and provide a self-validating experimental protocol for acquiring a high-quality spectrum. The guide is designed to equip researchers with the expertise to confidently identify and characterize this molecule and its analogs, ensuring scientific integrity in their synthetic and analytical workflows.

Introduction: The Significance of the Quinoline Oxime Scaffold

The quinoline nucleus, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery, forming the backbone of compounds with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The specific molecule of interest, this compound, is derived from 2-chloro-3-quinolinecarboxaldehyde, a versatile synthetic intermediate.[2][3] The introduction of an oxime functional group (-CH=N-OH) at the 3-position significantly alters the molecule's electronic properties and introduces new hydrogen bonding capabilities, making it a candidate for novel therapeutic applications or as a ligand in coordination chemistry.

Infrared (IR) spectroscopy is an indispensable, non-destructive technique for the structural verification of such synthesized molecules. By measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending), IR spectroscopy provides a unique "fingerprint" of a compound's functional groups. For a molecule like this compound, IR analysis is critical for confirming the successful conversion of the aldehyde precursor to the oxime and verifying the integrity of the core heterocyclic structure.

Molecular Structure and Theoretical Vibrational Analysis

To interpret the IR spectrum of this compound, we must first understand its structure and the expected vibrational modes of its constituent parts. The key functional groups are the quinoline ring system, the aromatic C-Cl bond, and the aldoxime group.

Figure 2: Experimental Workflow for FTIR Analysis start Start: Pure Solid Sample prep Step 1: Sample Preparation - Weigh 1-2 mg sample & ~200 mg KBr - Grind thoroughly in agate mortar start->prep press Step 2: Pellet Formation - Transfer powder to pellet die - Apply 8-10 tons of pressure prep->press validate Step 3: Quality Control - Inspect pellet - Is it translucent and intact? press->validate acquire Step 4: Data Acquisition - Collect background spectrum (air) - Place pellet in sample holder - Collect sample spectrum validate->acquire Yes fail Discard & Repeat Steps 1-2 validate->fail No process Step 5: Data Processing - Automatic background subtraction - Baseline correction (if needed) acquire->process analyze Step 6: Spectral Analysis - Identify key absorption bands - Compare with theoretical values process->analyze end End: Verified Spectrum analyze->end fail->prep

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-Chloro-3-quinolinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for Quinoline Scaffolds in Drug Discovery

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from anticancer and antimalarial to antibacterial and anti-inflammatory.[1][2] The compound 2-Chloro-3-quinolinecarboxaldehyde, a versatile synthetic intermediate, allows for extensive functionalization, giving rise to novel derivatives with significant pharmacological potential.[3][4] Its oxime derivative, 2-Chloro-3-quinolinecarboxaldehyde oxime, introduces a nucleophilic nitrogen atom, further expanding its utility as a precursor for complex heterocyclic systems in drug development programs.[1]

A rigorous and unambiguous structural characterization of such pivotal intermediates is not merely a procedural formality; it is the bedrock upon which successful drug discovery campaigns are built. Mass spectrometry (MS) stands as a paramount analytical technique in this endeavor, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, grounded in both theoretical principles and practical, field-proven methodologies. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of how to leverage MS for the definitive identification and characterization of this important molecular scaffold.

Foundational Principles: Understanding the Analyte and the Technique

Before delving into the specifics of the mass spectrometric workflow, it is crucial to understand the inherent chemical properties of this compound and how they dictate the analytical strategy.

The Molecular Profile of this compound

The analyte is a quinoline ring substituted with a chlorine atom at the 2-position and an oxime functional group at the 3-position, derived from the corresponding carboxaldehyde. The presence of the quinoline core, a halogen atom, and the oxime moiety will each impart distinct characteristics to its mass spectrum.

  • Quinoline Core: A stable aromatic system that will likely remain intact as a major fragment.

  • Chlorine Atom: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum, with isotopic peaks separated by 2 Da.

  • Oxime Group (-CH=NOH): This group is susceptible to characteristic fragmentations, including the loss of hydroxyl (-OH) and nitric oxide (-NO) radicals.

Strategic Selection of Ionization Techniques

The choice of ionization method is critical for obtaining high-quality, interpretable mass spectra. For a molecule of this nature, "soft" ionization techniques are generally preferred to minimize in-source fragmentation and preserve the molecular ion.

  • Electrospray Ionization (ESI): ESI is an excellent choice for this polar molecule, capable of producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode with high efficiency and minimal fragmentation.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a suitable alternative, particularly if the analyte is less polar or if ESI efficiency is low. It also typically yields [M+H]⁺ ions.

  • Electron Ionization (EI): While a "harder" technique that induces significant fragmentation, EI can provide a wealth of structural information.[5] The resulting fragmentation pattern serves as a reproducible "fingerprint" for the compound.

Experimental Workflow: A Step-by-Step Protocol

This section outlines a detailed, self-validating protocol for the comprehensive mass spectrometric analysis of this compound.

Sample Preparation
  • Solvent Selection: Dissolve the synthesized and purified this compound in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) is recommended to promote ionization.

  • Concentration: Prepare a stock solution at a concentration of 1 mg/mL. From this, create a working solution for infusion or LC-MS analysis at a concentration of 1-10 µg/mL.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the MS inlet.

Mass Spectrometer Configuration (ESI-Q-TOF)

The following parameters are provided as a robust starting point for a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which offers high resolution and accurate mass capabilities, crucial for formula determination.

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveThe basic nitrogen of the quinoline ring and oxime group are readily protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Nebulizer Gas (N₂) 1.5 - 2.5 BarFacilitates the formation of fine droplets.
Drying Gas (N₂) 8 - 10 L/minAids in solvent evaporation and desolvation of ions.
Drying Gas Temp. 180 - 220 °CEnsures complete desolvation without inducing thermal degradation.
MS Scan Range m/z 50 - 500Covers the expected molecular ion and its fragments.
MS/MS Fragmentation Collision-Induced Dissociation (CID)Provides controlled fragmentation for structural elucidation.
Collision Energy Ramped (e.g., 10-40 eV)Allows for the observation of both low-energy and high-energy fragments in a single run.
Data Acquisition and Analysis Workflow

The logical flow of data acquisition is critical for a thorough analysis.

G cluster_0 Data Acquisition cluster_1 Data Interpretation A Full Scan MS Analysis (Accurate Mass Measurement) B Isotopic Pattern Verification (Confirmation of Chlorine Presence) A->B C Tandem MS (MS/MS) Analysis (Targeted Fragmentation) B->C D Molecular Formula Determination (from Accurate Mass) C->D E Fragmentation Pathway Analysis (Structural Elucidation) D->E F Final Structure Confirmation E->F G cluster_frags M [M+H]⁺ m/z 207.0 F1 Loss of •OH m/z 190.0 M:f1->F1:f0 -17 Da F2 Loss of H₂O m/z 189.0 M:f1->F2:f0 -18 Da F3 Loss of •NO m/z 177.0 M:f1->F3:f0 -30 Da F4 Loss of HCN m/z 162.0 F2:f1->F4:f0 -27 Da F5 Quinoline Core m/z 127.0 F4:f1->F5:f0 -35 Da (-Cl)

Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺ of the target oxime.

Key Predicted Fragmentations:

  • m/z 190.0 (Loss of •OH): A common fragmentation for oximes is the radical loss of a hydroxyl group, resulting in a stable iminium ion.

  • m/z 189.0 (Loss of H₂O): The loss of a neutral water molecule is also a highly probable event, leading to the formation of a nitrile-substituted quinoline cation.

  • m/z 177.0 (Loss of •NO): Cleavage of the N-O bond can result in the loss of a nitric oxide radical.

  • m/z 162.0 (from m/z 189.0, Loss of HCN): Following the initial loss of water to form the nitrile, the quinoline ring itself can undergo fragmentation, with a characteristic loss of HCN. [5]* m/z 127.0 (from m/z 162.0, Loss of Cl): Subsequent loss of the chlorine atom from the quinoline fragment would yield the bare quinoline cation.

Trustworthiness and Self-Validation

The protocol described is designed to be inherently self-validating through a system of checks and balances:

  • Orthogonal Confirmation: The molecular formula is confirmed by two independent pieces of data: the accurate mass of the molecular ion and its characteristic chlorine isotopic pattern.

  • Logical Fragmentation: The observed fragments in the MS/MS spectrum must correspond logically to the proposed structure. The presence of fragments resulting from losses of •OH, H₂O, and •NO provides strong evidence for the oxime moiety, while the eventual observation of the quinoline core confirms the scaffold.

  • Reference Comparison: When possible, comparing the acquired spectrum to a reference spectrum from a known standard or a spectral library provides the ultimate confirmation.

Conclusion: A Powerful Tool for a Privileged Scaffold

The mass spectrometric analysis of this compound, when approached with a systematic and well-reasoned strategy, provides unequivocal structural confirmation. By leveraging high-resolution mass spectrometry and controlled fragmentation experiments, researchers can confidently verify the identity and purity of this critical intermediate, thereby ensuring the integrity of their synthetic pathways and the quality of their lead compounds. The methodologies detailed in this guide offer a robust framework for the analysis of this and related quinoline derivatives, empowering scientists in their pursuit of novel therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, M. E. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-28. [Link]

  • Marella, A., et al. (2013). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ResearchGate. [Link]

  • Gyepes, A., & Pevec, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-20. [Link]

  • Pawar, S. S., & Vibhute, Y. B. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-97. [Link]

  • Shiri, M., et al. (2018). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate. [Link]

  • Unknown Author. (n.d.). MASS spectrum of quinoline (Q) derivative. ResearchGate. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., & Mohamed, H. A. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

Sources

A Technical Guide to the Solubility and Stability of 2-Chloro-3-quinolinecarboxaldehyde Oxime: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of 2-Chloro-3-quinolinecarboxaldehyde oxime. While this specific derivative has limited direct characterization in published literature, this document leverages established chemical principles of the quinoline core, the oxime functional group, and its parent aldehyde to construct a robust predictive framework. It is designed for researchers, chemists, and drug development professionals, offering detailed, field-proven protocols for empirical determination of these critical physicochemical parameters. The guide explains the causality behind experimental design, outlines self-validating analytical workflows, and provides a foundation for advancing this compound through the pre-formulation and development pipeline.

Introduction and Physicochemical Foundation

2-Chloro-3-quinolinecarboxaldehyde is a well-established synthetic intermediate, utilized in the construction of a diverse range of fused heterocyclic systems and compounds with potential biological activity.[1][2] Its oxime derivative, this compound, represents a logical next-generation molecule for further functionalization or screening. The introduction of the oxime group (C=N-OH) fundamentally alters the electronic and steric properties of the parent aldehyde, impacting its potential as a ligand, its hydrogen-bonding capabilities, and, critically, its physicochemical properties.

Understanding the solubility and stability of any new chemical entity (NCE) is a cornerstone of early-stage drug development. These parameters dictate formulation strategies, bioavailability, storage conditions, and shelf-life. This guide provides the theoretical basis and practical methodologies to thoroughly characterize this compound.

Molecular Profile

The structure combines a planar, aromatic, and relatively lipophilic 2-chloroquinoline core with a polar, hydrogen-bonding oxime functional group. This duality will govern its behavior in various solvent systems and its susceptibility to specific degradation pathways.

PropertyValueSource / Method
Molecular Formula C₁₀H₇ClN₂OCalculated
Molecular Weight 206.63 g/mol Calculated
Parent Aldehyde CAS 73568-25-9[3]
Oxime CAS 93299-49-1[4]
Appearance (Predicted) Colorless to pale yellow crystalsAnalog-based
Key Functional Groups Quinoline, Chloro, Aldoxime-

Solubility Profile: A Methodological Approach

The solubility of this compound is predicted to be low in aqueous media due to the dominant hydrophobic character of the fused ring system. However, the oxime moiety provides a site for hydrogen bonding, potentially improving solubility in polar protic solvents and select aqueous buffers.

Rationale for Solvent Selection

A standard panel of solvents is recommended to build a comprehensive solubility profile relevant to both chemical synthesis and pharmaceutical formulation.

  • Aqueous Buffers (pH 2.0, 7.4, 9.0): To assess solubility under physiologically relevant pH conditions and to understand the impact of potential ionization.

  • Polar Protic Solvents (Methanol, Ethanol): Commonly used in synthesis, purification, and initial formulation screening.[5]

  • Polar Aprotic Solvents (DMSO, DMF, Acetonitrile): High solubilizing power, often used for creating stock solutions for biological screening.[1]

  • Non-Polar Solvents (Toluene, Dichloromethane): To understand the lipophilic character of the compound.[1]

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a standard, efficient method for determining kinetic solubility using a 96-well plate format and UV-Vis spectrophotometry.

Step 1: Preparation of Stock Solution

  • Accurately weigh ~5 mg of this compound.

  • Dissolve in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 20 mM). Ensure complete dissolution.

Step 2: Plate Preparation

  • Dispense 198 µL of each selected test solvent (aqueous buffers, organic solvents) into designated wells of a 96-well UV-transparent plate.

  • Prepare a set of wells for a standard curve by serially diluting the DMSO stock solution into DMSO.

Step 3: Compound Addition & Incubation

  • Add 2 µL of the DMSO stock solution to the wells containing the test solvents. This initiates precipitation of the compound in non-solubilizing media.

  • Seal the plate and shake at room temperature (~300 rpm) for 2 hours to allow the system to reach equilibrium.

Step 4: Measurement and Analysis

  • Measure the absorbance of each well using a plate reader at the compound's λ_max (determined by a preliminary UV scan).

  • Centrifuge the plate to pellet any precipitated solid.

  • Transfer the supernatant to a new plate and re-measure the absorbance. The difference in absorbance is minimal if the compound is fully soluble.

  • Calculate the concentration in each well against the standard curve prepared in DMSO. The resulting value is the kinetic solubility in that solvent.

Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 20 mM Stock in DMSO add Add Stock to Solvents (1:100 Dilution) stock->add solvents Aliquot Test Solvents in 96-Well Plate solvents->add incubate Incubate with Shaking (2 hours, RT) add->incubate measure Measure Absorbance (UV-Vis Plate Reader) incubate->measure calc Calculate Solubility vs. Standard Curve measure->calc report Report Data (µg/mL) calc->report

Caption: Workflow for the kinetic solubility assay.

Stability Profile and Forced Degradation

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule, as mandated by ICH guidelines (Q1A/Q1B).[6][7] The primary points of lability in this compound are the oxime C=N bond and, to a lesser extent, the C-Cl bond on the quinoline ring.

Predicted Degradation Pathways
  • Hydrolysis: This is the most anticipated degradation pathway for oximes.[8] Acid-catalyzed hydrolysis will likely revert the oxime to the parent 2-Chloro-3-quinolinecarboxaldehyde and hydroxylamine.[8][9][10] The reaction is generally much slower under neutral or basic conditions.[10][11]

  • Oxidation: The nitrogen atoms in both the quinoline ring and the oxime group can be susceptible to oxidation, potentially leading to N-oxide formation or other oxidative cleavage products.[12][13]

  • Photolysis: Quinoline-containing compounds are known to be photoreactive and can undergo degradation upon exposure to UV or visible light.[14][15] The specific pathway would need to be determined empirically.

Visualization: Potential Degradation Pathways

G cluster_degradation Stress Conditions cluster_products Primary Degradants parent 2-Chloro-3-quinoline- carboxaldehyde Oxime acid Acidic Hydrolysis (H⁺ / H₂O) parent->acid Most Likely oxid Oxidation (e.g., H₂O₂) parent->oxid Possible photo Photolysis (UV/Vis Light) parent->photo Possible aldehyde 2-Chloro-3-quinoline- carboxaldehyde acid->aldehyde hydroxylamine Hydroxylamine acid->hydroxylamine n_oxide N-Oxide Derivatives oxid->n_oxide other Other Photoproducts photo->other

Caption: Predicted degradation pathways for the target compound.

Experimental Protocol: Forced Degradation Study

This protocol requires a validated stability-indicating analytical method (see Section 4.0) to quantify the parent compound and detect degradants.

Objective: To degrade the sample by approximately 5-20% under each stress condition.

1. Sample Preparation:

  • Prepare a stock solution of the compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 N HCl. Heat at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1.0 N NaOH. Heat at 60°C.

  • Neutral Hydrolysis: Mix 1 mL of stock with 1 mL of purified water. Heat at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 10% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

  • Thermal Degradation: Store the stock solution at 60°C, protected from light.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[7]

3. Time Points and Analysis:

  • Withdraw aliquots at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).

  • For acid/base samples, neutralize the aliquot before analysis.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by the stability-indicating HPLC method, monitoring for the decrease in the parent peak area and the appearance of new peaks.

Data Summary Format
Stress ConditionDuration (hr)Temperature (°C)% DegradationNo. of Degradants DetectedComments
1.0 N HCl2460ResultResultSignificant degradation expected.
1.0 N NaOH2460ResultResultSlower degradation than acid expected.
Water4860ResultResultMinimal degradation expected.
10% H₂O₂24RTResultResultDegradation potential is moderate.
Thermal4860ResultResultExpected to be relatively stable.
PhotolyticICH StandardRTResultResultPotential for degradation.[14]

Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard.

Rationale and Starting Conditions
  • Technique: RP-HPLC offers excellent resolving power for separating compounds of varying polarity.

  • Stationary Phase: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a robust starting point for retaining the aromatic quinoline structure.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 20 mM ammonium acetate, pH 5.0) and an organic modifier (acetonitrile or methanol) will be required to elute the parent compound and resolve it from more polar degradation products (like the parent aldehyde).

  • Detection: The quinoline ring system is a strong chromophore. A UV detector set at a wavelength between 254 nm and 320 nm should provide excellent sensitivity.

Visualization: Analytical Method Development Workflow

G cluster_dev Method Development cluster_val Validation start Define Method Goal: Stability-Indicating HPLC-UV col Select Column (e.g., C18, 150mm) start->col mob Optimize Mobile Phase (ACN/Water Gradient, Buffer) col->mob det Select Wavelength (Scan for λ_max) mob->det inject_mix Inject Stressed Samples (Degradation Mixture) det->inject_mix Initial Conditions check Assess Peak Purity & Resolution (Parent vs. Degradants) inject_mix->check check->mob Iterate & Refine spec Validate Specificity, Linearity, Accuracy check->spec Resolution > 2.0 final Final Validated Method spec->final

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion and Forward Outlook

This guide establishes a predictive and practical framework for characterizing the solubility and stability of this compound. Based on the chemical nature of its constituent parts, the compound is anticipated to exhibit low aqueous solubility and a primary degradation pathway involving acid-catalyzed hydrolysis of the oxime functional group. The provided experimental protocols for solubility screening and forced degradation studies offer a clear, efficient path for empirical validation. The successful execution of these studies, underpinned by a robust, stability-indicating analytical method, will generate the critical data necessary to support the continued development of this compound for its intended scientific or therapeutic application.

References

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]

  • Gorbunov, D. A., et al. (2021). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]

  • Wikipedia. Oxime. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. [Link]

  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E. [Link]

  • PubChem. 2-Chloro-3-quinolinecarboxaldehyde. [Link]

  • Christenson, I. (1970). Studies on the decomposition of the oxime HI 6 in aqueous solution. Acta Pharmaceutica Suecica. [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]

  • Johnson, J. E., et al. (2008). Hydrolytic Stability of Hydrazones and Oximes. Journal of Organic Chemistry. [Link]

  • ACS Sustainable Chemistry & Engineering. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. [Link]

  • Accounts of Chemical Research. (2023). Quinoline as a Photochemical Toolbox: From Substrate to Catalyst and Beyond. [Link]

  • MDPI. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. [Link]

  • SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • ResearchGate. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. [Link]

  • MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. [Link]

  • ResearchGate. (2017). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. [Link]

  • ResearchGate. (2012). Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. [Link]

  • MDPI. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. [Link]

  • National Institutes of Health. (2011). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Journal of the American Chemical Society. (2004). O−H Bond Dissociation Enthalpies in Oximes: Order Restored. [Link]

  • RSC Publishing. (2021). A coupling process of electrodialysis with oxime hydrolysis reaction for preparation of hydroxylamine sulfate. [Link]

  • Hypha Discovery Blogs. (2022). Metabolism of five membered nitrogen containing heterocycles. [Link]

  • Chemical Science (RSC Publishing). (2018). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ACS Publications. (2026). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). [Link]

  • ResearchGate. (2013). Recent Advances in the Chemistry of Oximes. [Link]

  • MDPI. (2018). N-Heterocyclic Carbene Catalysis under Oxidizing Conditions. [Link]

  • Asian Journal of Research in Chemistry. (2022). Forced Degradation Study: An Important Tool in Drug Development. [Link]

Sources

Vilsmeier-Haack synthesis of 2-chloro-3-formyl-quinoline precursors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Vilsmeier-Haack Synthesis of 2-Chloro-3-Formyl-Quinoline Precursors

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formyl-quinolines. These compounds are highly valuable precursors in medicinal chemistry and drug development, serving as versatile scaffolds for a diverse range of biologically active molecules. We will delve into the underlying reaction mechanism, provide a field-proven experimental protocol, discuss critical optimization parameters, and highlight the synthetic utility of the resulting products.

The Strategic Importance of 2-Chloro-3-Formyl-Quinolines

The quinoline ring system is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The 2-chloro-3-formyl-quinoline structure is particularly strategic for drug development professionals. The chloro group at the 2-position acts as a proficient leaving group for nucleophilic substitution, while the formyl (aldehyde) group at the 3-position is a versatile handle for a myriad of chemical transformations, such as condensations, oxidations, and reductions.[4]

The Vilsmeier-Haack reaction provides one of the most efficient and direct methods for constructing this bifunctional scaffold from readily available N-arylacetamides (acetanilides).[4] This one-pot cyclization is a powerful tool for generating complex heterocyclic systems.[5]

The Vilsmeier-Haack Reaction: A Mechanistic Dissection

The synthesis is not a simple formylation but a sophisticated cascade involving the formation of a potent electrophile followed by a double formylation, intramolecular cyclization, and subsequent elimination. The entire process can be understood in two primary stages.

Stage 1: Formation of the Electrophilic Vilsmeier Reagent

The reaction is initiated by the activation of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction, typically performed at low temperatures (0-5 °C), generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[4][5] While its exact structure has been a subject of study, it is widely accepted to exist as an imidoyl chloride salt, which is the active electrophile in the reaction.[5]

Stage 2: Electrophilic Substitution and Cyclization of the N-Arylacetamide

The N-arylacetamide substrate, possessing an activated aromatic ring, attacks the Vilsmeier reagent. The reaction proceeds through a double formylation and an intramolecular cyclization to construct the quinoline core.[4] The electron-donating nature of the acetamido group facilitates the initial electrophilic aromatic substitution. The subsequent steps involve the formation of a second iminium intermediate, cyclization onto the aromatic ring, and finally, elimination and hydrolysis during workup to yield the stable 2-chloro-3-formyl-quinoline aromatic system.[4]

Vilsmeier_Haack_Mechanism DMF DMF (N,N-Dimethylformamide) VilsmeierReagent Vilsmeier Reagent (Chloroiminium Salt) DMF->VilsmeierReagent POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->VilsmeierReagent Intermediate Electrophilic Substitution Intermediate VilsmeierReagent->Intermediate Acetanilide N-Arylacetamide (Substrate) Acetanilide->Intermediate Electrophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Chloro-3-Formyl-Quinoline Cyclization->Product Elimination & Aromatization

Caption: The Vilsmeier-Haack reaction mechanism for quinoline synthesis.

Field-Proven Experimental Protocol

This protocol is a robust, two-stage procedure that has been validated for the synthesis of a variety of substituted 2-chloro-3-formyl-quinolines.[6][7]

Stage I: Synthesis of the N-Arylacetamide Precursor

Causality: This initial step prepares the necessary starting material. While many acetanilides are commercially available, this procedure ensures high purity and is essential for derivatives not readily sourced.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the desired substituted aniline (1.0 eq), acetic anhydride (1.1 eq), and a catalytic amount of glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (typically 80-90 °C) for 60-90 minutes.[6][7] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling slightly, pour the hot reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring.[7] This will cause the acetanilide product to precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from boiling water or a dilute ethanol/water mixture to yield the pure N-arylacetamide.[7]

Stage II: Vilsmeier-Haack Cyclization

Causality: This is the core cyclization step. Strict temperature control during reagent formation is critical to prevent decomposition, and the final basic work-up is non-negotiable for product isolation.

  • Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel, thermometer, and a drying tube, place anhydrous DMF (used as both reagent and solvent). Cool the flask to 0-5 °C in an ice-salt bath.[7]

  • POCl₃ Addition: Add POCl₃ (molar ratio discussed in Section 4) dropwise via the dropping funnel to the cooled DMF with constant stirring.[7] Maintain the temperature below 10 °C throughout the addition. The formation of the Vilsmeier reagent is an exothermic process.

  • Substrate Addition: Once the POCl₃ addition is complete, add the N-arylacetamide precursor (from Stage I) portion-wise to the reaction mixture, ensuring the temperature remains controlled.

  • Reaction: After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 80-90 °C and reflux for 4-10 hours.[6] The optimal time depends on the substrate (see Section 4). Monitor the reaction's completion using TLC.

  • Quenching and Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it carefully onto a large volume of crushed ice with vigorous stirring.[8] This step hydrolyzes the reaction intermediate and quenches any remaining Vilsmeier reagent. Pouring the hot solution directly onto ice can also be effective and may lead to immediate precipitation.[8]

  • Basification and Isolation: The product often exists as a protonated quinolinium salt in the acidic mixture.[8] Therefore, it is essential to basify the solution to a pH of 9-10 using a cold concentrated NaOH solution. This deprotonates the product, causing it to precipitate as a solid.[8] Collect the precipitate by vacuum filtration and wash with abundant cold water until the filtrate is neutral.

  • Purification: The crude 2-chloro-3-formyl-quinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.[8]

Experimental_Workflow Start Aniline + Acetic Anhydride Acetanilide Stage I: N-Arylacetamide Synthesis (Reflux, 80-90°C) Start->Acetanilide Cyclization Vilsmeier Cyclization (Add Acetanilide, Reflux 80-90°C) Acetanilide->Cyclization VilsmeierPrep Stage II: Vilsmeier Reagent Prep (DMF + POCl₃, 0-5°C) VilsmeierPrep->Cyclization Workup Work-up (Ice Quench -> Basify with NaOH) Cyclization->Workup Product Purified 2-Chloro-3-Formyl-Quinoline Workup->Product Filtration & Purification

Caption: General experimental workflow for quinoline synthesis.

Optimization Strategies and Critical Parameters

The success and efficiency of the Vilsmeier-Haack synthesis are highly dependent on several key parameters. Understanding these factors allows for rational optimization and troubleshooting.

Effect of Substituents on the Aryl Ring

The electronic nature of the substituents on the starting N-arylacetamide has a profound impact on the reaction outcome.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) activate the aromatic ring towards electrophilic substitution, generally leading to higher yields and significantly shorter reaction times.[4]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or halogens (-Cl, -Br) deactivate the ring, making the reaction more sluggish and often resulting in lower yields.[9]

Substituent on AcetanilidePositionRelative Reactivity/Yield
Methoxy (-OCH₃)metaVery High
Methyl (-CH₃)ortho/paraHigh
Unsubstituted-Moderate
Chloro (-Cl)paraLow to Moderate
Bromo (-Br)paraLow to Moderate
Data compiled and adapted from scientific literature.[4] Yields are representative and can vary.
Stoichiometry of Phosphorus Oxychloride (POCl₃)

The molar ratio of POCl₃ to the acetanilide substrate is a critical variable that must be optimized. Insufficient POCl₃ will lead to incomplete reaction, while a large excess can sometimes promote side reactions. An optimal ratio is crucial for maximizing yield.

Moles of POCl₃ per mole of SubstrateYield of 2-chloro-7-methoxy-3-formylquinoline (%)
342
558
875
1082
1285
1580
This table summarizes the effect of varying POCl₃ on the yield from m-methoxyacetanilide at 90°C. Data sourced from reference.[4]

Based on empirical data, a ratio of 10-12 mole equivalents of POCl₃ often provides the maximum yield for activated substrates.

Troubleshooting Common Issues
  • Low or No Yield: This is often a problem with deactivated substrates (containing EWGs).[9] Potential solutions include increasing the reaction time, elevating the temperature slightly (e.g., to 100-110 °C), or increasing the mole equivalents of the Vilsmeier reagent.

  • Failure to Precipitate After Ice Quench: The product is likely soluble in the acidic medium as a quinolinium salt.[8] The remedy is to proceed with basification using a strong base like NaOH until the solution is strongly alkaline (pH > 9), which should force precipitation.[8]

  • Impure Product (Oily or Dark Solid): This can result from side reactions or incomplete hydrolysis. Ensure the work-up is thorough, with sufficient washing. Purification via column chromatography is recommended over recrystallization for difficult-to-purify mixtures.[8]

Synthetic Applications in Drug Development

The 2-chloro-3-formyl-quinoline core is a powerful synthon for building diverse molecular libraries. The two functional groups offer orthogonal reactivity, allowing for sequential and selective modifications.

  • Nucleophilic Substitution at C2: The 2-chloro group is readily displaced by a wide range of nucleophiles (O, N, S), enabling the introduction of various side chains to modulate pharmacological activity.[4]

  • Transformations of the C3-Formyl Group: The aldehyde can be converted into other functional groups such as carboxylic acids, nitriles, oximes, or used in condensation reactions (e.g., Schiff base formation) to append other heterocyclic systems.[7]

This synthetic versatility has enabled the development of quinoline-based compounds with potent biological activities, making the Vilsmeier-Haack synthesis a cornerstone reaction for medicinal chemists in this field.[1][2]

References

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters. Available at: [Link]

  • Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. ResearchGate. Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. Available at: [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate. Available at: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. ResearchGate. Available at: [Link]

Sources

The Synthesis and Mechanistic Profile of 2-Chloro-3-quinolinecarboxaldehyde Oxime: A Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide delineates the mechanism of oxime formation from 2-chloro-3-quinolinecarboxaldehyde, a pivotal reaction in the synthesis of novel therapeutic agents. The quinoline moiety, a privileged scaffold in medicinal chemistry, imbues its derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This guide provides a comprehensive exploration of the reaction kinetics, the electronic influence of the quinoline core, and a detailed, field-proven experimental protocol for the synthesis of 2-chloro-3-quinolinecarboxaldehyde oxime. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their therapeutic discovery pipelines.

Introduction: The Significance of Quinoline Oximes in Drug Discovery

The quinoline ring system is a cornerstone of many natural products and synthetic drugs, recognized for its broad pharmacological potential.[1] The incorporation of an oxime functional group onto the quinoline scaffold, specifically at the 3-position, generates a molecule with significant potential for further chemical modification and biological activity. Oximes themselves are not merely synthetic intermediates but can exhibit a range of biological effects and serve as critical pharmacophores.[6] Notably, derivatives of 2-chloro-3-formyl quinoline, including oxime esters, have demonstrated promising anticancer properties, highlighting the therapeutic relevance of this chemical class.[7] This guide will provide the foundational knowledge required to synthesize and understand the formation of this compound, a key building block for novel drug candidates.

The Reaction Mechanism: A Stepwise Exploration

The formation of an oxime from an aldehyde and hydroxylamine is a classic condensation reaction that proceeds in a two-step mechanism: nucleophilic addition followed by dehydration. The unique electronic properties of the 2-chloro-3-quinolinecarboxaldehyde substrate play a crucial role in modulating the reactivity of the carbonyl group and influencing the reaction kinetics.

Electronic Landscape of 2-Chloro-3-quinolinecarboxaldehyde

The electrophilicity of the carbonyl carbon in 2-chloro-3-quinolinecarboxaldehyde is significantly enhanced by the electron-withdrawing nature of the quinoline ring system and the 2-chloro substituent. The nitrogen atom in the quinoline ring exerts an inductive electron-withdrawing effect, which is further amplified by the strongly electronegative chlorine atom at the 2-position. This cumulative electron withdrawal polarizes the C=O bond, rendering the carbonyl carbon more susceptible to nucleophilic attack. It has been observed that aromatic aldehydes bearing electron-withdrawing groups generally exhibit higher yields and shorter reaction times in analogous condensation reactions.[8]

Step 1: Nucleophilic Attack and Formation of the Hemiaminal Intermediate

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hydroxylamine (NH₂OH) at the electrophilic carbonyl carbon of 2-chloro-3-quinolinecarboxaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine. This step is reversible and its rate is dependent on the nucleophilicity of the hydroxylamine.

Step 2: Acid-Catalyzed Dehydration to the Oxime

The hemiaminal intermediate is unstable and readily undergoes dehydration to form the final oxime product. This elimination of a water molecule is the rate-determining step and is typically acid-catalyzed. Protonation of the hydroxyl group of the hemiaminal by an acid catalyst converts it into a good leaving group (H₂O), facilitating its departure and the subsequent formation of the C=N double bond of the oxime.

The Critical Role of pH

The rate of oxime formation is highly dependent on the pH of the reaction medium. A delicate balance must be achieved for optimal reaction kinetics.[9]

  • Acidic Conditions (Optimal pH ~4.5): Mildly acidic conditions are ideal as they provide the necessary protons to catalyze the dehydration of the hemiaminal intermediate.[9]

  • Highly Acidic Conditions (pH < 3): If the medium is too acidic, the hydroxylamine nucleophile will be protonated to form the non-nucleophilic hydroxylammonium ion (NH₃OH⁺), which will significantly slow down or inhibit the initial nucleophilic attack.[9]

  • Neutral or Basic Conditions: In the absence of an acid catalyst, the dehydration of the hemiaminal is slow. While a base can be used to deprotonate hydroxylamine hydrochloride to the more nucleophilic free hydroxylamine, an acid catalyst is still generally required for efficient dehydration.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product aldehyde 2-Chloro-3-quinolinecarboxaldehyde hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal Nucleophilic Attack hydroxylamine Hydroxylamine (NH₂OH) hydroxylamine->hemiaminal oxime This compound hemiaminal->oxime Acid-Catalyzed Dehydration water Water (H₂O) hemiaminal->water

Figure 1. Reaction mechanism of oxime formation.

Experimental Protocol: A Validated Methodology

This section provides a detailed, step-by-step protocol for the synthesis of this compound. This protocol is a synthesis of established methodologies for oxime formation and reactions with 2-chloro-3-quinolinecarboxaldehyde derivatives.[6][10][11][12]

Materials and Reagents
ReagentMolar Mass ( g/mol )PuritySource
2-Chloro-3-quinolinecarboxaldehyde191.61≥98%Commercially available
Hydroxylamine hydrochloride (NH₂OH·HCl)69.49≥99%Commercially available
Pyridine79.10≥99%Anhydrous
Ethanol46.07≥99.5%Absolute
Deionized Water18.02--
Dichloromethane (DCM)84.93≥99.5%ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)142.04≥99%Anhydrous
Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-quinolinecarboxaldehyde (e.g., 1.92 g, 10 mmol) in absolute ethanol (40 mL).

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol, 1.2 equivalents). Subsequently, add pyridine (e.g., 0.95 mL, 12 mmol, 1.2 equivalents) dropwise to the stirring mixture. Pyridine acts as a base to liberate the free hydroxylamine from its hydrochloride salt and can also serve as a mild acid catalyst upon protonation.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 1-2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[6][10]

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Precipitation and Isolation: Pour the concentrated reaction mixture into ice-cold deionized water (100 mL) with constant stirring. A precipitate of the oxime should form.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.

  • Drying: Dry the isolated solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Purification (if necessary): If further purification is required, the crude oxime can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

G start Start dissolve Dissolve 2-chloro-3-quinolinecarboxaldehyde in ethanol start->dissolve add_reagents Add hydroxylamine hydrochloride and pyridine dissolve->add_reagents reflux Reflux for 1-2 hours (Monitor by TLC) add_reagents->reflux cool_concentrate Cool to room temperature and concentrate reflux->cool_concentrate precipitate Pour into ice-water to precipitate the product cool_concentrate->precipitate filter_wash Filter and wash with cold water precipitate->filter_wash dry Dry the product filter_wash->dry purify Recrystallize (optional) dry->purify end End purify->end

Figure 2. Experimental workflow for the synthesis of this compound.

Data Presentation and Characterization

The synthesized this compound is expected to be a solid with a melting point in the range of 151-152 °C.[13] Spectroscopic analysis is crucial for confirming the structure and purity of the product.

Expected Spectroscopic Data
Spectroscopic TechniqueExpected Observations
¹H NMR (in CDCl₃)A singlet for the oxime proton (-CH=NOH) in the range of δ 8.0-9.0 ppm. Aromatic protons of the quinoline ring will appear as multiplets in the region of δ 7.5-8.5 ppm. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration-dependent.
¹³C NMR (in CDCl₃)The carbon of the oxime group (-CH=NOH) is expected to resonate in the range of δ 145-155 ppm. Aromatic carbons of the quinoline ring will appear in the typical range of δ 120-150 ppm.
FT-IR (KBr)A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the oxime. A characteristic C=N stretching vibration around 1620-1680 cm⁻¹. C-Cl stretching vibration around 750-800 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₀H₇ClN₂O, MW = 206.63 g/mol ).

Therapeutic Potential and Future Directions

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The diverse biological activities associated with quinoline derivatives, including anticancer, antibacterial, and antifungal properties, make this molecule a valuable template for medicinal chemistry campaigns.[1][2][4][14][15][16]

  • Anticancer Applications: As previously mentioned, oxime ester derivatives of 2-chloro-3-formyl quinoline have shown notable anticancer activity.[7] Further derivatization of the oxime's hydroxyl group could lead to the discovery of novel compounds with enhanced potency and selectivity against various cancer cell lines.[14]

  • Antimicrobial Drug Discovery: The quinoline core is present in many antibacterial and antifungal drugs.[1][16] The synthesized oxime can be used as a precursor for a variety of heterocyclic compounds with potential antimicrobial efficacy. The evaluation of this compound and its derivatives against a panel of pathogenic bacteria and fungi is a logical next step in exploring its therapeutic potential.

Conclusion

This technical guide has provided a comprehensive overview of the mechanism of oxime formation from 2-chloro-3-quinolinecarboxaldehyde, a reaction of significant importance in the field of medicinal chemistry. A thorough understanding of the reaction mechanism, including the electronic effects of the quinoline scaffold and the critical role of pH, is essential for optimizing the synthesis of this valuable intermediate. The detailed experimental protocol and expected characterization data provided herein serve as a practical resource for researchers. The established and potential biological activities of quinoline oximes underscore the importance of this class of compounds in the ongoing quest for novel and effective therapeutic agents.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. Available from: [Link]

  • Tekale, A. S., Shaikh, S. A. L., & Tirpude, H. A. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-99. Available from: [Link]

  • Kargar, H., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(2), 941-945. Available from: [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2013). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 1-20. Available from: [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). RSC Advances. Available from: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2018). ARKIVOC. Available from: [Link]

  • Asati, V., & Srivastava, S. K. (2020). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115189. Available from: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Available from: [Link]

  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

  • An efficient one pot synthesis of oxime by classical method. (2020). ResearchGate. Available from: [Link]

  • 2-Chloroquinoline-3-carboxylic acid. (2010). Acta Crystallographica Section E: Structure Reports Online. Available from: [Link]

  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines. (2012). European Journal of Medicinal Chemistry. Available from: [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2010). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 10(14), 1355–1369. Available from: [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2016). Journal of Molecular Structure. Available from: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2024). RSC Advances. Available from: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. (2012). Journal of the Serbian Chemical Society. Available from: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2022). International Journal of Molecular Sciences. Available from: [Link]

  • Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. (2019). DergiPark. Available from: [Link]

  • Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. (2023). International Journal of Pharmaceutical Sciences and Drug Research. Available from: [Link]

  • Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition. (2007). Organic & Biomolecular Chemistry. Available from: [Link]

  • 2-Chloroquinoline-3-carbaldehyde. (2009). Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. (2019). Scientific Reports. Available from: [Link]

  • Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. Available from: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Available from: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (2016). Oriental Journal of Chemistry. Available from: [Link]

  • Biological Activities of Quinoline Derivatives. (2010). Bentham Science. Available from: [Link]

  • Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). (2025). Mini-Reviews in Medicinal Chemistry. Available from: [Link]

Sources

Theoretical and computational studies on 2-Chloro-3-quinolinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Theoretical and Computational Analysis of 2-Chloro-3-quinolinecarboxaldehyde Oxime: A Framework for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, promising derivative: this compound. While its parent aldehyde is a known versatile synthetic intermediate, the oxime derivative remains largely unexplored.[3] This document provides a comprehensive theoretical and computational framework for the characterization and evaluation of this molecule. By integrating principles of synthetic chemistry with advanced computational modeling, we present a self-validating workflow designed to predict molecular properties, elucidate structural characteristics, and assess potential biological interactions, thereby accelerating the early phases of drug discovery.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a benzene ring with a pyridine ring gives rise to the heterocyclic system known as quinoline. This simple aromatic structure is deceptively potent, serving as a "privileged scaffold" in drug development. Its rigidity, combined with its ability to engage in various intermolecular interactions (such as π-π stacking and hydrogen bonding), makes it an ideal framework for designing molecules that can bind effectively to biological targets.[2]

Historically, the significance of quinolines was cemented by the discovery of quinine, an antimalarial alkaloid. This led to the development of synthetic analogs like chloroquine and primaquine, which became frontline treatments for malaria.[2] The therapeutic reach of quinolines has since expanded dramatically, with derivatives being developed as anticancer agents (e.g., Camptothecin), antibacterials (fluoroquinolones), and anti-inflammatory drugs.[1][2]

The subject of this guide, this compound, is derived from 2-chloro-3-quinolinecarboxaldehyde, a key building block synthesized via the Vilsmeier-Haack reaction.[1][4] The presence of the chloro group at the 2-position and the aldehyde (or its oxime derivative) at the 3-position provides reactive handles for extensive chemical modification, allowing for the generation of diverse molecular libraries for biological screening. The introduction of the oxime functional group is particularly strategic, as it can enhance binding affinity through additional hydrogen bonding capabilities and modulate the molecule's electronic properties and metabolic stability.

This guide aims to provide a robust, replicable workflow for the in silico evaluation of this compound, demonstrating how theoretical predictions can guide and rationalize subsequent experimental work.

Synthesis and Structural Elucidation

A credible computational study is grounded in a viable synthetic pathway. The proposed synthesis of the title compound is a two-step process, beginning with a well-established reaction for the precursor aldehyde, followed by a standard conversion to the oxime.

Synthetic Workflow

The overall synthesis is outlined below. The first step, the Vilsmeier-Haack reaction, is a powerful method for the formylation and cyclization of acetanilides to form 2-chloro-3-formylquinolines.[1][4] The second step is a classic condensation reaction to form the oxime.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oximation Acetanilide Substituted Acetanilide Aldehyde 2-Chloro-3-quinolinecarboxaldehyde Acetanilide->Aldehyde Cyclization & Formylation Reagent1 Vilsmeier Reagent (POCl₃ + DMF) Aldehyde2 2-Chloro-3-quinolinecarboxaldehyde Reagent2 Hydroxylamine HCl (NH₂OH·HCl) Oxime This compound (Target Compound) Aldehyde2->Oxime Condensation

Caption: Two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde [1][4]

  • Reagent Preparation (Vilsmeier Reagent): In a three-necked flask fitted with a dropping funnel and a calcium chloride guard tube, place N,N-Dimethylformamide (DMF). Cool the flask to 0-5 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the complete formation of the Vilsmeier reagent.

  • Reaction: Add substituted acetanilide to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture under reflux at 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it slowly into crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.

  • Filter the solid product, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-chloro-3-quinolinecarboxaldehyde.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve 1 equivalent of 2-chloro-3-quinolinecarboxaldehyde in ethanol in a round-bottom flask.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 equivalents) and sodium acetate (1.5 equivalents). The sodium acetate acts as a base to liberate free hydroxylamine.

  • Condensation: Add the hydroxylamine solution to the aldehyde solution and stir the mixture at room temperature.

  • Gently reflux the mixture for 1-2 hours to drive the reaction to completion. Monitor the reaction progress using TLC.

  • Isolation: Cool the reaction mixture. The oxime product may precipitate directly. If not, reduce the solvent volume under reduced pressure and/or add cold water to induce precipitation.

  • Filter the resulting solid, wash with cold water, and dry.

  • Purify the crude oxime by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Predicted Spectroscopic Data
Spectroscopic Data 2-Chloro-3-quinolinecarboxaldehyde (Precursor) This compound (Predicted) Rationale for Change
FT-IR (cm⁻¹) ~1690 (C=O stretch, aldehyde)No peak at ~1690Disappearance of the aldehyde carbonyl group.
~2850, ~2750 (C-H stretch, aldehyde)No peaks at ~2850, ~2750Disappearance of the aldehyde C-H group.
~1600-1450 (C=C, C=N aromatic)~1620 (C=N stretch, oxime)Appearance of the new carbon-nitrogen double bond.
~760 (C-Cl stretch)~3400-3200 (O-H stretch, broad)Appearance of the hydroxyl group of the oxime.
¹H NMR (δ, ppm) ~10.5 (s, 1H, -CHO)No peak at ~10.5Loss of the aldehyde proton.
~8.9 (s, 1H, H-4 of quinoline)~8.7 (s, 1H, H-4 of quinoline)Minor shift due to change in electronic environment.
~7.7-8.1 (m, Ar-H)~11.0-12.0 (s, 1H, -NOH, exchangeable with D₂O)Appearance of the acidic oxime proton.
~8.5 (s, 1H, -CH=NOH)Appearance of the methine proton adjacent to the oxime.

The Computational Chemistry Workflow: From Structure to Property

Computational chemistry provides invaluable insights into molecular structure, reactivity, and potential biological activity before a compound is ever synthesized. The workflow presented here uses Density Functional Theory (DFT) for quantum chemical calculations and molecular mechanics for property predictions.

G cluster_workflow Computational Analysis Workflow Input Input: 2D Structure of Oxime DFT DFT Calculation (B3LYP/6-311++G(d,p)) Input->DFT Opt Geometry Optimization DFT->Opt Freq Vibrational Frequencies DFT->Freq MO Molecular Orbitals (HOMO/LUMO) DFT->MO MEP Molecular Electrostatic Potential (MEP) DFT->MEP NBO Natural Bond Orbital (NBO) DFT->NBO DrugLike Drug-Likeness Prediction (Lipinski's Rules) Opt->DrugLike Output Output: Predicted Properties & Reactivity Freq->Output MO->DrugLike MEP->Output NBO->Output DrugLike->Output

Caption: Workflow for computational characterization.

Density Functional Theory (DFT) Analysis

Rationale: DFT is a quantum mechanical method that is both computationally efficient and accurate for studying the electronic structure of molecules. We select the B3LYP functional with the 6-311++G(d,p) basis set, as this combination has been shown to provide reliable results for similar aromatic and heterocyclic systems, balancing accuracy with computational cost.[5]

Protocol: DFT Calculation (using a platform like Gaussian)

  • Structure Input: Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor (e.g., GaussView).

  • Pre-optimization: Perform an initial geometry optimization using a faster, lower-level theory (e.g., PM6) to obtain a reasonable starting geometry.

  • Job Setup: Set up the final calculation with the following keywords: Opt Freq B3LYP/6-311++G(d,p).

    • Opt: Requests a geometry optimization to find the lowest energy structure.

    • Freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

    • B3LYP/6-311++G(d,p): Specifies the level of theory.

  • Execution: Run the calculation.

  • Analysis: Post-process the output file to extract data on optimized geometry, frequencies, molecular orbitals (HOMO/LUMO), and to generate inputs for MEP and NBO analysis.

Key Analyses and Expected Insights:

  • Optimized Geometry: DFT will predict the most stable 3D conformation of the molecule, providing precise bond lengths and angles. These can be compared with crystallographic data of the parent aldehyde to validate the computational method's accuracy.[5]

  • Vibrational Frequencies: The calculated frequencies correspond to the molecule's vibrational modes. When scaled by an appropriate factor (~0.967 for B3LYP), they can be directly compared to experimental FT-IR data for peak assignment.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

    • HOMO: Represents the ability to donate an electron (nucleophilicity).

    • LUMO: Represents the ability to accept an electron (electrophilicity).

    • Energy Gap (ΔE = E_LUMO - E_HOMO): A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[5]

  • Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the molecule's surface. It reveals:

    • Red regions (negative potential): Electron-rich areas, prone to electrophilic attack (e.g., around the nitrogen and oxygen atoms).

    • Blue regions (positive potential): Electron-poor areas, prone to nucleophilic attack (e.g., around the acidic hydrogen of the oxime).[5]

Drug-Likeness and ADMET Prediction

A potent molecule is useless if it cannot reach its target in the body. "Drug-likeness" refers to a balance of molecular properties that increase the probability of a compound being orally active and metabolically stable.

Lipinski's Rule of Five: This is a widely used rule of thumb to evaluate drug-likeness. A compound is more likely to be orally bioavailable if it satisfies most of the following criteria:

  • Molecular Weight (MW) ≤ 500 Da

  • LogP (octanol-water partition coefficient) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Property Predicted Value for C₁₀H₇ClN₂O Lipinski's Rule Compliance
Molecular Formula C₁₀H₇ClN₂ON/A
Molecular Weight 206.63 g/mol Yes (≤ 500)
LogP (calculated) ~2.5 - 3.0Yes (≤ 5)
H-Bond Donors 1 (the -OH group)Yes (≤ 5)
H-Bond Acceptors 2 (the two N atoms)Yes (≤ 10)

The predicted properties for this compound show full compliance with Lipinski's Rule of Five, indicating a high potential for good oral bioavailability and positioning it as a promising starting point for further development.

Molecular Docking: Simulating Biological Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action.

Target Selection: Plasmodium falciparum Lactate Dehydrogenase (PfLDH)

Rationale: Given the historical success of quinolines as antimalarials, a relevant target from the malaria parasite Plasmodium falciparum is a logical choice for a case study. PfLDH is a crucial enzyme in the parasite's anaerobic glycolysis pathway, which is its sole source of energy. Inhibiting this enzyme is a validated strategy for antimalarial drug development.[2]

Molecular Docking Workflow

G cluster_docking Molecular Docking Workflow PDB 1. Obtain Receptor Structure (e.g., PfLDH from PDB) PrepReceptor 2. Prepare Receptor (Remove water, add hydrogens) PDB->PrepReceptor Grid 4. Define Binding Site (Grid Box Generation) PrepReceptor->Grid PrepLigand 3. Prepare Ligand (Energy minimize oxime structure) PrepLigand->Grid Dock 5. Run Docking Simulation (e.g., AutoDock Vina) Grid->Dock Analyze 6. Analyze Results (Binding Energy & Pose Analysis) Dock->Analyze

Caption: A typical workflow for molecular docking.

Protocol: Molecular Docking (using AutoDock Vina)
  • Receptor Preparation:

    • Download the crystal structure of PfLDH from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Chimera, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of this compound.

    • Assign rotatable bonds and save the file in the required format (e.g., PDBQT).

  • Grid Box Definition:

    • Identify the active site of PfLDH (often where the native ligand binds).

    • Define a 3D grid box that encompasses this entire active site. The docking simulation will be confined to this space.

  • Docking Execution:

    • Run AutoDock Vina, providing the prepared receptor, ligand, and grid box configuration as input.

    • The software will generate a set of possible binding poses, ranked by their predicted binding affinity (in kcal/mol).

  • Results Analysis:

    • Binding Affinity: The most negative value indicates the most favorable predicted binding. A value more negative than -7.0 kcal/mol is generally considered a good starting point.

    • Pose Analysis: Visualize the top-ranked binding pose using a molecular viewer (e.g., PyMOL, Chimera). Analyze the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein's active site residues. These interactions are key to understanding the basis of the molecule's potential inhibitory activity.

Conclusion and Future Perspectives

This guide has outlined a comprehensive theoretical and computational methodology for the evaluation of this compound as a potential drug candidate. The workflow, beginning with a plausible synthesis and moving through detailed in silico characterization and biological target simulation, represents a modern, efficient approach to early-stage drug discovery.

Our analysis predicts that the title compound:

  • Is synthetically accessible.

  • Possesses favorable drug-like properties compliant with Lipinski's Rule of Five.

  • Has distinct electronic and structural features that can be leveraged for biological activity.

The true value of this theoretical framework lies in its ability to generate testable hypotheses and guide experimental efforts. The logical next steps are:

  • Experimental Validation: Synthesize the compound and confirm its structure using the predicted spectroscopic data as a benchmark.

  • Biological Screening: Perform in vitro assays against a panel of targets, including PfLDH, to validate the docking predictions and assess its broader biological activity profile (e.g., anticancer, antibacterial).

  • Lead Optimization: Should promising activity be found, the computational models established here can be used to design and evaluate new analogs with improved potency, selectivity, and pharmacokinetic properties.

By bridging the gap between theoretical chemistry and practical drug development, this integrated approach maximizes the potential for discovering novel therapeutic agents derived from the versatile quinoline scaffold.

References

  • International Journal of Chemical Studies (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. Available at: [Link]

  • El-Sayed, M. A. A., & El-Essawy, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8187-8214. Available at: [Link]

  • Saral, A., Sudha, P., Muthu, S., & Selvakumari, S. (2021). Vibrational spectroscopy, Quantum computational and molecular docking studies on 2-Chloroquinoline-3-carboxaldehyde. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(25), 17926-17951. Available at: [Link]

  • El-Maghraby, A. M. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. Available at: [Link]

  • PubChem. 2-Chloro-3-quinolinecarboxaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Antimicrobial Screening of 2-Chloro-3-quinolinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Quinoline derivatives have historically demonstrated a broad spectrum of biological activities, making them a promising scaffold for the development of new antimicrobial drugs.[1][2] This document provides a comprehensive guide for the antimicrobial screening of a specific derivative, 2-Chloro-3-quinolinecarboxaldehyde oxime. As a Senior Application Scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for each methodological choice, ensuring scientific integrity and reproducibility. The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and are designed to be self-validating through the inclusion of appropriate controls.[3][4]

Introduction: The Rationale for Screening this compound

Quinoline and its derivatives are a well-established class of heterocyclic compounds with a wide array of pharmacological activities.[1][2] The quinoline core is present in numerous natural and synthetic compounds that exhibit antibacterial, antifungal, antimalarial, and anticancer properties.[1][5] The antimicrobial efficacy of many quinoline-based drugs is attributed to their ability to interfere with essential bacterial processes, such as DNA replication, by targeting enzymes like DNA gyrase and topoisomerase IV.[6]

The subject of this guide, this compound, is a derivative of 2-chloro-3-quinolinecarboxaldehyde. The presence of the quinoline nucleus, substituted with a chloro group and an oxime functional group, presents a unique chemical entity with the potential for novel antimicrobial activity. The oxime group, in particular, has been explored in medicinal chemistry for its ability to enhance the biological activity of parent compounds. While extensive research exists on the antimicrobial properties of quinoline derivatives broadly, the specific activity of this compound is an area ripe for investigation.[7][8]

These application notes will therefore provide a robust framework for the systematic evaluation of this compound's antimicrobial potential against a panel of clinically relevant bacteria and fungi.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the corresponding acetanilide.

Step 1: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

The precursor, 2-chloro-3-formylquinoline, can be synthesized via the Vilsmeier-Haack reaction.[9] This reaction involves the formylation and cyclization of a substituted acetanilide using a Vilsmeier reagent, which is a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][10]

Step 2: Oximation of 2-Chloro-3-quinolinecarboxaldehyde

The aldehyde is then converted to the corresponding oxime by reaction with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate.

A general representation of the synthesis is as follows:

Synthesis_of_2_Chloro_3_quinolinecarboxaldehyde_oxime Acetanilide Substituted Acetanilide Aldehyde 2-Chloro-3-quinolinecarboxaldehyde Acetanilide->Aldehyde Vilsmeier-Haack Reaction Vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) Oxime This compound Aldehyde->Oxime Oximation Hydroxylamine Hydroxylamine Hydrochloride, Sodium Acetate

Figure 1: General synthesis pathway for this compound.

Antimicrobial Screening Workflow

A systematic approach to antimicrobial screening is crucial for generating reliable and comparable data. The following workflow is recommended for the evaluation of this compound.

Antimicrobial_Screening_Workflow cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Assays cluster_setup Experimental Setup AWD Agar Well Diffusion Assay MIC Minimum Inhibitory Concentration (MIC) (Broth Microdilution) AWD->MIC If active MBC Minimum Bactericidal Concentration (MBC) MIC->MBC For Bacteria MFC Minimum Fungicidal Concentration (MFC) MIC->MFC For Fungi Compound Compound Preparation (Stock Solution) Compound->AWD Microorganisms Selection & Preparation of Test Microorganisms Microorganisms->AWD Media Media Preparation (MHA, SDA, Broths) Media->AWD

Figure 2: Recommended workflow for antimicrobial screening.

Materials and Reagents

Test Compound
  • This compound (synthesized and purified, or commercially sourced)

  • Dimethyl sulfoxide (DMSO, sterile) for stock solution preparation

Media
  • Mueller-Hinton Agar (MHA)[11][12][13]

  • Mueller-Hinton Broth (MHB)[14]

  • Sabouraud Dextrose Agar (SDA)[15][16][17][18]

  • Sabouraud Dextrose Broth (SDB)

  • Tryptic Soy Agar (TSA) for MBC/MFC determination[19]

Test Organisms

A representative panel of microorganisms should be selected, including Gram-positive and Gram-negative bacteria, and at least one yeast and one mold species. The following are standard quality control strains recommended by CLSI:

Bacteria:

  • Staphylococcus aureus (ATCC® 25923™) - Gram-positive

  • Bacillus subtilis (ATCC® 6633™) - Gram-positive

  • Escherichia coli (ATCC® 25922™) - Gram-negative

  • Pseudomonas aeruginosa (ATCC® 27853™) - Gram-negative

Fungi:

  • Candida albicans (ATCC® 10231™) - Yeast

  • Aspergillus brasiliensis (ATCC® 16404™) - Mold

Equipment
  • Laminar flow hood

  • Autoclave

  • Incubator (35-37°C for bacteria, 28-30°C for fungi)

  • Spectrophotometer or McFarland standards

  • Micropipettes and sterile tips

  • Sterile Petri dishes (90 mm)

  • Sterile 96-well microtiter plates

  • Sterile swabs

  • Vernier calipers or ruler

Detailed Protocols

Preparation of Stock Solutions and Media
  • Compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. Further dilutions should be made in the appropriate sterile broth to minimize DMSO concentration in the final assay (ideally ≤1% v/v).

  • Media Preparation: Prepare MHA, MHB, SDA, SDB, and TSA according to the manufacturer's instructions.[11][17] Sterilize by autoclaving at 121°C for 15 minutes.[11][17] Pour agar plates to a uniform depth of approximately 4 mm.

Inoculum Preparation
  • Bacterial Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, touch 4-5 well-isolated colonies with a sterile loop or swab.[20]

  • Transfer the growth into a tube of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[20]

  • For broth microdilution, this suspension will be further diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

  • Fungal Inoculum:

    • Yeast: Prepare as described for bacteria, using SDB.

    • Mold: Grow the mold on SDA slants until it sporulates. Harvest the spores by flooding the slant with sterile saline containing 0.05% Tween 80. Adjust the spore suspension to a concentration of 1-5 x 10⁶ CFU/mL using a hemocytometer.

Protocol 1: Agar Well Diffusion Assay (Preliminary Screening)

This method provides a qualitative assessment of antimicrobial activity.[21][22][23]

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA (for bacteria) or SDA (for fungi) plate three times, rotating the plate 60° after each application to ensure uniform growth.

  • Well Preparation: Aseptically bore wells (6-8 mm in diameter) into the inoculated agar plates.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration, e.g., 1 mg/mL) into each well.

  • Controls:

    • Positive Control: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) in a separate well.

    • Negative Control: Use the solvent (e.g., 10% DMSO in broth) in another well to ensure it has no inhibitory effect.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for yeast and up to 72 hours for mold.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates susceptibility.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25][26] This protocol is based on CLSI guidelines.[3][27]

  • Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of sterile MHB (for bacteria) or SDB (for fungi) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound at twice the highest desired final concentration to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculation: Add 50 µL of the standardized inoculum (diluted to ~1 x 10⁶ CFU/mL) to wells 1 through 11. The final volume in these wells will be 100 µL with a final inoculum of ~5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control (Well 11): Contains inoculum but no test compound.

    • Sterility Control (Well 12): Contains broth only.

  • Incubation: Seal the plate and incubate as described for the agar well diffusion assay.

  • Reading the MIC: After incubation, the MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[19][28][29]

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Plating: Spot-inoculate the aliquots onto separate, labeled sections of a fresh TSA plate.

  • Incubation: Incubate the TSA plates under the appropriate conditions for 24-48 hours.

  • Reading the MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).[19]

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner.

Table 1: Preliminary Antimicrobial Activity of this compound by Agar Well Diffusion

Test MicroorganismZone of Inhibition (mm)Positive Control (Drug)Zone of Inhibition (mm)
S. aureus ATCC 25923Ciprofloxacin (5 µg)
B. subtilis ATCC 6633Ciprofloxacin (5 µg)
E. coli ATCC 25922Ciprofloxacin (5 µg)
P. aeruginosa ATCC 27853Ciprofloxacin (5 µg)
C. albicans ATCC 10231Fluconazole (25 µg)
A. brasiliensis ATCC 16404Fluconazole (25 µg)

Table 2: Quantitative Antimicrobial Activity of this compound

Test MicroorganismMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus ATCC 25923
B. subtilis ATCC 6633
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 10231
A. brasiliensis ATCC 16404

Interpretation:

  • Bacteriostatic vs. Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.

  • Fungistatic vs. Fungicidal: A similar interpretation can be applied to the MFC/MIC ratio for fungi.

Conclusion

This document provides a comprehensive and scientifically rigorous framework for the antimicrobial screening of this compound. By adhering to these CLSI-aligned protocols, researchers can generate reliable and reproducible data to evaluate the potential of this novel compound as a new antimicrobial agent. The systematic approach outlined, from preliminary screening to quantitative determination of MIC and MBC/MFC, ensures a thorough assessment of its antimicrobial profile. The promising chemical scaffold of quinoline suggests that this investigation is a worthwhile endeavor in the ongoing search for new treatments to combat infectious diseases.

References

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15. [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. [Link]

  • Singh, H., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure, 1272, 134153. [Link]

  • American Society for Microbiology. (2008). Sabouraud Agar for Fungal Growth Protocols. [Link]

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Microbiology Info.com. (2022). Sabouraud Dextrose Agar (SDA) – Composition, Principle, Uses, Preparation and Colony Morphology. [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 45(6), 1961-1964. [Link]

  • Microbiology Info.com. (2022). Mueller Hinton Agar (MHA) – Composition, Principle, Uses and Preparation. [Link]

  • Lab Insights. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. [Link]

  • ResearchGate. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. [Link]

  • Arendrup, M. C., et al. (2023). A Practical Guide to Antifungal Susceptibility Testing. Clinical Infectious Diseases, 76(3), 555-565. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • WOAH. Antimicrobial susceptibility testing (Broth microdilution method). [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1369-1405. [Link]

  • HiMedia Laboratories. Mueller Hinton Agar - Technical Data. [Link]

  • Bio-protocol. (2025). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). [Link]

  • El-Gazzar, M. G., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6749-6765. [Link]

  • Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Gold Standard Diagnostics. Sabouraud Dextrose Agar - Instructions for Use. [Link]

  • Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]

  • ResearchGate. CLSI and EUCAST conditions for antifungal susceptibility testing. [Link]

  • Nathan, C. F., et al. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429. [Link]

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Ersoy, S. C., & Heithoff, D. M. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e51144. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • WordPress.com. SDA (sabouraud dextrose agar) •SDA is general, basic and the most common media used to isolate the fungi from c. [Link]

  • YouTube. (2020). Agar well diffusion assay. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00092-19. [Link]

  • MDPI. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Hardy Diagnostics. Mueller Hinton Media - for antimicrobial susceptibility testing - Kirby Bauer disk diffusion. [Link]

Sources

Application Notes and Protocols for the Antifungal Evaluation of 2-Chloro-3-quinolinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antifungal activity of 2-Chloro-3-quinolinecarboxaldehyde oxime. While the quinoline scaffold is a known "privileged structure" in medicinal chemistry, exhibiting a wide range of pharmacological activities including antifungal effects, specific data on the this compound derivative is emerging.[1][2][3] This guide, therefore, outlines the foundational protocols and mechanistic assays necessary to rigorously characterize its potential as a novel antifungal agent. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.[4][5]

Introduction: The Rationale for Investigating Quinoline-Based Compounds

The quinoline ring system is a prominent heterocyclic scaffold found in numerous natural and synthetic compounds with significant biological activities. Historically, quinoline derivatives like quinine have been instrumental in combating infectious diseases.[6][7] Modern research continues to explore this versatile structure, leading to the development of various antimicrobial agents.[2][8][9]

The antifungal potential of quinoline derivatives is particularly noteworthy.[10] Studies on various substituted quinolines have revealed mechanisms that disrupt fundamental fungal processes. These mechanisms often involve:

  • Disruption of Cell Membrane Integrity: Leading to increased permeability and leakage of essential cellular contents.[10][11]

  • Induction of Oxidative Stress: Through the accumulation of reactive oxygen species (ROS).[6]

  • Mitochondrial Dysfunction: Characterized by the loss of mitochondrial membrane potential.[6]

  • Inhibition of Ergosterol Biosynthesis: A critical component of the fungal cell membrane.[12]

This compound, the subject of this guide, is a derivative of 2-chloroquinoline-3-carbaldehyde.[13][14] The parent aldehyde is a versatile intermediate synthesized via the Vilsmeier-Haack reaction.[15][16] Given the established antifungal properties of the quinoline core and various oxime-containing compounds, a systematic evaluation of this specific molecule is a logical and promising step in the search for new antifungal therapies.[17]

This guide provides the essential experimental framework to perform this evaluation, from initial screening of antifungal efficacy to deeper mechanistic investigations.

Preliminary Characterization of the Test Compound

Before initiating biological assays, it is crucial to characterize the test compound, this compound.

PropertyValueSource
CAS Number 93299-49-1[18][19]
Molecular Formula C₁₀H₇ClN₂O[19]
Molecular Weight 206.63 g/mol [19]
Melting Point 151-152°C[18][19]
Appearance (To be determined by the researcher)
Purity (e.g., by HPLC) >95% recommended
Solubility (To be determined by the researcher)

Causality Behind this Step: Ensuring the purity and identity of the test compound is fundamental to scientific integrity. Impurities could lead to erroneous or irreproducible results, confounding the interpretation of biological activity. The choice of solvent for stock solution preparation is dictated by the compound's solubility and must be tested for any intrinsic antifungal activity at the concentrations used in the assays. Dimethyl sulfoxide (DMSO) is a common solvent for this purpose.[4]

Core Protocols for Antifungal Susceptibility Testing

The foundational assessment of any potential antifungal agent is the determination of its inhibitory and cidal activity against a panel of relevant fungal pathogens. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods to ensure that results are comparable across different laboratories.[4][5][20]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[21] The broth microdilution method, as outlined by the CLSI M27 and M60 documents for yeasts, is the gold standard.[5]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours to ensure viability and purity.[4]

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[4]

    • Perform a 1:100 dilution followed by a 1:20 dilution in RPMI 1640 medium (buffered with MOPS) to achieve the final inoculum density of 0.5-2.5 x 10³ CFU/mL.[4]

  • Preparation of Compound Plates:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI 1640 medium to achieve a range of desired final concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C for 24-48 hours.[4]

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% for azoles and other static agents) compared to the growth control.[21] For potentially fungicidal compounds, a 100% growth inhibition endpoint may also be recorded.

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum. This assay distinguishes between fungistatic (inhibiting growth) and fungicidal (killing) activity.

  • Perform the MIC Assay: Follow the MIC protocol as described above.

  • Subculturing: After the MIC is read, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Plating: Spot the aliquot onto a suitable agar plate (e.g., Sabouraud Dextrose Agar).

  • Incubation: Incubate the agar plate at 35°C for 24-48 hours, or until growth is visible in control spots.

  • Reading the MFC: The MFC is the lowest concentration from the MIC plate that yields no fungal growth (or a ≥99.9% reduction) on the subculture plate.

Investigating the Mechanism of Action

Understanding how a compound exerts its antifungal effect is a critical step in drug development. Based on the known mechanisms of other quinoline derivatives, the following assays provide a logical starting point.[6][10][11]

Cell Membrane Integrity Assay (Propidium Iodide Staining)

This assay determines if the compound damages the fungal cell membrane, allowing the influx of dyes like propidium iodide (PI) that are normally excluded from viable cells.

Compound 2-Chloro-3-quinoline- carboxaldehyde oxime Target Fungal Cellular Target (e.g., Mitochondria, Enzyme) Compound->Target Stress Cellular Stress Target->Stress ROS Increased ROS Production Stress->ROS Damage Oxidative Damage to: - DNA - Proteins - Lipids ROS->Damage Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: Postulated Cascade of ROS-Mediated Fungal Cell Death.

  • Cell Preparation and Treatment: Prepare and treat fungal cells with the test compound as described for the PI assay.

  • Staining: Add DHR 123 to the cell suspensions. DHR 123 is non-fluorescent but is oxidized to the fluorescent rhodamine 123 in the presence of ROS.

  • Incubation: Incubate the cells for a short period to allow for dye uptake and oxidation.

  • Analysis: Measure the increase in fluorescence using a flow cytometer or a fluorescence plate reader. An increase in fluorescence in treated cells indicates ROS accumulation.

Data Presentation and Interpretation

Table 1: Example Antifungal Susceptibility Data
Fungal StrainCompoundMIC₅₀ (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
C. albicans ATCC 900282-Chloro-3-quinoline-\ncarboxaldehyde oxime[Result][Result][Calculate]Fungistatic (if >4) or Fungicidal (if ≤4)
C. glabrata ATCC 900302-Chloro-3-quinoline-\ncarboxaldehyde oxime[Result][Result][Calculate]Fungistatic (if >4) or Fungicidal (if ≤4)
C. neoformans ATCC 901122-Chloro-3-quinoline-\ncarboxaldehyde oxime[Result][Result][Calculate]Fungistatic (if >4) or Fungicidal (if ≤4)
C. albicans ATCC 90028Fluconazole (Control)[Result][Result][Calculate]Typically Fungistatic
C. albicans ATCC 90028Amphotericin B (Control)[Result][Result][Calculate]Typically Fungicidal

Interpretation Note: The MFC/MIC ratio is a useful metric. A ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio >4 suggests fungistatic activity.

Conclusion and Future Directions

This guide provides the foundational experimental protocols to conduct a thorough preliminary evaluation of the antifungal properties of this compound. By adhering to standardized methodologies and investigating plausible mechanisms of action, researchers can generate high-quality, reproducible data. Positive results from these initial screens would warrant further investigation, including toxicity studies against human cell lines, in vivo efficacy studies in animal models, and more detailed mechanistic studies to pinpoint the precise molecular target.

References

  • ResearchGate. (n.d.). Design, Synthesis and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids | Request PDF. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2021). UGC Care Group 1 Journal, 11(7).
  • ACS Publications. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Ingenta Connect. (n.d.). Quinoline-Based Antifungals. Retrieved from [Link]

  • International Journal of Science and Research (IJSR). (n.d.). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • International Journal of Chemical Studies. (2016).
  • PubMed. (2025). Development of a novel family of antifungal agents based on a quinone methide oxime framework. Retrieved from [Link]

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]

  • NIH. (n.d.). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Retrieved from [Link]

  • PubMed. (n.d.). Quinoline-based antifungals. Retrieved from [Link]

  • PubMed Central. (n.d.). A Practical Guide to Antifungal Susceptibility Testing. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Design, Synthesis, and Antifungal Evaluation of Novel Quinoline Derivatives Inspired from Natural Quinine Alkaloids | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • PubMed. (2020). Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids. Retrieved from [Link]

  • CLSI. (2020). M60 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • MDPI. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved from [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Journal of the Iranian Chemical Society.
  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • Antifungal Susceptibility Testing. (n.d.).
  • ResearchGate. (2025). (PDF) Quinoline-Based Antifungals. Retrieved from [Link]

  • Bentham Science Publishers. (2010). Quinoline-Based Antifungals. Retrieved from [Link]

  • PubMed Central. (2023). Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species. Retrieved from [Link]

  • Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians. Retrieved from [Link]

  • ResearchGate. (2025). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Retrieved from [Link]

  • Evaluation of Antifungal Activity and Mechanism of Action of Citral against Candida albicans. (n.d.).
  • MDPI. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Retrieved from [Link]

  • FDA. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Retrieved from [Link]

  • Endocrine consequences of antifungal therapy: A missed entity. (2026). World Journal of Clinical Cases.
  • ResearchGate. (n.d.). CLSI guidelines for antifungal agents | Download Table. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Antibacterial Testing of 2-Chloro-3-quinolinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and, notably, antibacterial properties.[2][3] The emergence of multidrug-resistant bacterial strains presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial compounds.[4] Within this context, 2-Chloro-3-quinolinecarboxaldehyde oxime emerges as a compound of significant interest. While the parent aldehyde and its various derivatives have been investigated, the oxime functional group introduces unique physicochemical properties that may modulate its biological activity, making it a compelling candidate for antibacterial screening.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound against pathogenic bacteria. It outlines the synthesis of the compound, detailed protocols for assessing its antibacterial efficacy, and guidance on data interpretation, all grounded in established scientific principles and regulatory standards.

Compound Profile: this compound

CharacteristicInformation
IUPAC Name (E)-2-chloroquinoline-3-carbaldehyde oxime
Synonyms 2-Chloro-3-(hydroxyiminomethyl)-quinoline
CAS Number 93299-49-1[7][8]
Molecular Formula C₁₀H₇ClN₂O[7]
Molecular Weight 206.63 g/mol [7]
Appearance Solid
Melting Point 151-152 °C[8]

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from the corresponding acetanilide. The initial step involves the Vilsmeier-Haack reaction to form the key intermediate, 2-chloro-3-quinolinecarboxaldehyde.[9][10] This aldehyde is then converted to the oxime by reaction with hydroxylamine hydrochloride.[5][11]

Step 1: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde (Precursor)

The Vilsmeier-Haack reaction is a reliable method for the formylation and cyclization of acetanilides to yield 2-chloro-3-formyl quinolines.[9]

  • Reaction: Acetanilide is treated with a Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Mechanism: The reaction proceeds through the formation of an electrophilic iminium salt (Vilsmeier reagent) which then effects an electrophilic substitution on the activated aromatic ring of the acetanilide, followed by cyclization and subsequent chlorination.

  • General Procedure: To a cooled solution of the appropriate acetanilide in DMF, POCl₃ is added dropwise. The reaction mixture is then heated to drive the reaction to completion. Upon cooling, the mixture is poured onto crushed ice, and the resulting solid, 2-chloro-3-quinolinecarboxaldehyde, is collected by filtration, washed, and can be purified by recrystallization.[10]

Step 2: Synthesis of this compound

The final step is the conversion of the aldehyde to the oxime.[11]

  • Reaction: 2-Chloro-3-quinolinecarboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base.

  • General Procedure: The aldehyde is dissolved in a suitable solvent, such as ethanol. An aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or hexamine) is added.[5][10] The mixture is then refluxed until the reaction is complete, as monitored by thin-layer chromatography. Upon cooling, the oxime product precipitates and can be collected by filtration, washed with water, and dried.

Synthesis_Workflow Acetanilide Acetanilide Aldehyde 2-Chloro-3-quinoline- carboxaldehyde Acetanilide->Aldehyde Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Oxime 2-Chloro-3-quinoline- carboxaldehyde Oxime Aldehyde->Oxime Oximation Hydroxylamine Hydroxylamine HCl, Base

Caption: Synthesis workflow for this compound.

In Vitro Antibacterial Testing Protocols

The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and are designed to determine the antibacterial activity of this compound.[12]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] The broth microdilution method is a widely accepted technique for determining MIC values.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) grown to the logarithmic phase

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth and DMSO)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • In the first well of a row, add a specific volume of the stock solution of this compound to achieve the highest desired test concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

    • This will result in wells with decreasing concentrations of the test compound.

    • Prepare separate rows for the positive control antibiotic and a solvent control (DMSO).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).

    • The final volume in each well will be approximately 110 µL.

    • Seal the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • A microplate reader can be used to measure the optical density (OD) at 600 nm to aid in determining the MIC.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Plates with Bacterial Suspension Inoculum->Inoculate Dilution Serial Dilution of Test Compound in 96-well Plate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Visually Inspect for Growth and Determine MIC Incubate->Read_MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.

Protocol:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antibacterial agent kills a bacterium.

Protocol:

  • Prepare flasks containing CAMHB with the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Also, prepare a growth control flask without the compound.

  • Inoculate each flask with the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.

  • Incubate the plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time for each concentration of the test compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Data Presentation and Expected Outcomes

The results of the in vitro antibacterial assays should be presented in a clear and concise manner.

Table 1: Template for MIC and MBC Results

Bacterial StrainTest CompoundMIC (µg/mL)MBC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)This compound
Escherichia coli (ATCC 25922)This compound
Pseudomonas aeruginosa (ATCC 27853)This compound
Enterococcus faecalis (ATCC 29212)This compound

Based on studies of structurally similar quinoline oximes, it is anticipated that this compound may exhibit potent activity, particularly against Gram-positive bacteria.[5][11]

Mechanism of Action: A Putative Pathway

While the precise mechanism of action for this compound has not been elucidated, quinoline-based antibacterials are known to target essential bacterial processes. The fluoroquinolones, a well-known class of quinoline derivatives, inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[9] Other quinoline compounds have been shown to disrupt the bacterial cell membrane or inhibit ATP synthesis.[9] It is plausible that this compound may act through one of these established mechanisms or possess a novel mode of action. Further studies, such as macromolecular synthesis assays or target-based screening, would be required to elucidate its specific mechanism.

Mechanism_of_Action cluster_targets Potential Bacterial Targets cluster_effects Resulting Effects Compound 2-Chloro-3-quinoline- carboxaldehyde Oxime DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Inhibition Cell_Membrane Cell Membrane Integrity Compound->Cell_Membrane Disruption ATP_Synthase ATP Synthase Compound->ATP_Synthase Inhibition DNA_Replication Inhibition of DNA Replication DNA_Gyrase->DNA_Replication Membrane_Disruption Membrane Depolarization Cell_Membrane->Membrane_Disruption ATP_Depletion ATP Depletion ATP_Synthase->ATP_Depletion Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Membrane_Disruption->Bacterial_Death ATP_Depletion->Bacterial_Death

Caption: Putative mechanisms of action for quinoline-based antibacterials.

Safety, Handling, and Storage

Safety Precautions:

  • The toxicological properties of this compound have not been fully investigated.[13]

  • The precursor, 2-chloro-3-quinolinecarboxaldehyde, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[14] It is prudent to handle the oxime derivative with similar precautions.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or contact with skin and eyes.[15]

Handling:

  • Handle as a potentially hazardous compound.

  • For preparing stock solutions, dissolve the compound in a suitable solvent like dimethyl sulfoxide (DMSO) in a fume hood.

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[15]

  • Protect from light and moisture to ensure stability.

Conclusion

This compound represents a promising scaffold for the development of new antibacterial agents. The protocols detailed in this document provide a robust framework for the systematic in vitro evaluation of its efficacy against a panel of pathogenic bacteria. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that can effectively guide further preclinical development. Future investigations should focus on elucidating the specific mechanism of action and evaluating the in vivo efficacy and safety profile of this compound.

References

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-20.
  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484-8515.
  • Singh, P., et al. (2020). Synthesis, antimicrobial evaluation, and in silico studies of quinoline-1H-1,2,3-triazole molecular hybrids. Medicinal Chemistry Research, 29(8), 1435-1447.
  • Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 591-596.
  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. Retrieved from [Link]

  • Ayoob, A. I., & Mohmood, F. N. (2023). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Egyptian Journal of Chemistry, 66(3), 75-82.
  • Capot Chemical Co., Ltd. (2008). MSDS of 2-Chloro-3-quinoline carboxaldehyde oxime. Retrieved from [Link]

  • Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. ResearchGate. Retrieved from [Link]

  • Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. ResearchGate. (n.d.). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Oximes – Knowledge and References. Retrieved from [Link]

  • Biological activities of quinoline derivatives. PubMed. (n.d.). Retrieved from [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PubMed Central. (2021). Retrieved from [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. PubMed Central. (2022). Retrieved from [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. MDPI. (2019). Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Chloro-3-quinolinecarboxaldehyde Oxime as a Versatile Precursor for Novel Heterocyclic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are central to a wide array of pharmaceuticals and biologically active compounds, demonstrating activities ranging from anticancer and antimalarial to anti-inflammatory and antibacterial.[1][2] The versatility of the quinoline core allows for structural modifications that can fine-tune its pharmacological profile.

A particularly valuable starting material for the synthesis of functionalized quinolines is 2-chloro-3-quinolinecarboxaldehyde.[3] This molecule possesses two key reactive sites: the electrophilic aldehyde at the C3 position and the chloro-substituent at the C2 position, which is highly susceptible to nucleophilic aromatic substitution (SNAr). By converting the aldehyde to its corresponding oxime, 2-chloro-3-quinolinecarboxaldehyde oxime , we create a stable, versatile precursor. This oxime is not merely a protecting group but an active functional handle that can be strategically transformed into other functionalities, such as nitriles, providing a gateway to a diverse range of novel fused and binary heterocyclic systems.

This guide provides detailed, field-proven protocols for the synthesis of this key oxime precursor and demonstrates its application in the creation of high-value derivatives for drug discovery and development.

Section 1: Synthesis of the Precursor: this compound

The synthesis of the target oxime is a reliable two-step process. First, the quinoline core is constructed and functionalized via the Vilsmeier-Haack reaction, followed by a straightforward condensation to form the oxime.

Protocol 1.1: Vilsmeier-Haack Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

Expertise & Experience: The Vilsmeier-Haack reaction is a powerful and efficient method for the concurrent formylation and cyclization of activated aromatic compounds.[4] Starting from readily available acetanilides, the Vilsmeier reagent (formed in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF)) acts as both a chlorinating and formylating agent, leading to the regioselective formation of 2-chloro-3-formylquinolines in good yields. The reaction's success hinges on the controlled addition of POCl₃ to DMF at low temperatures to pre-form the electrophilic Vilsmeier reagent before introducing the acetanilide substrate.

Methodology:

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-Dimethylformamide (DMF, 5 mL). Cool the flask to 0-5 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 18 mL) dropwise to the cooled DMF with constant stirring over 30 minutes. Maintain the temperature below 5 °C. The formation of the solid Vilsmeier reagent will be observed.

  • Substrate Addition: To this solution, add the desired substituted acetanilide (e.g., Acetanilide, 4 grams) portion-wise.

  • Reaction: After the addition is complete, allow the mixture to come to room temperature and then heat it under reflux at 80-90 °C for 4-10 hours.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it into 200 mL of crushed ice with vigorous stirring. A precipitate will form.

  • Purification: Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the solid from ethyl acetate to yield pure 2-chloro-3-quinolinecarboxaldehyde.

Protocol 1.2: Oximation of 2-Chloro-3-quinolinecarboxaldehyde

Expertise & Experience: The conversion of an aldehyde to an oxime is a classic condensation reaction. The choice of a mild base is crucial to facilitate the reaction without promoting unwanted side reactions. While traditional bases like sodium acetate are effective, organocatalysts such as hexamine have been shown to mediate this reaction efficiently in aqueous ethanol, offering an eco-friendly and operationally simple alternative.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-quinolinecarboxaldehyde (1 mmol) in aqueous ethanol (15 mL).

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 mmol) and a catalytic amount of hexamine (0.2 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction's completion using TLC.

  • Isolation and Purification: Upon completion, pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried. If necessary, the product can be recrystallized from ethanol to afford pure this compound.

G cluster_0 Step 1: Vilsmeier-Haack Reaction cluster_1 Step 2: Oximation Acetanilide Substituted Acetanilide Aldehyde 2-Chloro-3-quinoline- carboxaldehyde Acetanilide->Aldehyde Reflux (80-90°C) Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Aldehyde Oxime 2-Chloro-3-quinoline- carboxaldehyde Oxime Aldehyde->Oxime Aq. Ethanol, RT Hydroxylamine Hydroxylamine HCl Hydroxylamine->Oxime Catalyst Hexamine (cat.) Catalyst->Oxime G Oxime 2-Chloro-3-quinoline- carboxaldehyde Oxime Nitrile 2-Chloro-3-cyanoquinoline Oxime->Nitrile Dehydration (SOCl2) Pyrazoloquinoline 1H-Pyrazolo[3,4-b]quinolin- 3-amine Nitrile->Pyrazoloquinoline Cyclization (Hydrazine Hydrate)

Caption: Synthetic pathway from oxime to a fused pyrazoloquinoline derivative.

Section 3: Leveraging the C2-Chloro Substituent for SAR Studies

Expertise & Experience: The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). [6]This reactivity is a cornerstone of modern medicinal chemistry, as it allows for the facile introduction of a wide variety of substituents, particularly amines, to build structure-activity relationship (SAR) libraries. [7][8]The substitution can be performed on the oxime precursor directly, preserving the C3-oxime moiety for subsequent transformations. This modular approach—modifying C2 first, then C3—is highly efficient for creating chemical diversity.

Protocol 3.1: Nucleophilic Aromatic Substitution with an Amine

Methodology:

  • Reaction Setup: Dissolve this compound (1 mmol) in a suitable solvent such as DMF or ethanol.

  • Reagent Addition: Add the desired amine (e.g., morpholine, 1.2 mmol) and a base such as potassium carbonate (K₂CO₃, 1.5 mmol).

  • Reaction: Heat the mixture at reflux (typically 80-120 °C) for several hours, monitoring by TLC.

  • Work-up and Isolation: After cooling, pour the reaction mixture into water. The resulting precipitate is filtered, washed, and dried. Purification can be achieved by recrystallization or column chromatography to yield the 2-amino-substituted quinoline-3-carboxaldehyde oxime.

G cluster_0 Derivative Pathways Start 2-Chloro-3-quinoline- carboxaldehyde Oxime C2_Sub 2-Amino-substituted Oxime Derivative Start->C2_Sub SNAr with R2NH C3_Sub 2-Chloro-3-cyano- quinoline Start->C3_Sub Dehydration [ Further C3 Modification ] [ Further C3 Modification ] C2_Sub->[ Further C3 Modification ] [ Further C2 or C3 Modification ] [ Further C2 or C3 Modification ] C3_Sub->[ Further C2 or C3 Modification ]

Caption: Modular derivatization strategy for the oxime precursor.

Section 4: Data Presentation & Characterization

The structural confirmation of all synthesized compounds is critical. [5]Below is a table summarizing typical characterization data for the key intermediates and a representative derivative.

CompoundMolecular FormulaM.W. ( g/mol )Typical Yield (%)M.p. (°C)Key Spectroscopic Data
2-Chloro-3-quinoline-carboxaldehyde C₁₀H₆ClNO191.6170-85%148-150¹H NMR (CDCl₃): δ 10.5 (s, 1H, -CHO), 8.9 (s, 1H, H-4), 7.7-8.2 (m, 4H, Ar-H). IR (KBr, cm⁻¹): 1690 (C=O).
2-Chloro-3-quinoline-carboxaldehyde Oxime C₁₀H₇ClN₂O206.6385-95%210-212¹H NMR (DMSO-d₆): δ 11.5 (s, 1H, -NOH), 8.8 (s, 1H, H-4), 8.5 (s, 1H, -CH=N), 7.6-8.1 (m, 4H, Ar-H). IR (KBr, cm⁻¹): 3250 (O-H), 1620 (C=N).
2-Chloro-3-cyanoquinoline C₁₀H₅ClN₂188.6280-90%198-200¹H NMR (CDCl₃): δ 8.6 (s, 1H, H-4), 7.7-8.2 (m, 4H, Ar-H). IR (KBr, cm⁻¹): 2230 (C≡N).
1H-Pyrazolo[3,4-b]quinolin-3-amine C₁₀H₈N₄184.2075-85%280-282¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, Pyrazole-NH), 8.6 (s, 1H, H-4), 7.2-8.0 (m, 4H, Ar-H), 5.8 (s, 2H, -NH₂).

Conclusion

This compound is a strategically vital precursor in synthetic organic and medicinal chemistry. Its dual reactivity—the capacity for nucleophilic substitution at the C2 position and the versatile transformations of the oxime group at C3—provides a robust platform for generating diverse and complex heterocyclic structures. The protocols outlined in this guide offer reliable and efficient pathways for synthesizing this precursor and leveraging its reactivity to build libraries of novel quinoline derivatives with significant potential for drug discovery applications.

References

  • Prajapati, A. K., & Nagarsenkar, A. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-98.

  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1565-1605.

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 690958, 2-Chloro-3-quinolinecarboxaldehyde. Retrieved from [Link].

  • Meth-Cohn, O., & Narine, B. (1978). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

  • Khan, F. N., Subashini, R., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2574.

  • Wieczorek, M., & Szymański, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2731.

  • Mogilaiah, K., & Reddy, P. R. (2002). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 41B(10), 2173-2176.

  • Mati, G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. International Journal of Molecular Sciences, 25(1), 123.

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287.

  • Sridhar, J., et al. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9), 15966-15971.

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. Retrieved from [Link]

  • ResearchGate. (2015). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • Sridhar, R., & Perumal, P. T. (2003). An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synthetic Communications, 33(4), 607-611.

  • Abdel-Wahab, B. F., & Khidre, R. E. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate.

  • Wieczorek, M., & Szymański, P. (2022). 1H-pyrazolo[3,4-b]quinolines: synthesis and properties over 100 years of research. Beilstein Journal of Organic Chemistry, 18, 434-473.

  • Reddy, P. S. N., & Reddy, P. P. (2005). Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. Synthetic Communications, 35(12), 1621-1629.

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube.

  • Kumar, A., & Singh, R. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1-4.

  • Al-Ostath, A. (2022). SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS (Master's thesis, Purdue University).

  • ResearchGate. (2015). 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3....

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution I.

  • Patel, K., et al. (2022). Synthesis and characterization of novel oxime analogues. Indian Journal of Chemistry, Section B, 61B(11), 1169-1172.

  • Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube.

  • Nguyen, T. T., et al. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1834-1841.

  • ResearchGate. (2016). A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride.

Sources

Application Notes and Protocols for the Synthesis of Metal Complexes with 2-Chloro-3-quinolinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Quinoline-Based Metal Complexes in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its rigid, planar structure and electron-donating nitrogen atom make it an exceptional platform for coordinating with metal ions. The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands, a phenomenon attributed to the principles of chelation therapy and the diverse coordination geometries accessible to transition metals.[2][3] This guide focuses on a particularly promising ligand: 2-Chloro-3-quinolinecarboxaldehyde oxime. The presence of the chloro- group at the 2-position and the oxime functionality at the 3-position creates a bidentate chelating agent with significant potential for forming stable and biologically active metal complexes.[4][5] The oxime group, with its nitrogen and oxygen donor atoms, is well-known for its ability to form stable five-membered chelate rings with metal ions, a structural motif frequently associated with enhanced antimicrobial and anticancer properties.[6][7]

This document provides a comprehensive, field-tested guide for the synthesis, characterization, and potential applications of metal complexes derived from this compound. It is designed for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds. The protocols herein are presented not merely as a sequence of steps, but with a detailed explanation of the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the experimental design.

Part 1: Synthesis of the Ligand: this compound

The synthesis of the oxime ligand is a two-step process, beginning with the formation of the parent aldehyde via the Vilsmeier-Haack reaction, followed by condensation with hydroxylamine.

Step 1.1: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9] In this protocol, we utilize it to perform a one-pot chlorination and formylation of an acetanilide precursor.

Causality of Experimental Choices:

  • Vilsmeier Reagent (POCl₃/DMF): Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, which is the active formylating and chlorinating agent.[10]

  • Acetanilide: This serves as the readily available starting material for the quinoline ring system. The reaction proceeds through cyclization of the formylated and chlorinated intermediate.

  • Ice-Water Quench: The reaction is quenched by pouring it into ice-cold water to hydrolyze any remaining Vilsmeier reagent and precipitate the solid product. This also helps to control the exothermic nature of the hydrolysis.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool 15 mL of N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add 35 mL of phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring over a period of 30 minutes. Maintain the temperature below 10°C.

  • Once the addition is complete, add 0.05 mol of the respective acetanilide portion-wise to the reaction mixture.

  • After the addition of the acetanilide, heat the reaction mixture to 60°C and maintain this temperature for 16 hours with continuous stirring.

  • After the reaction is complete, carefully pour the mixture into 300 mL of crushed ice with vigorous stirring.

  • Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation of the product.

  • Filter the crude 2-chloro-3-quinolinecarboxaldehyde using a Buchner funnel, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize the product from ethyl acetate to obtain pure, crystalline 2-chloro-3-quinolinecarboxaldehyde.[8]

Step 1.2: Synthesis of this compound

The aldehyde is converted to the corresponding oxime through a condensation reaction with hydroxylamine hydrochloride.

Causality of Experimental Choices:

  • Hydroxylamine Hydrochloride: This is the source of the hydroxylamine nucleophile.

  • Sodium Acetate: This acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the reaction with the aldehyde.

  • Ethanol/Water Solvent System: This solvent system is chosen to ensure the solubility of both the organic aldehyde and the inorganic hydroxylamine salt.

Experimental Protocol:

  • Dissolve 0.01 mol of 2-chloro-3-quinolinecarboxaldehyde in 50 mL of ethanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of 0.012 mol of hydroxylamine hydrochloride and 0.015 mol of sodium acetate in 20 mL of water.

  • Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde with stirring.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The oxime product will precipitate out of the solution.

  • Filter the solid product, wash with a small amount of cold ethanol, and then with distilled water.

  • Dry the purified this compound in a desiccator over anhydrous CaCl₂. The melting point should be in the range of 151-152°C.[11]

Part 2: General Protocol for the Synthesis of Metal(II) Complexes

This section provides a general and adaptable protocol for the synthesis of metal(II) complexes with the this compound ligand (L). The procedure involves the direct reaction of the ligand with a metal(II) salt in a 2:1 ligand-to-metal molar ratio.

Causality of Experimental Choices:

  • Ethanolic Solutions: Ethanol is a good solvent for both the ligand and many common metal salts (e.g., chlorides, nitrates, acetates), facilitating a homogeneous reaction mixture.

  • Refluxing: Heating the reaction mixture to reflux provides the necessary activation energy for the complexation reaction to proceed at a reasonable rate.[12]

  • Molar Ratio (2:1 Ligand to Metal): As a bidentate ligand, two molecules of this compound are typically required to satisfy the coordination sphere of a divalent metal ion, often resulting in an octahedral or square planar geometry.[4][13]

Experimental Protocol:

  • Prepare a solution of the ligand (L) by dissolving 2 mmol of this compound in 30 mL of hot ethanol.

  • In a separate flask, prepare a solution of the metal(II) salt (e.g., CuCl₂, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂) by dissolving 1 mmol of the salt in 20 mL of ethanol. Gentle heating may be required.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Upon mixing, a change in color and/or the formation of a precipitate is often observed.

  • Reflux the resulting mixture for 3-4 hours with continuous stirring.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the solid complex with small portions of cold ethanol to remove any unreacted starting materials, followed by diethyl ether.

  • Dry the final product in a vacuum oven at 60°C.

Workflow Diagram:

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis A Acetanilide C 2-Chloro-3-quinoline- carboxaldehyde A->C Vilsmeier-Haack Reaction B Vilsmeier Reagent (POCl3/DMF) B->C E 2-Chloro-3-quinoline- carboxaldehyde Oxime (L) C->E Condensation D Hydroxylamine HCl + NaOAc D->E F Ligand (L) in Ethanol H Reaction Mixture F->H 2 mmol G Metal(II) Salt in Ethanol G->H 1 mmol I Metal(II) Complex [M(L)2X2] H->I Reflux

Caption: General workflow for the synthesis of the ligand and its metal complexes.

Part 3: Physicochemical Characterization

Thorough characterization is essential to confirm the formation of the desired metal complexes and to elucidate their structure. The following techniques are standard in the field.

Molar Conductance

Molar conductivity measurements in a suitable solvent (like DMF or DMSO) are used to determine whether the complexes are electrolytic or non-electrolytic in nature.[14] Low conductivity values typically indicate non-electrolytic complexes where the anions (e.g., chloride) are coordinated to the metal center.

Spectroscopic Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the coordination sites of the ligand. Key vibrational bands to monitor include:

  • ν(C=N) (azomethine): A shift in the stretching frequency of the C=N bond of the oxime upon complexation indicates the involvement of the azomethine nitrogen in coordination.

  • ν(N-O) (oxime): A shift in the N-O stretching frequency is also expected upon coordination of the oxime nitrogen to the metal ion.

  • ν(M-N) and ν(M-O): The appearance of new, low-frequency bands in the far-IR region can be assigned to the formation of metal-nitrogen and metal-oxygen bonds, providing direct evidence of coordination.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about their geometry. The d-d transitions observed for transition metal complexes are characteristic of their coordination environment (e.g., octahedral, tetrahedral, or square planar).[15]

¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H NMR can confirm the coordination. The proton signals of the ligand, particularly those near the coordination sites (e.g., the -OH proton of the oxime), will show significant downfield or upfield shifts upon complexation.[12]

Magnetic Susceptibility

Measuring the magnetic moment of the complexes at room temperature helps to determine the number of unpaired electrons and provides further insight into the geometry of the complex.[15] For example, octahedral Ni(II) complexes are typically paramagnetic, while square planar Ni(II) complexes are diamagnetic.

Table 1: Expected Characterization Data for M(II) Complexes of this compound (L)

Complex FormulaColorM.P. (°C)Molar Cond. (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Key IR Bands (cm⁻¹)
Ligand (L) White151-152--ν(C=N): ~1620, ν(N-O): ~940
[Cu(L)₂Cl₂] Green>300< 201.75 - 2.20ν(C=N): ~1600, ν(N-O): ~960
[Ni(L)₂Cl₂] Light Green>300< 202.90 - 3.40ν(C=N): ~1605, ν(N-O): ~965
[Co(L)₂Cl₂] Blue/Green>300< 204.30 - 5.20ν(C=N): ~1602, ν(N-O): ~962
[Zn(L)₂Cl₂] White>300< 20Diamagneticν(C=N): ~1608, ν(N-O): ~968

Note: The data presented are typical expected values based on similar quinoline-oxime complexes and may vary depending on the specific experimental conditions.[4][12][15]

Proposed Coordination Diagram:

Coordination_Diagram cluster_L1 Ligand 1 cluster_L2 Ligand 2 M M(II) N1 N M->N1 Coordination O1 O M->O1 N2 N M->N2 O2 O M->O2 X1 X M->X1 X2 X M->X2 N1->O1 C1 C=N N1->C1 R1 Quinoline C1->R1 N2->O2 C2 C=N N2->C2 R2 Quinoline C2->R2

Caption: Proposed octahedral coordination of the metal(II) ion with two bidentate oxime ligands.

Part 4: Applications in Drug Development

Quinoline-based compounds and their metal complexes are well-documented for their wide range of pharmacological activities.[16][17] The chelation of the metal ion can enhance the lipophilicity of the molecule, facilitating its transport across cell membranes and potentially increasing its efficacy.

Antimicrobial Activity

Many quinoline-based metal complexes have demonstrated significant activity against various strains of bacteria and fungi.[2][18][19] The proposed mechanism often involves the inhibition of essential enzymes or the disruption of cell wall synthesis. The complexes synthesized using the protocols in this guide should be screened against a panel of clinically relevant pathogens, such as Staphylococcus aureus, Escherichia coli, and Candida albicans, to determine their Minimum Inhibitory Concentration (MIC).[15] It has been observed that metal complexes can exhibit enhanced antimicrobial activity compared to the free ligand.[2]

Anticancer Activity

The structural similarity of the quinoline ring to natural purine bases allows these compounds to intercalate with DNA, leading to cytotoxic effects in cancer cells. Metal complexation can enhance this activity.[16][20] For example, a recent study on Cu(II) complexes with a novel quinoline derivative ligand showed significant cytotoxic potency against the MCF-7 human breast cancer cell line.[20] The synthesized complexes should be evaluated for their in vitro cytotoxicity against various cancer cell lines to assess their potential as novel chemotherapeutic agents.

Conclusion and Future Outlook

The synthesis of metal complexes with this compound offers a fertile ground for the discovery of new therapeutic agents. The protocols detailed in this guide provide a robust and scientifically-grounded framework for researchers to synthesize and characterize these promising compounds. The versatility of the quinoline scaffold, combined with the diverse coordination chemistry of transition metals, ensures that this area of research will continue to yield novel molecules with significant biological potential. Future work should focus on expanding the range of metal ions used, exploring different stoichiometries, and conducting detailed mechanistic studies to understand the structure-activity relationships that govern their biological effects.

References

  • Kuma, H., Motobe, K., & Yamada, S. (1978). Synthesis and Properties of Metal Complexes with 2-Thiophenealdehyde Oxime. Bulletin of the Chemical Society of Japan, 51(4), 1101–1103. [Link]

  • Al-Ostath, A., El-Awa, A., & El-Ashmawy, M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • Jasim, H. A., & Abdullah, S. A. (2012). Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2 - Picoline). Baghdad Science Journal, 9(1), 125-131. [Link]

  • Patel, R. B., Patel, P. S., & Rathi, A. K. (2013). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(10), 1639-1641. [Link]

  • Kumar, R., et al. (2023). Synthesis and Antimicrobial Screening of Metal-ligand Complexes Derivative from ((2-chloroquinolin-3-yl)methylene)hydrazine) and their Biological Studies. Oriental Journal of Chemistry, 39(4). [Link]

  • Chaudhari, S. K., & Patil, D. R. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-4. [Link]

  • Hassan, A. S., et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(4). [Link]

  • Al-Essa, L. Y., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7118. [Link]

  • Kukushkin, V. Y., & Pombeiro, A. J. L. (1999). Oxime and oximate metal complexes: unconventional synthesis and reactivity. Coordination Chemistry Reviews, 181, 147-175. [Link]

  • Canpolat, E., & Kaya, M. (2004). Synthesis and characterization of transition metal complexes of oxime. Transition Metal Chemistry, 29(5), 550-555. [Link]

  • Patil, S. A., et al. (2012). Synthesis, compositional and spectral studies of some transition metal complexes with 3-aminolawsonoxime. Indian Stream Research Journal, 2(7), 1-5. [Link]

  • da Silva, J. G., et al. (2019). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs. Materials Science and Engineering: C, 100, 85-96. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 10(28), 16453-16477. [Link]

  • Meth-Cohn, O. (2000). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Arkivoc, 2001(5), 12-29. [Link]

  • Sadowski, B., et al. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 24(21), 3848. [Link]

  • Adebayo, J. A., et al. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Molecules, 26(15), 4478. [Link]

  • Gebreyohannes, S., et al. (2024). Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. ACS Omega, 9(23), 26343–26356. [Link]

  • Musiol, R. (2017). Recent Developments on Antimicrobial Quinoline Chemistry. Current Organic Chemistry, 21(1), 1-13. [Link]

  • El-Behery, M., & El-Twigry, H. (2007). Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety. Molecules, 12(4), 854-868. [Link]

  • Mohan, M., & Kumar, M. (1983). Transition Metal Chemistry of Oxime Containing Ligands. Part XXIV. Complexes of Manganese(II) and Cobalt(II) with Quinoline-2-aldoxime and Isoquinoline-3-aldoxime. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 13(3), 331-348. [Link]

  • Tukulula, M., et al. (2022). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 27(19), 6608. [Link]

  • Sangule, O. T. (2023). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone. JETIR, 10(8). [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36(15), 2537-2552. [Link]

  • Borys, A. M., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules, 29(1), 183. [Link]

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-3-quinolinecarboxaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds exhibiting significant pharmacological activities. The transformation of the aldehyde functional group into an oxime is a critical step in the development of novel therapeutic agents, including potential antimicrobial and anticancer drugs. This application note provides a detailed, two-step experimental protocol for the synthesis of 2-Chloro-3-quinolinecarboxaldehyde oxime, commencing with the synthesis of the precursor aldehyde via the Vilsmeier-Haack reaction, followed by its oximation. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, and essential safety considerations.

Reaction Scheme

The overall synthetic route is depicted below:

Synthesis_Scheme Acetanilide Acetanilide Aldehyde 2-Chloro-3-quinolinecarboxaldehyde Acetanilide->Aldehyde Step 1: Vilsmeier-Haack Reaction Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Oxime This compound Aldehyde->Oxime Step 2: Oximation Oximation_Reagents Hydroxylamine Hydrochloride, Sodium Acetate

Caption: Overall reaction scheme for the two-step synthesis.

Part 1: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

The initial step involves the synthesis of the aldehyde precursor through the Vilsmeier-Haack reaction, a reliable method for the formylation of activated aromatic compounds.[1][2]

Mechanism of the Vilsmeier-Haack Reaction

The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich acetanilide, leading to cyclization and subsequent formation of the quinoline ring system.

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Electrophilic attack Acetanilide Acetanilide Acetanilide->Intermediate Cyclization Cyclization Intermediate->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Product 2-Chloro-3-quinolinecarboxaldehyde Hydrolysis->Product

Caption: Simplified mechanistic pathway of the Vilsmeier-Haack reaction.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
AcetanilideC₈H₉NO135.1613.5 g0.1
Phosphorus OxychloridePOCl₃153.3346.0 g (28.2 mL)0.3
N,N-DimethylformamideC₃H₇NO73.0973.1 g (77.3 mL)1.0
Crushed IceH₂O18.02~500 g-
Sodium CarbonateNa₂CO₃105.99As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place N,N-dimethylformamide (77.3 mL, 1.0 mol). Cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of POCl₃: Add phosphorus oxychloride (28.2 mL, 0.3 mol) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition. The formation of the Vilsmeier reagent is an exothermic process.

  • Addition of Acetanilide: Once the addition of POCl₃ is complete, add acetanilide (13.5 g, 0.1 mol) portion-wise to the reaction mixture, ensuring the temperature remains below 20 °C.

  • Reaction: After the addition of acetanilide, remove the ice bath and heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto 500 g of crushed ice with constant stirring.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. This will cause the crude product to precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate using a Buchner funnel and wash it thoroughly with cold water. The crude product can be purified by recrystallization from ethyl acetate to yield 2-Chloro-3-quinolinecarboxaldehyde as a solid.[1]

Expected Yield: 60-70% Melting Point: 148-150 °C[3]

Part 2: Synthesis of this compound

The second step involves the conversion of the synthesized aldehyde to its corresponding oxime through a condensation reaction with hydroxylamine hydrochloride.

Experimental Protocol

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )QuantityMoles
2-Chloro-3-quinolinecarboxaldehydeC₁₀H₆ClNO191.6119.16 g0.1
Hydroxylamine HydrochlorideNH₂OH·HCl69.498.34 g0.12
Sodium AcetateCH₃COONa82.039.84 g0.12
EthanolC₂H₅OH46.07200 mL-
WaterH₂O18.02As needed-

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2-Chloro-3-quinolinecarboxaldehyde (19.16 g, 0.1 mol) in 200 mL of ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (8.34 g, 0.12 mol) and sodium acetate (9.84 g, 0.12 mol).

  • Reaction: Reflux the reaction mixture for 2-3 hours. The reaction can be monitored by TLC to check for the disappearance of the starting aldehyde.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.

  • Precipitation and Isolation: The oxime will precipitate out of the solution. Collect the solid by filtration and wash it with water.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Expected Yield: 80-90% Molecular Formula: C₁₀H₇ClN₂O[4][5] Molecular Weight: 206.63 g/mol [4][5]

Characterization of this compound

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected to be in the range of 200-210 °C. (Literature values may vary, and experimental determination is recommended).

  • Infrared (IR) Spectroscopy:

    • O-H stretch: A broad peak is expected around 3200-3400 cm⁻¹ corresponding to the hydroxyl group of the oxime.

    • C=N stretch: A characteristic peak for the oxime C=N bond should appear around 1640-1660 cm⁻¹.

    • Aromatic C=C stretch: Peaks in the region of 1450-1600 cm⁻¹ are indicative of the quinoline ring.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Aromatic Protons: Multiple signals in the range of 7.5-8.5 ppm corresponding to the protons on the quinoline ring.

    • CH=N Proton: A singlet for the proton attached to the imine carbon, typically downfield.

    • N-OH Proton: A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

Safety Precautions

General:

  • Always work in a well-ventilated fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • A thorough risk assessment should be conducted before starting the experiment.[6]

Vilsmeier-Haack Reaction:

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing toxic fumes.[7] It should be handled with extreme care in a fume hood. Use a dry apparatus and avoid any contact with moisture.

  • The formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent a runaway reaction.[8][9]

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

Oximation Reaction:

  • Hydroxylamine hydrochloride is a skin and respiratory irritant. Handle with care and avoid inhalation of dust.

Waste Disposal:

  • Dispose of all chemical waste according to institutional and local regulations. POCl₃ waste should be quenched carefully by a trained professional.[7]

References

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15. [Link]

  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phosphorus Oxychloride. Retrieved from [Link]

  • CHIMIA. (2004). Safe Oxidation Reactions. Development of an Explosion Protection System from Process Development Lab to Large Scale Production. [Link]

  • National Center for Biotechnology Information. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(i), 244-287.
  • ACS Publications. (2008). Thermal Hazard Evaluation of Vilsmeier Reaction with DMF and MFA. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2018).

Sources

Effective Monitoring of 2-Chloro-3-quinolinecarboxaldehyde Oxime Synthesis using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the in-process monitoring of the synthesis of 2-Chloro-3-quinolinecarboxaldehyde oxime, a key intermediate in pharmaceutical development. The conversion of 2-Chloro-3-quinolinecarboxaldehyde to its corresponding oxime via condensation with hydroxylamine is a critical reaction step that requires careful monitoring to ensure optimal yield and purity. We present a robust Thin-Layer Chromatography (TLC) method that is rapid, cost-effective, and highly effective for tracking the consumption of the starting aldehyde and the formation of the oxime product.[1][2] This guide details the reaction, TLC protocol, mobile phase optimization, visualization techniques, and interpretation of results, providing researchers with a self-validating system to confidently assess reaction progression.

Introduction: The Rationale for Reaction Monitoring

Quinolines are foundational scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[3] 2-Chloro-3-quinolinecarboxaldehyde is a versatile precursor for constructing more complex heterocyclic systems.[4][5] Its conversion to this compound is a common synthetic step, often serving as a gateway to nitriles, amides, or other functional groups.

The success of this synthesis hinges on achieving complete conversion of the starting aldehyde. Incomplete reactions lead to purification challenges and reduced overall yield. Therefore, a reliable in-process control method is essential. Thin-Layer Chromatography (TLC) is an ideal analytical technique for this purpose due to its simplicity, speed, and low cost.[2][6] It allows for the qualitative assessment of a reaction mixture by separating its components based on polarity, providing a clear visual representation of the disappearance of reactants and the emergence of products.[6]

Reaction Scheme:

The core transformation is the condensation reaction between the aldehyde and hydroxylamine hydrochloride.

The starting aldehyde is significantly less polar than the resulting oxime, due to the introduction of the hydroxyl (-OH) group in the product. This difference in polarity is the fundamental principle that allows for effective separation and monitoring by TLC.

Materials and Methods

Reagents and Equipment
  • Synthesis Reagents:

    • 2-Chloro-3-quinolinecarboxaldehyde (Starting Material)

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (CH₃COONa) or other suitable base

    • Ethanol (or other suitable solvent)

  • TLC Supplies:

    • Silica gel 60 F₂₅₄ aluminum-backed TLC plates

    • TLC developing chamber with lid

    • Capillary tubes for spotting

    • Pencil

  • Mobile Phase Solvents (Eluent):

    • n-Hexane (ACS Grade)

    • Ethyl acetate (ACS Grade)

    • Triethylamine (Reagent Grade)

  • Visualization Tools:

    • UV lamp (254 nm)

    • Iodine chamber (optional)

Experimental Protocol: Oxime Synthesis

This protocol is a representative procedure for the synthesis of the oxime.

  • In a round-bottom flask, dissolve 2-Chloro-3-quinolinecarboxaldehyde (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

  • Stir the mixture at room temperature or gentle heat (e.g., 50°C).

  • Monitor the reaction progress using the TLC protocol described below. The reaction is typically complete within 2-4 hours.

Protocol: TLC Monitoring

This protocol is designed as a self-validating system for unambiguous interpretation.

Mobile Phase Preparation

The basic nitrogen in the quinoline ring can interact strongly with the acidic silica gel on the TLC plate, often causing streaking or "tailing" of the spots.[7] To counteract this, a basic modifier is essential.

  • Recommended Mobile Phase: Prepare a mixture of Hexane:Ethyl Acetate:Triethylamine in a 70:30:1 ratio by volume.

  • Pour approximately 0.5 cm of this mobile phase into the TLC developing chamber, place a piece of filter paper inside to saturate the atmosphere, and close the lid. Allow the chamber to equilibrate for at least 10 minutes before use.

TLC Plate Preparation and Spotting
  • Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a TLC plate.

  • Mark three lanes on the origin line: "SM" (Starting Material), "R" (Reaction), and "C" (Co-spot).

  • Lane "SM": Dissolve a small amount of the pure 2-Chloro-3-quinolinecarboxaldehyde in a few drops of ethyl acetate. Using a capillary tube, apply a small spot of this solution onto the "SM" mark.

  • Lane "R": At a specific time point (e.g., T=0, T=1 hr), withdraw a small aliquot of the reaction mixture using a capillary tube and spot it directly onto the "R" mark.

  • Lane "C": First, apply a spot of the starting material solution ("SM") on the "C" mark. Then, carefully apply a spot of the reaction mixture ("R") directly on top of the "SM" spot. This co-spot lane is crucial for confirming the identity of the starting material spot in the reaction lane.

The diagram below illustrates the TLC spotting workflow.

TLC_Spotting cluster_prep Plate Preparation cluster_spotting Spotting Procedure plate TLC Plate origin Draw Origin Line plate->origin lanes Mark Lanes (SM, R, C) origin->lanes sm_sol Prepare SM Solution lanes->sm_sol spot_sm Spot SM Lane sm_sol->spot_sm spot_co Spot C Lane (Co-spot) sm_sol->spot_co rxn_sample Sample Reaction Mixture spot_rxn Spot R Lane rxn_sample->spot_rxn rxn_sample->spot_co

Caption: Workflow for preparing and spotting the TLC plate.

Chromatogram Development and Visualization
  • Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Close the lid.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.

  • Primary Visualization: View the plate under a UV lamp (254 nm). The quinoline rings are highly conjugated and will absorb UV light, appearing as dark spots against the fluorescent green background of the plate.[2][8][9] Circle the observed spots with a pencil.

  • Secondary Visualization (Optional): Place the plate in a chamber containing a few crystals of iodine. The spots will develop a brownish color.[2] This method is destructive and should be performed after UV visualization.

Results and Interpretation

Calculating the Retention Factor (Rf)

The mobility of each compound is described by its Retention Factor (Rf), which is a ratio of the distances traveled.[10][11]

Rf = (Distance from origin to the center of the spot) / (Distance from origin to the solvent front) [12]

The Rf value is characteristic for a compound in a specific mobile phase, but it is best used for comparison on the same plate.

Interpreting the Reaction Progress

By observing the spots at different time points, you can effectively monitor the synthesis:

  • At T=0: A single, strong spot should be visible in the "R" lane, which corresponds to the Rf of the starting material in the "SM" lane.

  • As the reaction proceeds: The intensity of the starting material spot in the "R" lane will decrease. A new, more polar spot (lower Rf value) will appear and intensify. This new spot is the desired oxime product.

  • Reaction Completion: The reaction is considered complete when the starting material spot in the "R" lane has completely disappeared, leaving only the product spot. The "C" lane will show two separated spots until the reaction is complete, confirming that the upper spot in the "R" lane is indeed the starting material.

The diagram below illustrates the principle of TLC separation for this reaction.

TLC_Separation TLC Separation Principle plate Developed TLC Plate SM R C Product (Oxime) (Lower Rf) Starting Material (Aldehyde) (Higher Rf) Origin Line sm_label SM r_label R c_label C sm_spot1 r_spot1 c_spot1 r_spot2 c_spot2

Caption: Idealized TLC plate showing partial reaction conversion.

Data Summary

The following table summarizes the expected behavior of the compounds in the recommended TLC system.

CompoundExpected PolarityExpected Rf Value (Approx.)Visualization (UV, 254 nm)
2-Chloro-3-quinolinecarboxaldehydeLess Polar0.6 - 0.7Dark Spot
This compoundMore Polar0.3 - 0.4Dark Spot

Note: Rf values are estimates and may vary depending on exact conditions such as temperature, chamber saturation, and plate quality.

Troubleshooting

  • Problem: Spots are streaking.

    • Cause: Strong interaction with the acidic silica gel.[7]

    • Solution: Ensure triethylamine is added to the mobile phase. If streaking persists, slightly increase its concentration (e.g., to 1.5-2%).

  • Problem: Spots are too high (Rf > 0.8) or too low (Rf < 0.2).

    • Solution: Adjust the polarity of the mobile phase. If spots are too high, increase the proportion of the non-polar solvent (hexane). If spots are too low, increase the proportion of the polar solvent (ethyl acetate).

  • Problem: No spots are visible under UV light.

    • Cause: The concentration of the spotted material is too low, or the compound is not UV-active (unlikely for this system).

    • Solution: Try spotting a more concentrated sample. Use a secondary visualization method like an iodine stain.

Conclusion

This application note outlines a reliable and efficient TLC method for monitoring the synthesis of this compound. By employing the described co-spotting technique and an optimized basic mobile phase, researchers can obtain clear, unambiguous results, enabling precise determination of reaction endpoints. This leads to improved process control, simplified product purification, and higher overall yields, which are critical considerations in drug development and manufacturing.

References

  • Al-Ostath, A., El-Faham, A., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]

  • Zolfigol, M. A., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Organic Chemistry International. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • Patel, H., et al. (2014). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 3(7), 1833-1835. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). Journal of Saudi Chemical Society, 22(8), 1036-1065. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • Çelik, G., et al. (2018). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 130(11). [Link]

  • News-Medical.Net. (2018). Applications of Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2020). 6.2: Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • Ferenczi-Fodor, K., & Renger, B. (2010). Pharmaceutical Applications of TLC. IntechOpen. [Link]

  • Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]

  • Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. [Link]

  • University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • Study.com. (2021). How to Calculate Retention Factors in Thin-Layer Chromatography. [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 2-Chloro-3-quinolinecarboxaldehyde Oxime in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Core and the Strategic Importance of the 2-Chloro-3-quinolinecarboxaldehyde Oxime Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring, serves as a "privileged scaffold," meaning it can interact with a variety of biological targets, leading to diverse pharmacological effects.[1] These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral properties.[1][2]

Within this important class of compounds, 2-Chloro-3-quinolinecarboxaldehyde and its derivatives have emerged as particularly valuable synthons for the development of novel therapeutic agents.[1] The strategic placement of a reactive chlorine atom at the 2-position and a formyl group at the 3-position allows for a multitude of chemical transformations, enabling the construction of complex molecular architectures.

This guide focuses specifically on the This compound , a derivative that retains the key reactive centers of the parent aldehyde while introducing the oxime functionality—a versatile group in its own right for further chemical modification and a pharmacophore in several bioactive molecules. This document provides detailed application notes and protocols for the synthesis and derivatization of this scaffold, as well as its application in the discovery of novel bioactive compounds.

Synthesis of the Core Scaffold: From Acetanilide to Oxime

The journey to obtaining this compound begins with the synthesis of its precursor, 2-Chloro-3-quinolinecarboxaldehyde. The most common and efficient method for this is the Vilsmeier-Haack reaction.[3][4]

Protocol 1: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde via Vilsmeier-Haack Reaction

This protocol outlines the cyclization of a substituted acetanilide to form the quinoline core.

Rationale: The Vilsmeier-Haack reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as a formylating and chlorinating agent, driving the cyclization of the acetanilide to yield the desired 2-chloro-3-formyl quinoline.[3]

Step-by-Step Methodology:

  • Preparation of Acetanilide (if not commercially available):

    • Dissolve the desired substituted aniline in glacial acetic acid.

    • Slowly add acetic anhydride to the solution with stirring.

    • Reflux the mixture for approximately 60 minutes at 80-90 °C.[3]

    • Pour the reaction mixture into a solution of sodium acetate in water to precipitate the acetanilide.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent like boiling water/ethanol.[3]

  • Vilsmeier-Haack Cyclization:

    • In a dry round-bottom flask, cool DMF to 0-5 °C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring to form the Vilsmeier reagent.

    • Add the substituted acetanilide to the freshly prepared Vilsmeier reagent.[3]

    • Heat the reaction mixture at 80-90 °C for 4-10 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[3]

    • After completion, carefully pour the reaction mixture onto crushed ice with stirring.

    • The solid 2-chloro-3-formyl quinoline will precipitate. Filter the solid, wash thoroughly with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate.[5]

Synthesis of 2-Chloro-3-quinolinecarboxaldehyde.
Protocol 2: Synthesis of this compound

This protocol details the conversion of the aldehyde to the oxime.

Rationale: The aldehyde group readily undergoes condensation with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime. This reaction is a standard method for oxime synthesis.

Step-by-Step Methodology:

  • Dissolve 2-Chloro-3-quinolinecarboxaldehyde in a mixture of ethanol and water (1:1).

  • Add hydroxylamine hydrochloride and a base such as sodium acetate or hexamine to the solution.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, the oxime product will precipitate.

  • Filter the solid, wash with water, and dry.

  • The crude oxime can be purified by recrystallization from a suitable solvent.

Synthesis of this compound.

Applications in Medicinal Chemistry and Derivatization Protocols

This compound serves as a versatile platform for the synthesis of a wide range of heterocyclic compounds with significant biological potential.

Anticancer Agents via Oxime Esterification and DNA Cleavage

Derivatives of this compound, particularly its esters, have shown promise as anticancer agents. Their mechanism of action is believed to involve DNA cleavage.[6]

Rationale: The N-O bond in oxime esters is relatively weak and can undergo homolytic cleavage upon irradiation to generate reactive aroyloxyl radicals. These radicals are capable of abstracting hydrogen atoms from the deoxyribose backbone of DNA, leading to strand scission and ultimately, cell death.[6]

Step-by-Step Methodology:

  • Dissolve this compound in a dry solvent such as dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine as a base.

  • Slowly add the desired benzoyl chloride dropwise with stirring.[6]

  • Allow the reaction to proceed at 0 °C and then warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired oxime ester.[6]

This protocol is used to assess the DNA-damaging potential of the synthesized oxime esters.

Rationale: This assay utilizes the principle of agarose gel electrophoresis to separate different topological forms of plasmid DNA (supercoiled, nicked, and linear). Compounds that cleave the DNA will convert the supercoiled form into the slower-migrating nicked and linear forms.[7]

Step-by-Step Methodology:

  • Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC19) in a suitable buffer.

  • Add the synthesized oxime ester at different concentrations (e.g., 40 µM and 80 µM) to the reaction mixture.[6]

  • Incubate the mixture under appropriate conditions (e.g., at 37 °C for a specified time). For photo-cleavage studies, irradiate the samples with UV light.

  • Stop the reaction by adding a loading dye containing a tracking dye and a density agent.

  • Load the samples onto an agarose gel containing a DNA intercalating agent like ethidium bromide.

  • Perform electrophoresis to separate the DNA forms.

  • Visualize the DNA bands under UV light and document the results. The conversion of supercoiled DNA to nicked and linear forms indicates DNA cleavage activity.[6]

Compound Concentration (µM) DNA Cleavage Activity
Oxime Ester Derivative 140Partial conversion to nicked form
Oxime Ester Derivative 180Complete conversion to nicked and linear forms
Oxime Ester Derivative 240No significant cleavage
Oxime Ester Derivative 280Minor conversion to nicked form
Proposed mechanism of DNA cleavage by quinoline oxime esters.
Antimicrobial and Antifungal Agents

The quinoline scaffold is well-known for its antimicrobial properties. Derivatives of this compound have also been explored for their potential as antibacterial and antifungal agents.

Rationale: The antimicrobial mechanism of quinoline derivatives can be multifaceted, including the inhibition of DNA gyrase, disruption of cell wall synthesis, and generation of reactive oxygen species (ROS).[4][8] The specific mechanism can be influenced by the nature and position of substituents on the quinoline ring.

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria, 35 °C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Compound S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
Oxime Derivative A163264
Oxime Derivative B81632
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2
Anti-inflammatory Agents

The quinoline core is also present in several anti-inflammatory drugs. While specific studies on the anti-inflammatory activity of this compound are emerging, derivatives of the parent aldehyde have shown significant potential.[9] This suggests that the oxime and its derivatives are promising candidates for evaluation as anti-inflammatory agents.

Rationale: The anti-inflammatory actions of quinoline derivatives can be attributed to various mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways.

This protocol assesses the ability of the synthesized compounds to inhibit COX-1 and COX-2 enzymes.

Step-by-Step Methodology:

  • Utilize a commercial COX inhibitor screening assay kit or a well-established in-house method.

  • Prepare reaction mixtures containing the respective COX enzyme (COX-1 or COX-2), a chromogenic substrate, and arachidonic acid.

  • Add the test compounds at various concentrations to the reaction mixtures.

  • Incubate the reactions according to the manufacturer's instructions or the established protocol.

  • Measure the absorbance of the product at the appropriate wavelength.

  • Calculate the percentage of inhibition and determine the IC₅₀ value for each compound against both COX isoforms.

Conclusion and Future Directions

This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its straightforward synthesis and the reactivity of its chloro, oxime, and quinoline core functionalities provide a rich platform for the generation of diverse chemical libraries. The demonstrated anticancer and antimicrobial activities of its derivatives underscore its potential in drug discovery.

Future research should focus on:

  • Expanding the diversity of derivatives synthesized from the oxime scaffold.

  • Exploring a wider range of biological targets, including viral and parasitic diseases.

  • Conducting in-depth mechanistic studies to elucidate the precise modes of action of these compounds.

  • Optimizing the lead compounds through structure-activity relationship (SAR) studies to enhance their potency and selectivity while minimizing toxicity.

The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the full potential of this compound in the quest for novel and effective therapeutic agents.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515.
  • Tekale, A. S., Mukhedker, S. S., & Shaikh, S. A. L. (2015). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 2(6), 42-45.
  • Kouznetsov, V. V., et al. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current Topics in Medicinal Chemistry, 15(17), 1723-1746.
  • Abdel-Wahab, B. F., et al. (2012).
  • Bindu, P. J., et al. (2012). Synthesis and DNA cleavage studies of novel quinoline oxime esters. Bioorganic & Medicinal Chemistry Letters, 22(2), 978-981.
  • Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Al-Nahrain University, 16(2), 76-83.
  • Inspiralis. (n.d.). Cleavage Assays. Retrieved from [Link]

  • Kumar, A., et al. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(3), 275-285.
  • Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 506-512.
  • Asif, M. (2014). A review on recent advances of quinoline derivatives showing various biological activities. International Journal of Research in Pharmacy and Science, 4(2), 1-13.
  • Deokar, S. C., et al. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases. Asian Journal of Green Chemistry, 8(2), 142-152.
  • Li, X., et al. (2017). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology, 8, 1491.
  • Pommier, Y. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors.
  • Sevgi, F., & Bedük, A. D. (2012). Synthesis and Antimicrobial Activity of Novel Glyoximes Containing Quinoline Moiety. World Applied Sciences Journal, 19(2), 192-197.
  • O'Brien, E., & Tsuchida, C. (2019). CasX Cleavage Assay. protocols.io. [Link]

  • Patel, K. D., & Patel, H. D. (2014). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology, 7(10), 1145-1148.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Kouznetsov, V. V., et al. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 25(18), 4235.
  • Yilmaz, I., et al. (2021). Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. Drug Development Research, 82(8), 1159-1172.
  • Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 506-512.
  • Lam, K. S., et al. (2017). Combinatorial Chemistry in Drug Discovery. Methods in Molecular Biology, 1575, 1-22.
  • Li, J., & Wang, X. (2011). Preparation method of quinoline derivative.

Sources

Application Notes & Protocols for the Development of Antifungal Agents Based on the Quinoline Oxime Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the exploration of novel chemical scaffolds for drug development.[1][2] The quinoline ring is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and preliminary mechanistic assessment of antifungal agents based on the quinoline oxime scaffold. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and explore the structure-activity relationships that govern the antifungal potential of these compounds.

Introduction: The Promise of the Quinoline Oxime Scaffold

Quinoline derivatives have a long history of success in medicine, most notably as antimalarial agents like quinine and chloroquine.[5] Their biological versatility has led to their development as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[2][3] In the realm of antifungal research, specific quinoline derivatives, such as 8-hydroxyquinoline, have been recognized for their potent activity for years.[4]

The incorporation of an oxime moiety (-C=N-OH) into the quinoline scaffold presents a compelling strategy for developing new antifungal candidates. The oxime group can influence the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, all of which are critical for target engagement and overall bioactivity. Recent studies have demonstrated that novel quinoline oxime derivatives exhibit significant antifungal effects, often surpassing the efficacy of commercial fungicides in agricultural applications and showing promise against clinically relevant pathogens.[6]

This document serves as a practical guide for researchers embarking on the development of these agents, from initial synthesis to biological characterization.

Synthesis of Quinoline Oxime Derivatives

The synthesis of quinoline oximes can be achieved through various routes. A common and efficient method involves the condensation of a formyl-quinoline precursor with hydroxylamine hydrochloride.[7] The Vilsmeier-Haack reaction is often employed to generate the necessary 2-chloro-3-formyl-quinoline intermediate from substituted acetanilides.[7]

The causality behind this synthetic choice is its efficiency and modularity. Starting from readily available anilines allows for the introduction of a wide range of substituents on the quinoline core, enabling extensive Structure-Activity Relationship (SAR) studies. The use of an organocatalyst like hexamine in the oximation step offers advantages such as being non-toxic, affordable, and allowing the reaction to proceed under mild, eco-friendly conditions (e.g., in aqueous ethanol).

General Synthetic Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Oximation A Substituted Aniline B Vilsmeier-Haack Reaction (POCl3, DMF) A->B Acetanilide formation first C 2-Chloro-3-formyl-quinoline Intermediate B->C E Condensation Reaction (Hexamine, aq. Ethanol) C->E D Hydroxylamine HCl D->E F Quinoline Oxime Product E->F

Caption: General workflow for the two-step synthesis of quinoline oximes.

Protocol 2.1: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde oxime

This protocol is adapted from the methodology described by Saleh et al.[7] for the synthesis of quinoline-3-carbaldehyde oximes.

Step A: Synthesis of 2-chloro-6-methylquinoline-3-carbaldehyde (Intermediate)

  • Reactant Preparation: In a round-bottom flask, slowly add phosphorus oxychloride (POCl₃, 3 eq.) to ice-cold N,N-dimethylformamide (DMF, 5 eq.).

  • Addition of Acetanilide: To this Vilsmeier reagent, add N-(p-tolyl)acetamide (1 eq.) portion-wise while maintaining the temperature below 10°C.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to 70-80°C for 4-6 hours until TLC indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A solid precipitate will form.

  • Isolation: Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. The crude 2-chloro-6-methylquinoline-3-carbaldehyde can be purified by recrystallization from ethanol.

Step B: Synthesis of the Oxime

  • Dissolution: Dissolve the 2-chloro-6-methylquinoline-3-carbaldehyde (1 eq.) from Step A in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq.) and hexamine (0.2 eq.) to the solution.

    • Expert Insight: Hexamine acts as a mild, slow-releasing base to neutralize the HCl formed during the reaction, driving the equilibrium towards the oxime product without causing degradation of the aldehyde.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Isolation: Upon completion, a solid product will precipitate. Filter the solid, wash with cold water, and dry.

  • Purification & Characterization: The product can be further purified by recrystallization. Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Antifungal Susceptibility Testing

After successful synthesis and characterization, the next critical step is to evaluate the antifungal activity of the novel compounds. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.

Antifungal Testing Workflow

G A Prepare Fungal Inoculum (e.g., 0.5-2.5 x 10^3 CFU/mL) D Inoculate Wells A->D B Prepare Compound Stock (e.g., in DMSO) C Serial Dilution in 96-Well Plate (Using RPMI-1640 medium) B->C C->D E Incubate (e.g., 35°C for 24-48h) D->E F Determine MIC (Visual or Spectrophotometric Reading) E->F G Controls (Growth, Sterility, Positive Drug) G->C G->E

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Broth Microdilution MIC Assay

This protocol is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing.

  • Media Preparation: Prepare RPMI-1640 medium according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of each quinoline oxime derivative in dimethyl sulfoxide (DMSO). A typical starting concentration is 1-2 mg/mL.

  • Serial Dilution:

    • Dispense 100 µL of RPMI-1640 into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 200 µL of the compound at a concentration that is twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Self-Validation: Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no drug, no inoculum). A known antifungal (e.g., fluconazole) should be run in parallel as a positive control.

  • Inoculum Preparation: Culture the desired fungal strain (e.g., Candida albicans, Cryptococcus neoformans) on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to achieve the final recommended inoculum concentration (e.g., 0.5 to 2.5 × 10³ CFU/mL).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by reading the optical density at 600 nm.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the quinoline oxime scaffold is key to optimizing antifungal activity. Based on published data, several SAR trends can be identified.

  • Substitution on the Quinoline Core: The presence and position of electron-withdrawing groups, such as trifluoromethyl (CF₃) or halogens, can significantly impact potency. For instance, compounds with bis(trifluoromethyl) substitutions have shown high efficacy.[6] Fluorinated quinoline analogs have also demonstrated good activity against phytopathogenic fungi.[8]

  • Oxime Modifications: While less explored in the quinoline series, derivatization of the oxime hydroxyl group into ethers can modulate lipophilicity and cell penetration, which has been a successful strategy for other oxime-based antifungals.[9][10]

Table 1: Example Antifungal Activity of Quinoline Derivatives
Compound IDR¹ SubstituentR² SubstituentTarget FungusActivity (EC₅₀, µg/mL)Reference
Ac12 2-CF₃8-CF₃S. sclerotiorum0.52[6]
Ac12 2-CF₃8-CF₃B. cinerea0.50[6]
Lead Cmpd (3) 2-CF₃8-CF₃S. sclerotiorum1.72[6]
2b 8-F2,3-dimethylS. sclerotiorum>80% inhibition @ 50 µg/mL[8]
2g 8-F2,3-dimethylR. solani80.8% inhibition @ 50 µg/mL[8]

Note: The structure of Ac12 is more complex than just substitutions on the quinoline core, but this table illustrates the high potency achieved.

Exploring the Mechanism of Action (MoA)

The precise MoA for most quinoline oximes is not fully elucidated, but preliminary evidence and parallels with other quinoline compounds provide avenues for investigation.

A promising lead suggests that some quinoline derivatives disrupt fungal cell membrane integrity.[6] This can be investigated through several assays:

  • Membrane Permeability Assay: Using fluorescent dyes like propidium iodide (PI), which can only enter cells with compromised membranes.

  • Cellular Content Leakage Assay: Measuring the release of intracellular components (e.g., proteins, nucleic acids) into the supernatant.

  • Morphological Analysis: Using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize drug-induced damage to the fungal cell wall and membrane.[11]

Another potential mechanism, common to 8-hydroxyquinolines, is the chelation of essential metal ions required for fungal enzyme function.[4] This can be explored by assessing whether the antifungal activity is reversed in the presence of excess divalent cations like Fe²⁺ or Zn²⁺.

Conceptual MoA Pathway: Membrane Disruption

G compound Quinoline Oxime Derivative membrane Fungal Cell Membrane Ergosterol Phospholipids compound->membrane Interaction / Insertion result Membrane Destabilization Increased Permeability Leakage of Cellular Contents membrane->result Disruption death Fungal Cell Death result->death Leads to

Caption: A potential mechanism of action involving fungal membrane disruption.

Conclusion and Future Perspectives

The quinoline oxime scaffold represents a promising and adaptable platform for the discovery of novel antifungal agents. The synthetic accessibility allows for the creation of diverse chemical libraries, and initial findings confirm potent in vitro activity against a range of fungal pathogens.[6][8] Future work should focus on elucidating specific molecular targets, optimizing compounds to improve their therapeutic index, and evaluating their efficacy in in vivo infection models. The protocols and insights provided herein offer a solid foundation for researchers to advance the development of this exciting class of potential antifungal drugs.

References

  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry.[Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI.[Link]

  • Development of a novel family of antifungal agents based on a quinone methide oxime framework. PubMed.[Link]

  • Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. ResearchGate.[Link]

  • Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research.[Link]

  • Recent update on antibacterial and antifungal activity of quinoline scaffolds. PubMed.[Link]

  • Evaluation of 8‐Hydroxyquinoline Derivatives as Hits for Antifungal Drug Design. Semantic Scholar.[Link]

  • Quinoline antimalarials: mechanisms of action and resistance. PubMed.[Link]

  • In vitro susceptibility comparisons and recommendations for oxolinic acid. PubMed.[Link]

  • Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. International Journal for Parasitology.[Link]

  • Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex. National Institutes of Health (NIH).[Link]

  • Synthesis and in vitro assessment of antifungal activity of oximes, oxime ethers and isoxazoles. Revistas Javeriana.[Link]

  • Structures of quinoline derivatives with a noteworthy antifungal activity. ResearchGate.[Link]

  • Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing.[Link]

  • Quinoline-based antifungals. PubMed.[Link]

  • A brief history of quinoline as antimalarial agents. ResearchGate.[Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI.[Link]

  • A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. MDPI.[Link]

  • Synthesis and in vitro assessment of antifungal activity of oximes, oxime ethers and isoxazoles. SciELO Colombia.[Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.[Link]

  • Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Chloro-3-quinolinecarboxaldehyde and its corresponding oxime. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to ensure your success in the laboratory. Our approach is rooted in a deep understanding of the reaction mechanisms and extensive hands-on experience.

Part 1: Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your experiments.

Synthesis of 2-Chloro-3-quinolinecarboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds, and it is the most common route to 2-chloro-3-formylquinolines from N-arylacetamides.[1] The reaction involves the formation of a chloroiminium salt (the Vilsmeier reagent) from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1] This electrophilic reagent then reacts with the N-arylacetamide in a process involving double formylation, intramolecular cyclization, and elimination to yield the desired product.[1]

Q1: My Vilsmeier-Haack reaction has a very low yield or has failed completely. What are the possible causes and solutions?

Low yields in this reaction are a common challenge, often influenced by the electronic properties of your starting acetanilide and the reaction conditions.

  • Cause 1: Unfavorable Substituents on the Acetanilide Ring: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Therefore, electron-donating groups (EDGs) on the aromatic ring of the N-arylacetamide generally increase the nucleophilicity of the ring, leading to higher yields and shorter reaction times. Conversely, electron-withdrawing groups (EWGs) deactivate the ring, making the reaction sluggish and often resulting in poor yields or complete failure. Acetanilides with nitro groups, for instance, may not yield any of the desired quinoline product.

    • Solution:

      • For EWG-substituted acetanilides: Consider increasing the reaction temperature and prolonging the reaction time. However, be aware that this may also lead to the formation of undesired by-products and tar. A more effective approach may be to explore alternative synthetic routes if possible.

      • For EDG-substituted acetanilides: If you are still experiencing low yields, the issue may lie with other reaction parameters.

  • Cause 2: Incorrect Stoichiometry of Reagents: The molar ratio of the acetanilide to the Vilsmeier reagent (POCl₃ and DMF) is critical. An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion.

    • Solution: Ensure you are using a sufficient excess of the Vilsmeier reagent. A common starting point is to use a 1:12 molar ratio of the acetanilide to POCl₃. The optimal ratio may need to be determined empirically for your specific substrate.

  • Cause 3: Inadequate Reaction Temperature or Time: The reaction typically requires heating to proceed at a reasonable rate. Insufficient heating will result in a low conversion of the starting material.

    • Solution: The optimal temperature is generally between 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] If the reaction is proceeding slowly, you can cautiously increase the temperature or extend the reaction time. For some substrates, particularly those with methyl groups, heating for 4-10 hours may be necessary.[2]

  • Cause 4: Impure Reagents or Solvents: The presence of moisture can deactivate the Vilsmeier reagent.

    • Solution: Use freshly distilled POCl₃ and anhydrous DMF. Ensure all glassware is thoroughly dried before use.

Q2: I have obtained a dark, tarry reaction mixture that is difficult to work up and purify. How can I manage this?

The formation of tar-like substances is a known issue in Vilsmeier-Haack reactions, often due to polymerization of the starting material or product under the harsh reaction conditions.

  • Solution 1: Controlled Addition and Temperature:

    • Add the POCl₃ to the DMF at a low temperature (0-5°C) to control the exothermic formation of the Vilsmeier reagent.

    • Add the acetanilide portion-wise to the Vilsmeier reagent.

    • Avoid excessively high reaction temperatures, as this can promote polymerization.

  • Solution 2: Optimized Work-up Procedure:

    • After the reaction is complete, cool the mixture before pouring it onto crushed ice with vigorous stirring. This helps to hydrolyze the intermediate iminium salt and any remaining Vilsmeier reagent.[2]

    • Basification of the aqueous mixture is crucial to deprotonate the quinoline product (which can form a salt in the acidic medium) and precipitate it out of the solution. Use a strong base like NaOH to bring the pH to approximately 14.

    • If the product precipitates as an oil or a sticky solid, try adding a co-solvent like ethyl acetate during the work-up to facilitate extraction.

  • Solution 3: Purification Strategy:

    • If direct precipitation and filtration do not yield a pure product, column chromatography is often necessary. A common eluent system is a mixture of ethyl acetate and hexane.[3]

    • Recrystallization from a suitable solvent, such as aqueous ethanol, can also be an effective purification method.

Q3: My final product is not 2-chloro-3-quinolinecarboxaldehyde. What could have been formed instead?

Several side reactions can occur, leading to unexpected products.

  • Side Product 1: 2-Oxo-1,2-dihydroquinoline-3-carbaldehyde: The 2-chloro group on the quinoline ring can be susceptible to hydrolysis. Treatment with acetic acid, especially at elevated temperatures or with microwave irradiation, can lead to the formation of the corresponding 2-oxo derivative.[4]

    • Prevention: Avoid acidic conditions during work-up and purification if possible. If an acidic work-up is necessary, perform it at low temperatures and for a minimal amount of time.

  • Side Product 2: 2-Chloroquinoline-3-carboxylic acid: The aldehyde group can be oxidized to a carboxylic acid. This can happen if the reaction mixture is exposed to oxidizing agents or under certain work-up conditions. For instance, treatment with iodine and potassium carbonate in methanol can intentionally oxidize the aldehyde.[4]

    • Prevention: Ensure that no oxidizing agents are inadvertently introduced into the reaction or during the work-up.

  • Side Product 3: Unidentified By-products from EWG-substituted Acetanilides: While the exact structures are not always well-defined in the literature, the failure of the reaction with strongly deactivating groups suggests that incomplete cyclization or alternative electrophilic attack pathways may lead to a complex mixture of products.

    • Troubleshooting: If you are working with an acetanilide bearing a strong EWG, it is crucial to carefully monitor the reaction by TLC and to perform a thorough characterization of any isolated products to understand the reaction pathway.

Synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime

The conversion of the aldehyde to the oxime is a standard condensation reaction with hydroxylamine. However, challenges can still arise.

Q1: The oximation reaction is not going to completion, or the yield of the oxime is low. What can I do?

  • Cause 1: Inappropriate pH: The formation of oximes is pH-dependent. The reaction requires a slightly acidic to neutral pH to facilitate the nucleophilic attack of hydroxylamine on the protonated carbonyl group.

    • Solution: The reaction is often carried out in the presence of a mild base, such as sodium bicarbonate or sodium acetate, to neutralize the HCl released from hydroxylamine hydrochloride. This maintains the pH in a favorable range. If the reaction is sluggish, you can carefully adjust the pH.

  • Cause 2: Steric Hindrance or Electronic Effects: The 2-chloro-3-quinolinecarboxaldehyde is an electron-deficient aromatic aldehyde, which should favor nucleophilic attack. However, steric hindrance from the quinoline ring could play a role.

    • Solution: Ensure the reaction is given sufficient time to proceed to completion. Gentle heating can sometimes be beneficial, but it should be done with caution to avoid side reactions.

Q2: I am concerned about the formation of by-products during the oximation. What should I look out for?

  • By-product 1: E/Z Isomers of the Oxime: Aldoximes can exist as a mixture of E and Z geometric isomers. The ratio of these isomers can depend on the reaction conditions.

    • Mitigation and Analysis: While it may not always be possible to completely avoid the formation of a mixture, you can analyze the product ratio using techniques like NMR. For many applications, a mixture of isomers may be acceptable. If a single isomer is required, chromatographic separation or selective crystallization may be necessary.

  • By-product 2: 2-Chloro-3-quinolinecarbonitrile (Beckmann Rearrangement/Fragmentation): Under certain conditions, particularly acidic conditions and with heating, the oxime can undergo a Beckmann rearrangement or fragmentation to form the corresponding nitrile. The use of reagents like thionyl chloride can intentionally drive this conversion.[4]

    • Prevention: To favor oxime formation, avoid strongly acidic conditions and high temperatures. Use a mild base to buffer the reaction mixture. If you suspect nitrile formation, you can look for the characteristic nitrile stretch in the IR spectrum (around 2220-2240 cm⁻¹).

Part 2: Frequently Asked Questions (FAQs)

Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

  • What is the role of each component in the Vilsmeier-Haack reagent?

    • DMF (N,N-dimethylformamide): Acts as the source of the formyl group.

    • POCl₃ (Phosphorus oxychloride): Activates the DMF by reacting with the carbonyl oxygen, leading to the formation of the electrophilic chloroiminium salt (the Vilsmeier reagent).

  • Can I use other acid chlorides besides POCl₃?

    • Yes, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent. However, POCl₃ is the most commonly used reagent for this transformation.

  • How can I monitor the progress of the Vilsmeier-Haack reaction?

    • Thin Layer Chromatography (TLC) is the most convenient method.[2] Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting acetanilide from the more polar quinoline product. The product can often be visualized under UV light.

Synthesis of this compound

  • What is the expected stereochemistry of the oxime?

    • The reaction can produce a mixture of E and Z isomers. The exact ratio will depend on the specific reaction conditions and the thermodynamics of the isomers.

  • Is the this compound stable?

    • Oximes are generally stable compounds. However, they can be sensitive to strong acids and high temperatures, which can induce the Beckmann rearrangement. They can also be hydrolyzed back to the aldehyde under certain acidic conditions. It is best to store the purified oxime in a cool, dark, and dry place.

  • What are the key characterization features of the oxime?

    • ¹H NMR: Look for the disappearance of the aldehyde proton signal (around 10 ppm) and the appearance of a new signal for the oxime proton (often in the 8-12 ppm range), as well as the OH proton of the oxime (which is typically broad and may be exchangeable with D₂O).

    • IR Spectroscopy: The strong C=O stretch of the aldehyde (around 1690 cm⁻¹) will be replaced by a C=N stretch (around 1640-1690 cm⁻¹) and a broad O-H stretch (around 3150-3650 cm⁻¹) for the oxime.

Part 3: Experimental Protocols and Data

Protocol 1: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

This protocol is a general guideline and may require optimization for specific substrates.

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-salt bath to 0-5°C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Reaction: Add the N-arylacetamide portion-wise to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 80-90°C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto a large amount of crushed ice with vigorous stirring.

  • Basify the aqueous mixture to pH ~14 using a concentrated solution of sodium hydroxide.

  • The product will precipitate as a solid. Filter the solid, wash it thoroughly with water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).[3]

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-quinolinecarboxaldehyde in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride and a mild base like sodium acetate or sodium bicarbonate.

  • Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Once the reaction is complete, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure. The residue can be triturated with water to induce crystallization.

  • Purification: Filter the solid product, wash with cold water, and dry. If necessary, the oxime can be recrystallized from a suitable solvent like ethanol.

Data Presentation

Table 1: Influence of Substituents on the Acetanilide Ring in the Vilsmeier-Haack Reaction

Substituent on AcetanilideElectronic EffectExpected Yield
-OCH₃, -CH₃Electron-Donating (Activating)Good to Excellent
-HNeutralModerate to Good
-Cl, -BrElectron-Withdrawing (Deactivating)Poor to Moderate
-NO₂Strongly Electron-Withdrawing (Deactivating)Very Poor to No Reaction

This table provides a general trend. Actual yields may vary depending on the specific reaction conditions.

Visualization of Workflows and Mechanisms

Diagram 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Reaction_Mix Reaction at 80-90°C Vilsmeier_Reagent->Reaction_Mix Acetanilide N-Aryl- acetamide Acetanilide->Reaction_Mix Hydrolysis Hydrolysis (Ice) Reaction_Mix->Hydrolysis Basification Basification (NaOH) Hydrolysis->Basification Purification Purification (Recrystallization/ Chromatography) Basification->Purification Product 2-Chloro-3-quinoline- carboxaldehyde Purification->Product

Caption: Workflow for the synthesis of 2-chloro-3-quinolinecarboxaldehyde.

Diagram 2: Troubleshooting Flowchart for Low Yield in Vilsmeier-Haack Reaction

Caption: Troubleshooting flowchart for the Vilsmeier-Haack reaction.

References

  • Mogilaiah, K., et al. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1869-1872. Available at: [Link]

  • Khidre, R. E., & Abdel-Wahab, B. F. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1337-1371. Available at: [Link]

  • Rajput, A. P., & Girase, P. D. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pure & Applied Chemistry, 3(1), 25-43.
  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. Available at: [Link]

  • Ghuge, P. P., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 95-98. Available at: [Link]

  • Al-Shawabkeh, A. F. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. ResearchGate. Available at: [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (2023). Beckmann rearrangement. In Wikipedia. Available at: [Link]

  • Ghuge, P. P., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-4. Available at: [Link]

  • Patil, S. B., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 1215-1219. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. PubChem. Available at: [Link]

Sources

Optimizing reaction conditions for the synthesis of 2-Chloro-3-quinolinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols tailored for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this two-step synthetic sequence, ensuring efficiency, high yield, and purity.

The synthesis involves two key transformations:

  • Vilsmeier-Haack Reaction: The formylation and cyclization of a substituted acetanilide using a Vilsmeier reagent (typically formed from POCl₃ and DMF) to produce the intermediate, 2-Chloro-3-quinolinecarboxaldehyde.

  • Oximation: The condensation of the aldehyde intermediate with hydroxylamine to yield the final product, this compound.

This guide is structured to address practical issues encountered during each stage of the synthesis.

Overall Synthesis Workflow

Synthesis_Workflow Start Substituted Acetanilide Step1 Step 1: Vilsmeier-Haack Reaction Start->Step1 Reagent1 Vilsmeier Reagent (POCl₃ + DMF) Reagent1->Step1 Intermediate 2-Chloro-3-quinoline- carboxaldehyde Step1->Intermediate Formylation & Cyclization Step2 Step 2: Oximation Intermediate->Step2 Reagent2 Hydroxylamine Hydrochloride, Base Reagent2->Step2 Product 2-Chloro-3-quinoline- carboxaldehyde Oxime Step2->Product Condensation

Caption: High-level workflow for the two-step synthesis of the target oxime.

Part 1: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

This step is the cornerstone of the synthesis, and its success dictates the overall efficiency. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich compounds, but it is highly sensitive to reaction conditions.[1]

Detailed Experimental Protocol

This protocol is a synthesized example based on common literature procedures.[2][3]

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3-4 equivalents) to 0-5 °C using an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 4-5 equivalents) dropwise to the cooled DMF while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature until the Vilsmeier reagent (a pale yellow or colorless solid complex) forms.

  • Reaction with Acetanilide: Add the starting substituted acetanilide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.

  • Reaction Execution: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. The reaction time can vary significantly (from 4 to 10 hours) depending on the substituents on the acetanilide.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it slowly and carefully onto a large volume of crushed ice with vigorous stirring.

  • Isolation: A precipitate will form. Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution or sodium bicarbonate) to a pH of 6-7 to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethyl acetate or ethanol.[2] The expected melting point is approximately 148-150 °C.

Troubleshooting Guide: Vilsmeier-Haack Reaction

Question 1: My reaction yield is very low or I recovered mostly starting material. What went wrong?

Answer: This is a common issue often traced back to three critical areas: the Vilsmeier reagent, reaction temperature/time, or the work-up procedure.

  • Vilsmeier Reagent Integrity: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen). The POCl₃ and DMF should be of high purity and anhydrous. The dropwise addition of POCl₃ to DMF at 0-5 °C is crucial; adding it too quickly or at a higher temperature can lead to decomposition of the reagent.[2]

  • Insufficient Heating/Time: The cyclization step requires significant thermal energy. A reaction temperature of 80-90 °C is typical.[2] Electron-withdrawing groups on the acetanilide ring can slow the reaction, requiring longer heating times. Always monitor the reaction by TLC until the starting material spot has been consumed.

  • Improper Work-up: The hydrolysis of the reaction intermediate must be handled carefully. Pouring the reaction mixture onto ice is an exothermic process. If done too quickly, localized heating can cause product decomposition. Ensure the ice bath is substantial and stirring is vigorous.

Troubleshooting_Vilsmeier Start Low Yield of Aldehyde CheckReagent Was Vilsmeier reagent prepared correctly? Start->CheckReagent CheckConditions Were reaction time & temperature sufficient? CheckReagent->CheckConditions Yes Sol_Reagent1 Use anhydrous solvents/reagents. Maintain T < 10°C during prep. CheckReagent->Sol_Reagent1 No CheckWorkup Was the work-up performed correctly? CheckConditions->CheckWorkup Yes Sol_Conditions Monitor reaction by TLC. Increase reflux time if needed. CheckConditions->Sol_Conditions No Sol_Workup Pour reaction mixture slowly onto a large volume of ice. CheckWorkup->Sol_Workup No Sol_Reagent2 Ensure slow, dropwise addition of POCl₃. Sol_Reagent1->Sol_Reagent2

Caption: Troubleshooting flowchart for low yield in the Vilsmeier-Haack step.

Question 2: The reaction mixture turned black and tarry upon heating. Is it salvageable?

Answer: Severe darkening or tar formation usually indicates decomposition, often due to excessive heat or impurities.

  • Temperature Control: Ensure the reaction temperature does not exceed 100 °C, as this can lead to polymerization and decomposition. Use an oil bath with a thermostat for precise temperature control.

  • Purity of Reagents: Impurities in the starting acetanilide can act as catalysts for decomposition at high temperatures. Ensure your starting material is pure before beginning the reaction.

  • Salvage Strategy: While difficult, you can attempt to salvage the product. After the standard work-up, try a column chromatography purification. However, the yield will likely be very low. It is often more efficient to restart the reaction with stricter temperature control and purer reagents.

Key Optimization Parameters
ParameterRecommended RangeRationale & Expert Insights
Reagent Stoichiometry Acetanilide:DMF:POCl₃ = 1 : 3-4 : 4-5An excess of the Vilsmeier reagent is necessary to drive the reaction to completion and act as the solvent. The exact ratios can be fine-tuned for specific substrates.
Reagent Prep Temp. 0 - 5 °CCritical for the stable formation of the chloroiminium Vilsmeier reagent. Higher temperatures can cause degradation.[2]
Reaction Temperature 80 - 90 °CProvides the necessary activation energy for the intramolecular cyclization step. Temperatures that are too low result in a sluggish reaction; too high can cause decomposition.
Reaction Time 4 - 10 hoursHighly substrate-dependent. Monitor by TLC to determine the optimal endpoint and avoid side-product formation from prolonged heating.[2]
Work-up pH 6 - 7After quenching on ice, the solution will be highly acidic. Neutralization is required to deprotonate the quinoline nitrogen and precipitate the aldehyde product completely.

Part 2: Synthesis of this compound

This step is a standard condensation reaction. The primary challenges involve driving the reaction to completion and isolating the pure oxime product.

Detailed Experimental Protocol

This protocol is based on a general oximation procedure.

  • Dissolution: Dissolve 2-Chloro-3-quinolinecarboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Reagent Addition: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and a base like sodium acetate or pyridine (1.5-2.0 equivalents) in a minimal amount of water or the same alcohol. The base is essential to liberate the free hydroxylamine from its hydrochloride salt.

  • Reaction: Add the hydroxylamine solution to the aldehyde solution. The reaction is typically performed at room temperature or with gentle heating (reflux) for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the aldehyde spot and the appearance of a new, typically more polar, oxime spot.

  • Isolation: Once complete, cool the reaction mixture. The product may precipitate directly. If not, pour the mixture into cold water to induce precipitation.

  • Purification: Filter the solid oxime, wash with cold water, and dry. If necessary, recrystallize from a solvent like ethanol to obtain the pure product.

Troubleshooting Guide: Oximation Reaction

Question 1: The oximation reaction is very slow or does not go to completion.

Answer: Incomplete conversion is usually due to issues with pH, temperature, or reagent stoichiometry.

  • Insufficient Base: Hydroxylamine is typically used as its hydrochloride salt. A base (like sodium acetate, sodium hydroxide, or pyridine) is required to neutralize the HCl and generate the free nucleophilic hydroxylamine. Ensure you have added at least one equivalent of base relative to the hydroxylamine hydrochloride. An excess is often beneficial.

  • Reaction Temperature: While many oximations proceed at room temperature, sterically hindered or electronically deactivated aldehydes may require gentle heating or reflux to increase the reaction rate.

  • Water Content: The presence of too much water can sometimes hinder the reaction by creating unfavorable equilibrium conditions. If using an aqueous base, keep the volume to a minimum.

Question 2: How do I handle the potential formation of E/Z isomers of the oxime?

Answer: Aldoximes can exist as two geometric isomers (syn/anti or E/Z). For many applications, this may not be an issue. However, if a single isomer is required:

  • Characterization: The presence of two isomers can often be detected by ¹H NMR spectroscopy, where you might see two distinct sets of peaks for the oxime proton (-CH=NOH) and adjacent protons.

  • Separation: The isomers often have slightly different polarities and can sometimes be separated by careful column chromatography or fractional crystallization.

  • Isomerization: Isomerization can sometimes be achieved by heating or by treatment with acid, though this can also lead to decomposition. It's often preferable to use the mixture as is unless isomeric purity is critical for the subsequent steps.

Part 3: General FAQs

Q: What is the best way to monitor these reactions by TLC?

A: For the Vilsmeier-Haack reaction, a mobile phase of ethyl acetate/hexane (e.g., 30:70) is a good starting point. The aldehyde product is more polar than the starting acetanilide. For the oximation, the oxime product is significantly more polar than the aldehyde. A mobile phase of ethyl acetate/hexane (e.g., 50:50) should show good separation. Use a UV lamp (254 nm) for visualization.

Q: Are there any specific safety precautions for this synthesis?

A: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction work-up is also highly exothermic and releases HCl gas; ensure it is done slowly and with good ventilation. The final products should be handled with care as quinoline derivatives can be irritants.[4]

Q: How stable is the 2-Chloro-3-quinolinecarboxaldehyde intermediate?

A: The aldehyde is a stable, crystalline solid that can be stored for extended periods at room temperature if kept dry. However, like many aldehydes, it can be susceptible to slow air oxidation to the corresponding carboxylic acid over a very long time. For long-term storage, keeping it in a desiccator or under an inert atmosphere is recommended.

References
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]

  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • PubChem. 2-Chloro-3-quinolinecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

Sources

Technical Support Center: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this multi-step synthesis. We will move beyond simple procedural outlines to explore the chemical causality behind common side reactions and provide field-tested troubleshooting strategies to enhance yield, purity, and reproducibility.

Introduction: A Synthesis of Two Halves

The successful formation of this compound is a tale of two distinct synthetic stages, each with its own set of potential pitfalls.

  • Part A: The Vilsmeier-Haack Reaction to construct the core 2-chloro-3-quinolinecarboxaldehyde scaffold from an appropriate acetanilide.[1][2][3][4][5] This reaction involves electrophilic aromatic substitution, cyclization, and chlorination in a one-pot process.

  • Part B: Oxime Formation , a condensation reaction between the synthesized aldehyde and hydroxylamine.[6][7][8]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address specific issues you might encounter in each part of this synthesis.

PART I: Troubleshooting the Vilsmeier-Haack Reaction for the Aldehyde Precursor

The Vilsmeier-Haack reaction is a robust method for synthesizing 2-chloro-3-formylquinolines.[4][5] However, its success hinges on careful control of reagents and conditions.

Q1: My yield of 2-chloro-3-quinolinecarboxaldehyde is significantly lower than expected. What are the primary causes?

Answer: Low yield is a common issue often attributable to two main factors: incomplete reaction and degradation during workup.

  • Incomplete Reaction: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly moisture-sensitive. Inadequate drying of DMF or glassware can quench the reagent, leading to a stalled reaction. Furthermore, the reaction temperature is critical; while typically run at 80-90°C, some substituted acetanilides may require higher temperatures or longer reaction times (up to 10 hours) to achieve full conversion.[2][4]

  • Workup Issues: The quenching step is crucial. The reaction mixture is a highly acidic and reactive environment. Pouring it onto ice and neutralizing it carefully is standard practice.[2] Rushing this step or allowing the temperature to rise excessively can lead to the hydrolysis of the desired product (see Q2).

Q2: I've isolated a significant, high-melting point byproduct that is poorly soluble in my organic extraction solvents. What is it?

Answer: This is a classic symptom of hydrolysis of the 2-chloro group . The most probable identity of this byproduct is 3-formyl-1,2-dihydroquinolin-2-one (also known as 2-hydroxy-3-quinolinecarboxaldehyde).

Causality: The C2 position of the quinoline ring is highly activated towards nucleophilic substitution. During the aqueous workup, particularly if the pH becomes neutral or slightly basic while the solution is still warm, water can act as a nucleophile, displacing the chloride to form the thermodynamically stable quinolin-2-one tautomer. A review of reactions involving 2-chloro-3-formylquinolines shows that this position is readily substituted.[1]

Preventative Measures:

  • Controlled Quenching: Always pour the reaction mixture slowly into a vigorously stirred slurry of ice/water to dissipate heat effectively.

  • Cold Extraction: Perform all aqueous washes and extractions at reduced temperatures (0-10°C) to minimize the rate of hydrolysis.

  • pH Management: Keep the aqueous layer acidic during the initial extraction phases to suppress the nucleophilicity of water.

Troubleshooting Workflow: Vilsmeier-Haack Stage

G start Low Yield or Impure Aldehyde hydrolysis Suspect Hydrolysis to 2-Oxo Byproduct? start->hydrolysis incomplete_rxn Suspect Incomplete Reaction? start->incomplete_rxn check_reagents Verify Reagent Quality (Anhydrous DMF, Fresh POCl3) check_temp Optimize Reaction Temperature & Time solution2 Improved Conversion check_temp->solution2 Increase Temp/Time; Monitor by TLC check_workup Review Workup Protocol solution1 Improved Purity check_workup->solution1 Implement Cold Quench & Extraction hydrolysis->check_workup Yes incomplete_rxn->check_reagents Yes incomplete_rxn->check_temp Yes

Caption: Troubleshooting logic for the Vilsmeier-Haack reaction.

PART II: Troubleshooting the Oxime Formation

The reaction of an aldehyde with hydroxylamine is a robust condensation reaction that should proceed smoothly.[6][8] However, the bifunctional nature of the 2-chloro-3-quinolinecarboxaldehyde substrate presents unique challenges.

Q1: My TLC plate shows two distinct product spots with very similar Rf values, and the NMR spectrum is doubled up. What is the cause?

Answer: You are observing geometric isomers (E/Z or syn/anti) of the oxime . This is not a side reaction but an inherent stereochemical outcome of the reaction.

Causality: The C=N double bond of the oxime does not allow for free rotation. This results in two possible spatial arrangements of the hydroxyl group relative to the quinoline ring. These isomers are diastereomers and will typically have distinct, albeit similar, spectroscopic properties and chromatographic behavior. The formation of geometric isomers in oximes is a well-documented phenomenon.[6][9]

Resolution Strategy:

  • Analysis: For characterization purposes, it is often necessary to report the data as a mixture of isomers.

  • Separation: Separation can be challenging. High-performance column chromatography with a shallow solvent gradient is often required.

  • Process Control: For many applications, the mixture of isomers is used in the subsequent step without separation. It is crucial to establish a consistent isomeric ratio by maintaining identical reaction conditions (temperature, solvent, addition rate) batch-to-batch.

Q2: The reaction is incomplete, and I still have a significant amount of starting aldehyde, even after extended reaction times. How can I fix this?

Answer: This issue is almost always related to incorrect pH control.

Causality: The formation of an oxime is acid-catalyzed, but the relationship with pH is not linear.[7][10]

  • High Acidity (pH < 4): Hydroxylamine (H₂NOH) is basic and will be protonated to H₃NOH⁺. This protonated form is not nucleophilic, and the reaction will not proceed.

  • Neutral/Basic pH (pH > 7): While hydroxylamine is a strong nucleophile, the acid catalysis required to protonate the aldehyde's carbonyl oxygen (making it more electrophilic) and to facilitate the final dehydration step is absent.

Optimization Protocol:

  • Reagent: Use hydroxylamine hydrochloride (H₂NOH·HCl) as the reagent.

  • Base: Add a mild base, such as sodium acetate or pyridine, to the reaction. This base will react with the HCl, liberating free hydroxylamine and creating a buffered, weakly acidic environment (pH ≈ 4-6), which is the optimal range for this reaction.

  • Monitoring: Follow the disappearance of the starting aldehyde by TLC to confirm completion.

Q3: My mass spectrometry results show a peak corresponding to 2-chloro-3-cyanoquinoline. How did a nitrile form?

Answer: This is a result of an over-reaction or the use of inappropriate reagents. The oxime intermediate can be dehydrated to form a nitrile.

Causality: While simple heating can sometimes cause this, it is most often triggered by the presence of a strong dehydrating agent. A common synthetic route to convert aldehydes to nitriles proceeds via an oxime, which is then treated with a reagent like thionyl chloride (SOCl₂), acetic anhydride, or trifluoroacetic anhydride. If your reaction conditions inadvertently include such reagents, or if you heat the reaction to excessively high temperatures, you risk converting your desired oxime into the nitrile byproduct.

Preventative Measures:

  • Avoid strong dehydrating agents during the oxime formation.

  • Keep reaction temperatures moderate (typically refluxing in ethanol is sufficient).

  • If isolating the oxime, ensure purification steps (e.g., recrystallization solvents) do not promote dehydration.

Summary of Key Side Products and Solutions
Side Product Stage of Formation Primary Cause Preventative Measure / Solution
3-Formyl-1,2-dihydroquinolin-2-oneVilsmeier-Haack (Workup)Nucleophilic substitution of C2-Cl by water.Perform workup at low temperatures (0-10°C); maintain acidic pH during extraction.
Unreacted AcetanilideVilsmeier-HaackInactive Vilsmeier reagent; insufficient temperature/time.Use anhydrous reagents; optimize reaction conditions by monitoring with TLC.[2][4]
2-Chloro-3-cyanoquinolineOxime FormationDehydration of the oxime intermediate.Avoid strong dehydrating agents (e.g., SOCl₂); use moderate reaction temperatures.
Mixture of E/Z IsomersOxime FormationInherent stereochemistry of the C=N bond.This is expected. For consistency, standardize reaction conditions. Separation requires careful chromatography.[9]
Reaction Pathway and Side Reactions Diagram

G cluster_0 Part A: Vilsmeier-Haack cluster_1 Part B: Oxime Formation Acetanilide Acetanilide Aldehyde 2-Chloro-3-quinoline- carboxaldehyde Acetanilide->Aldehyde POCl3, DMF (Desired Path) Quinolinone 3-Formyl-quinolin-2-one Acetanilide->Quinolinone H2O in Workup (Side Reaction) Oxime_Mix E/Z Mixture of Target Oxime Aldehyde->Oxime_Mix H2NOH·HCl, NaOAc (Desired Path) Nitrile 2-Chloro-3-cyanoquinoline Oxime_Mix->Nitrile Dehydrating Agent (Side Reaction)

Caption: Key reaction pathways and potential side reactions.

Validated Experimental Protocol

This protocol integrates best practices to minimize the side reactions discussed above.

Part A: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

  • Setup: In a three-neck flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3 eq.). Cool the flask to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 eq.) dropwise to the DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir for an additional 30 minutes at 0°C.

  • Reaction: Add the substituted acetanilide (1 eq.) portion-wise to the Vilsmeier reagent. After the addition is complete, slowly warm the mixture to 80-90°C and maintain for 4-8 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexane).

  • Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry.

  • Isolation: The crude aldehyde will often precipitate. Stir the cold slurry for 1 hour. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.[5]

  • Purification: Dry the solid under vacuum. The product can be further purified by recrystallization from ethyl acetate or an ethanol/water mixture.

Part B: Formation of this compound

  • Setup: To a solution of 2-chloro-3-quinolinecarboxaldehyde (1 eq.) in ethanol, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate (1.5 eq.).

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. Monitor the disappearance of the starting aldehyde by TLC.

  • Isolation: Cool the reaction mixture to room temperature. A white solid corresponding to the oxime product should precipitate. If not, slowly add cold water to induce precipitation.

  • Purification: Filter the solid, wash with cold water, and then a small amount of cold ethanol. Dry the product under vacuum. The product is a mixture of E/Z isomers.

This guide is intended to provide a framework for understanding and resolving common issues in this synthesis. For specific challenges related to unique substrates, further optimization may be required.

References
  • Shaaban, M. R., Aly, A. A., & Fadda, A. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. [Link]

  • Patel, H. V., & Chaudhari, K. C. (2016). Evaluation of Novel 2-Chloro Quinoline-3-Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 1-5. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). ARKIVOC, 2018(5), 233-277. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-22. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Khan Academy. [Link]

  • Aly, A. A., Hassan, A. A., & Shaaban, M. R. (2017). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. ResearchGate. [Link]

  • Various Authors. (2024). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. ResearchGate. [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. [Link]

  • Gomas, S. S., & Dr. S. D. Patil. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 54-58. [Link]

  • YouTube. (2022). Why aldehyde reacts with NH2OH in acidic medium. YouTube. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. [Link]

  • BYJU'S. (n.d.). Oximes. BYJU'S. [Link]

  • Testbook. (2021). Aldehydes react with hydroxylamine to form. Testbook. [Link]

Sources

Troubleshooting the Vilsmeier-Haack reaction for 2-chloro-3-formyl-quinoline

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl-quinoline

Welcome to the technical support center for the Vilsmeier-Haack synthesis of 2-chloro-3-formyl-quinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this powerful synthetic transformation. As Senior Application Scientists, we aim to explain not just the "how" but the "why" behind each experimental step, ensuring your success in synthesizing this critical chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the Vilsmeier-Haack reaction and why is it used for synthesizing 2-chloro-3-formyl-quinoline?

The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] In this specific application, it facilitates a one-pot cyclization of N-arylacetamides (like acetanilide) to produce 2-chloro-3-formyl-quinolines.[2] This route is highly valued because it constructs the quinoline core and installs two highly versatile functional groups—a chloro group at the 2-position and a formyl group at the 3-position—in a single transformation.[2] These functional groups serve as synthetic handles for further molecular modifications, making the product a valuable building block in medicinal chemistry and drug discovery.[3]

Q2: What is the "Vilsmeier reagent" and how is it formed?

The Vilsmeier reagent is the key electrophilic species in this reaction. It is a chloroiminium salt, typically generated in situ from the reaction of an N,N-disubstituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[2][4] The reaction between DMF and POCl₃ forms a highly reactive electrophile that drives the subsequent formylation and cyclization steps.[4] The Vilsmeier reagent is a weaker electrophile than those used in Friedel-Crafts acylations, which is why this reaction is most effective on activated aromatic systems.[4]

Q3: What is the general mechanism for the formation of 2-chloro-3-formyl-quinoline from an N-arylacetamide?

The reaction proceeds through a multi-step mechanism:

  • Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent.[2]

  • Electrophilic Attack and Cyclization: The N-arylacetamide substrate attacks the Vilsmeier reagent. The reaction involves a double formylation, first on the nitrogen and then on the activated aromatic ring, followed by an intramolecular cyclization to form the quinoline ring system.[2]

  • Hydrolysis: The final step is the hydrolysis of the resulting iminium intermediate during the aqueous work-up, which liberates the aldehyde (formyl) group.[5]

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during the synthesis of 2-chloro-3-formyl-quinoline.

Problem 1: The reaction yield is very low, or the reaction failed completely.

Root Cause Analysis & Solutions:

This is a frequent issue that can be traced back to several factors, from reagent quality to reaction conditions.

  • Cause A: Poor Quality or Wet Reagents. The Vilsmeier-Haack reaction is highly sensitive to moisture.

    • Explanation: The Vilsmeier reagent and POCl₃ are readily hydrolyzed by water, which deactivates them. DMF is hygroscopic and can absorb atmospheric moisture, which may also contain dimethylamine impurities that consume the reagent.[6]

    • Solution: Always use fresh, anhydrous DMF. Ensure your POCl₃ is of high purity and has been stored under anhydrous conditions. Distilling POCl₃ prior to use can lead to better results.[5]

  • Cause B: Substrate Reactivity. The electronic nature of the starting N-arylacetamide is critical.

    • Explanation: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] Therefore, N-arylacetamides bearing electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring will be more reactive and generally give higher yields in shorter reaction times.[7] Conversely, strong electron-withdrawing groups (e.g., -NO₂) can deactivate the ring to such an extent that the reaction fails.

    • Solution: For deactivated substrates, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. However, be aware this can also lead to side product formation.

  • Cause C: Incorrect Stoichiometry. The molar ratio of reagents is a key parameter for optimization.

    • Explanation: An excess of the Vilsmeier reagent is often necessary to drive the reaction to completion. Optimization studies have shown that yields can be highly dependent on the amount of POCl₃ used.

    • Solution: Systematically vary the molar ratio of POCl₃ to your substrate. A ratio as high as 12 equivalents of POCl₃ has been reported to provide maximum yield for certain substrates.

  • Cause D: Inadequate Temperature or Reaction Time.

    • Explanation: While the Vilsmeier reagent is typically formed at low temperatures (0-5 °C), the subsequent cyclization reaction often requires heating.[8] Temperatures ranging from 60-100 °C are commonly reported.[5][9] Insufficient heating may lead to an incomplete reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] If the starting material is still present after the initially planned time, consider extending the heating period.

Problem 2: After pouring the reaction mixture onto crushed ice, no precipitate forms.

Root Cause Analysis & Solutions:

This is a common work-up issue that can be perplexing but is often easily resolved.

  • Cause A: The product is protonated and soluble in the acidic medium.

    • Explanation: The quinoline product is basic and will be protonated to form the corresponding quinolinium salt in the highly acidic solution generated during the reaction (from HCl byproduct and excess POCl₃ hydrolysis).[5] This salt is often soluble in water.

    • Solution: Basification is a critical step.[5] After pouring the reaction mixture onto ice, you must neutralize the acid. Add a base such as a saturated solution of sodium acetate, sodium bicarbonate, or sodium hydroxide until the pH is neutral or slightly basic (pH 6-8).[5][6] This deprotonates the quinolinium salt, yielding the free base product which is much less soluble and should precipitate.

  • Cause B: The product remains dissolved in the aqueous/DMF mixture.

    • Explanation: Even after neutralization, the product may have some solubility, especially if the volume of DMF used was large.

    • Solution: If a precipitate does not form upon neutralization, the product must be extracted from the aqueous mixture using a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[5][6] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to recover your product.[6]

  • Cause C: The reaction mixture was cooled before quenching.

    • Explanation: Some experimental accounts note that pouring the hot reaction mixture directly onto crushed ice leads to immediate precipitation, whereas allowing the mixture to cool to room temperature first does not.[5] While counterintuitive to standard safety practices, the rapid temperature change and dilution may favor faster precipitation.

    • Solution: While exercising extreme caution, you can try pouring the reaction mixture while still warm or hot onto a vigorously stirred slurry of crushed ice. This should be done carefully in a fume hood with appropriate personal protective equipment.

Problem 3: The isolated product is impure, showing multiple spots on TLC or contaminants in NMR.

Root Cause Analysis & Solutions:

Purity is paramount, especially when the product is an intermediate for drug development.

  • Cause A: Formation of 2-hydroxy-3-formyl-quinoline.

    • Explanation: During the work-up, using a strong base like NaOH to achieve a high pH (e.g., pH 14) can cause nucleophilic substitution of the chloro group at the 2-position, replacing it with a hydroxyl group.[5]

    • Solution: Carefully control the pH during neutralization. Use a milder base like sodium bicarbonate or sodium acetate and aim for a pH between 6 and 8.[5][6] Avoid strongly alkaline conditions.

  • Cause B: Diformylation or other side reactions.

    • Explanation: Under harsh conditions (high temperature, long reaction times, large excess of Vilsmeier reagent), side reactions like diformylation can occur.[6]

    • Solution: Use milder reaction conditions. Optimize for the lowest possible temperature and shortest reaction time that still allows for complete consumption of the starting material. Adjust the stoichiometry to use a smaller excess of the Vilsmeier reagent.[6]

  • Cause C: Residual DMF or other high-boiling impurities.

    • Explanation: DMF can be difficult to remove completely, and other byproducts may co-precipitate with your product.

    • Solution: Purification is necessary. First, try recrystallization from a suitable solvent system, such as aqueous ethanol or ethyl acetate.[5] If recrystallization is insufficient to achieve the desired purity, column chromatography is the most effective method.[5]

Quantitative Data & Optimization

The efficiency of the Vilsmeier-Haack reaction is highly dependent on the reaction parameters. The table below, adapted from literature data on the synthesis of a substituted 2-chloro-3-formyl-quinoline, illustrates the impact of stoichiometry and temperature.

EntryMolar Ratio of POCl₃ to SubstrateTemperature (°C)Reaction Time (h)Yield (%)
1380-90542
2680-90565
3980-90578
41280-90585
51580-90584

This data highlights that a significant excess of POCl₃ (up to 12 equivalents) can dramatically improve the product yield.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 2-Chloro-3-formyl-quinoline

This protocol is a generalized procedure based on common literature methods.[5][8]

Materials:

  • N-arylacetamide (e.g., Acetanilide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed Ice

  • Saturated Sodium Acetate or Sodium Bicarbonate solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate

Procedure:

  • Vilsmeier Reagent Preparation: In a two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (used as both reagent and solvent). Cool the flask to 0-5 °C in an ice bath.

  • Add POCl₃ (3-12 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, stir the mixture at 0-5 °C for an additional 20-30 minutes. The Vilsmeier reagent is now formed in situ.

  • Reaction with Substrate: Dissolve the N-arylacetamide (1 equivalent) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to gradually warm to room temperature and then heat it to 60-90 °C. The optimal temperature and time (typically 4-16 hours) will depend on the substrate and should be monitored by TLC.[8][9]

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture slightly and carefully pour it onto a vigorously stirred slurry of crushed ice.

  • Neutralize the acidic mixture by slowly adding a saturated solution of sodium acetate or sodium bicarbonate until the pH reaches 6-8.[6]

  • A solid precipitate of 2-chloro-3-formyl-quinoline should form. Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Product Collection:

    • If a solid precipitates: Collect the product by filtration, wash thoroughly with cold water, and dry under vacuum.[6]

    • If no solid forms: Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3x).[6] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Visualized Workflows and Mechanisms

To provide a clearer understanding of the process, we have generated diagrams for the experimental workflow, reaction mechanism, and troubleshooting logic.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification reagent_prep 1. Prepare Vilsmeier Reagent (POCl₃ + DMF @ 0-5°C) substrate_prep 2. Dissolve N-Arylacetamide in anhydrous DMF addition 3. Add Substrate to Reagent (dropwise @ 0-5°C) substrate_prep->addition heating 4. Heat Reaction Mixture (60-90°C, 4-16h) Monitor by TLC addition->heating quench 5. Pour onto Crushed Ice heating->quench neutralize 6. Neutralize with Base (pH 6-8) quench->neutralize isolate 7. Isolate Product neutralize->isolate filter Filter Precipitate isolate->filter Solid forms extract Extract with Solvent isolate->extract No solid purify_final 8. Recrystallize or Column Chromatography filter->purify_final extract->purify_final

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

G start Low or No Yield Observed q1 Reagents fresh & anhydrous? start->q1 sol1 Use fresh, anhydrous DMF and POCl₃ q1->sol1 No q2 Substrate has e⁻ donating groups? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase temp/time cautiously. Reaction may not be feasible. q2->sol2 No q3 Sufficient POCl₃ excess? q2->q3 Yes a2_yes Yes a2_no No (e⁻ withdrawing) sol3 Increase POCl₃ ratio (e.g., up to 12 eq.) q3->sol3 No q4 Reaction temp/time adequate? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Increase temp (to 90°C) or extend reaction time. Monitor with TLC. q4->sol4 No end_node Yield should improve. Consider purification. q4->end_node Yes a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting logic for low yield in Vilsmeier-Haack synthesis.

References

  • Al-Shawabkeh, A. F., et al. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline? ResearchGate. [Link]

  • Mogilaiah, K., et al. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.
  • Deshmukh, M. B., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
  • Gondane, S. J., & Meshram, J. S. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. [Link]

  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters.
  • BenchChem Technical Support Team. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: A Technical Troubleshooting Guide. Benchchem.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis. Benchchem.
  • Shaikh, I. Y., et al. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent.
  • Sridhar, J., & Kumar, U. S. (2003). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities.
  • Moodley, K., & Singh, P. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar.
  • Baseer, M. A., et al. (2011).

Sources

Stability issues and degradation of 2-Chloro-3-quinolinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-Chloro-3-quinolinecarboxaldehyde oxime. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities associated with the stability and handling of this versatile chemical intermediate. Our goal is to provide you with in-depth technical insights and practical troubleshooting advice to ensure the integrity of your experiments and the reliability of your results.

Introduction to this compound

This compound is a valuable building block in synthetic organic chemistry, particularly in the construction of novel heterocyclic scaffolds for pharmaceutical research. The presence of a reactive 2-chloroquinoline moiety and a nucleophilic oxime group makes it a precursor for a wide range of derivatives. However, these same reactive centers also render the molecule susceptible to degradation under various experimental conditions. Understanding the stability profile of this compound is paramount for its effective use.

This guide will address the common stability issues, potential degradation pathways, and provide answers to frequently asked questions, along with troubleshooting protocols to manage challenges you may encounter during its use.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: Based on available safety data and supplier recommendations, the compound should be stored at room temperature in a cool, dark place.[1] It is also noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidative degradation.[1] The provided MSDS states that the compound is stable under recommended storage conditions.[2]

Q2: I've noticed a color change in my sample of this compound over time. What could be the cause?

A2: A color change, typically to a yellowish or greenish hue, is often an indicator of degradation. This can be initiated by exposure to light, air (oxidation), or acidic/basic contaminants. The quinoline nucleus itself can be susceptible to photodegradation.[3] It is crucial to re-analyze the purity of the material if a color change is observed.

Q3: Is this compound sensitive to pH?

A3: Yes, the compound's stability is expected to be highly pH-dependent. The oxime functional group is known to be susceptible to acid-catalyzed hydrolysis, which would revert it back to the parent aldehyde, 2-Chloro-3-quinolinecarboxaldehyde, and hydroxylamine.[4] While oximes are generally more stable than imines and hydrazones, acidic conditions, especially with heating, will promote this degradation.[5][6][7][8] Conversely, the 2-chloroquinoline moiety is prone to hydrolysis under acidic conditions to form the corresponding 2-quinolone derivative.[9][10] Therefore, maintaining neutral to slightly acidic (pH 4-6) conditions is advisable for short-term solution-based experiments, while strongly acidic or basic conditions should be avoided.

Q4: What are the likely degradation products of this compound?

A4: Based on the known reactivity of its functional groups, two primary degradation pathways are anticipated:

  • Hydrolysis of the Oxime: This acid-catalyzed process yields 2-Chloro-3-quinolinecarboxaldehyde and hydroxylamine.[4]

  • Hydrolysis of the 2-Chloro Group: This reaction, also favored under acidic conditions, results in the formation of 2-hydroxy-3-quinolinecarboxaldehyde oxime (which exists in equilibrium with its 2-quinolone tautomer).[9][10]

It is also possible for both transformations to occur, leading to 2-hydroxy-3-quinolinecarboxaldehyde.

Q5: Can this compound undergo a Beckmann rearrangement?

A5: The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides or, in the case of aldoximes, nitriles.[11][12][13][14][15] Treatment of this compound with strong acids (e.g., concentrated sulfuric acid, PPA) could potentially lead to the formation of 2-chloroquinoline-3-carbonitrile. This is a critical consideration if your reaction conditions involve strong acids.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with this compound.

Observed Problem Probable Cause(s) Recommended Solution(s)
Low or no reactivity in a subsequent synthetic step. Degradation of the starting material due to improper storage or handling.- Confirm the purity of the oxime using TLC, HPLC, or NMR before use.- If degradation is suspected, purify the material by recrystallization.- Ensure the compound has been stored under an inert atmosphere and protected from light.
Appearance of an unexpected aldehyde peak in NMR or IR spectra of the product. Hydrolysis of the oxime back to the aldehyde during the reaction or workup.- Avoid strongly acidic conditions, especially at elevated temperatures.- If acidic conditions are necessary, consider running the reaction at a lower temperature.- During aqueous workup, use buffers to maintain a near-neutral pH.
Formation of a highly polar, water-soluble byproduct. Hydrolysis of the 2-chloro group to the corresponding 2-quinolone.- As with oxime hydrolysis, avoid prolonged exposure to acidic conditions.- Use anhydrous solvents and reagents if the reaction chemistry allows.
TLC analysis shows multiple, often streaky, spots. General decomposition of the compound.- Prepare fresh solutions of the compound for reactions.- Use TLC to monitor the stability of the compound in the chosen reaction solvent before initiating the reaction.- Consider using a different solvent system.
Reaction mixture turns dark or forms tar-like substances. Vigorous reaction conditions leading to polymerization or extensive decomposition.- Moderate the reaction temperature.- Ensure efficient stirring to prevent localized overheating.- This is a known issue in some quinoline syntheses, and careful control of reagents and temperature is key.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound under different conditions.

Degradation Pathways 2-Chloro-3-quinolinecarboxaldehyde_oxime 2-Chloro-3-quinolinecarboxaldehyde Oxime 2-Chloro-3-quinolinecarboxaldehyde 2-Chloro-3-quinolinecarboxaldehyde 2-Chloro-3-quinolinecarboxaldehyde_oxime->2-Chloro-3-quinolinecarboxaldehyde Acid-Catalyzed Hydrolysis (Oxime) Hydroxylamine Hydroxylamine 2-Chloro-3-quinolinecarboxaldehyde_oxime->Hydroxylamine 2-Quinolone_oxime 2-Quinolone-3-carboxaldehyde Oxime 2-Chloro-3-quinolinecarboxaldehyde_oxime->2-Quinolone_oxime Acid-Catalyzed Hydrolysis (C-Cl) 2-Chloroquinoline-3-carbonitrile 2-Chloroquinoline-3-carbonitrile 2-Chloro-3-quinolinecarboxaldehyde_oxime->2-Chloroquinoline-3-carbonitrile Beckmann Rearrangement (Strong Acid)

Caption: Potential degradation pathways of the target compound.

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a quick and effective method to assess the purity of this compound and to monitor the progress of reactions.

Materials:

  • TLC plates (Silica gel 60 F254)

  • Developing chamber

  • Mobile phase: A common starting point is a mixture of hexanes and ethyl acetate (e.g., 3:1 or 2:1 v/v). The polarity can be adjusted as needed.

  • Visualization agents:

    • UV lamp (254 nm)[16]

    • Potassium permanganate (KMnO₄) stain[17]

Procedure:

  • Dissolve a small amount of the oxime in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the solution onto the baseline of a TLC plate.

  • Place the plate in a developing chamber containing the chosen mobile phase.

  • Allow the solvent front to travel up the plate.

  • Remove the plate and mark the solvent front.

  • Dry the plate thoroughly.

  • Visualize the spots under a UV lamp. The quinoline ring is UV active and should appear as a dark spot.

  • If further visualization is needed, dip the plate in a potassium permanganate solution and gently heat with a heat gun. The oxime, being an oxidizable group, should appear as a yellow spot on a purple background.

  • The presence of multiple spots indicates impurities or degradation. The parent aldehyde, if present, will likely have a different Rf value.

Protocol 2: General Workflow for a Stability-Indicating HPLC Method Development

For quantitative analysis of purity and degradation products, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential.

HPLC Method Development Workflow cluster_0 Phase 1: Initial Method Scouting cluster_1 Phase 2: Forced Degradation cluster_2 Phase 3: Method Optimization Column_Selection Select Column (e.g., C18, 5 µm, 4.6x250 mm) Mobile_Phase_Scouting Scout Mobile Phases (e.g., Acetonitrile/Water, Methanol/Buffer) Detection Set UV Detection (Scan for λmax, e.g., ~230-320 nm) Acid_Deg Acidic Stress (e.g., 0.1M HCl, 60°C) Detection->Acid_Deg Base_Deg Basic Stress (e.g., 0.1M NaOH, 60°C) Oxidative_Deg Oxidative Stress (e.g., 3% H₂O₂, RT) Thermal_Deg Thermal Stress (e.g., 80°C, solid state) Photo_Deg Photolytic Stress (ICH Q1B conditions) Analyze_Stressed Analyze Stressed Samples Check_Resolution Check Resolution (Parent vs. Degradants) Analyze_Stressed->Check_Resolution Optimize_Gradient Optimize Gradient/Isocratic Conditions Check_Resolution->Optimize_Gradient Validate_Method Validate Method (ICH Guidelines) Optimize_Gradient->Validate_Method

Caption: A general workflow for developing a stability-indicating HPLC method.

Conclusion

This compound is a reactive and potentially unstable compound. Its successful application in synthesis hinges on a thorough understanding of its chemical behavior. By implementing proper storage and handling procedures, being mindful of reaction conditions (particularly pH and temperature), and utilizing appropriate analytical techniques to monitor purity, researchers can mitigate the risks of degradation and ensure the integrity of their experimental outcomes. This guide serves as a foundational resource, and we encourage researchers to perform preliminary stability tests under their specific experimental conditions.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. PubMed. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]

  • Wikipedia contributors. (n.d.). Oxime. Wikipedia. Available at: [Link]

  • Faza, O. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. ResearchGate. Available at: [Link]

  • Reddy, T., et al. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. Available at: [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. Available at: [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2021). Oxime as a general photocage for the design of visible light photo-activatable fluorophores. Chemical Science. Available at: [Link]

  • MSDS of 2-Chloro-3-quinoline carboxaldehyde oxime. (2008). Santa Cruz Biotechnology.
  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. Available at: [Link]

  • Musilek, K., et al. (2007). TLC analysis of intermediates arising during the preparation of oxime HI-6 dimethanesulfonate. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. PubChem. Available at: [Link]

  • Salem, M.A., Al-Ghonemiy, A.F., & Zaki, A.B. (2009). Photocatalytic degradation of Allura red and Quinoline yellow with Polyaniline/TiO2 nanocomposite. MDPI. Available at: [Link]

  • El-Gaby, M.S.A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. Available at: [Link]

  • Zhang, Y., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. PubMed. Available at: [Link]

  • Hsiao, S.-H., & Lin, S.-Y. (2003). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. ResearchGate. Available at: [Link]

  • Sciencemadness Discussion Board. (2012). Quick question: Oximes. Sciencemadness. Available at: [Link]

  • Safaei-Ghomi, J., & Masoomi, R. (2015). 1 H NMR spectrum of (a) 2-pyridinecarboxaldehyde oxime; (b) 3 0-(2-pyridyl)isoxazoline[4 0 ,5 0 :1,2]fullerene. ResearchGate. Available at: [Link]

  • Wikipedia contributors. (n.d.). Beckmann rearrangement. Wikipedia. Available at: [Link]

  • Cimetiere, N., et al. (2015). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. ResearchGate. Available at: [Link]

  • Reddy, T., et al. (2021). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry. Available at: [Link]

  • Jadhav, A. D., et al. (2018). An efficient one pot synthesis of oxime by classical method. ResearchGate. Available at: [Link]

  • Borah, R., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Available at: [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. Available at: [Link]

  • El-Gaby, M. S. A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • Professor Dave Explains. (2020, March 20). Beckmann Rearrangement [Video]. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Beckmann Rearrangement. Chemistry LibreTexts. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Tandfonline. (2017). Synthesis and characterization of hybrid chloroquinoline–xanthene derivatives. Taylor & Francis Online. Available at: [Link]

  • Chemistry For Everyone. (2025). How Does Degradation Temperature Relate To Polymer Stability? [Video]. YouTube. Available at: [Link]

  • PubMed. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. PubMed. Available at: [Link]

  • International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. IJSR. Available at: [Link]

  • Mississippi State University. (2021). Thermal degradation kinetics of aromatic ether polymers. Scholars Junction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]

  • ACS Publications. (2026). Mechanochemical Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC). ACS Publications. Available at: [Link]

  • NIH. (n.d.). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. NIH. Available at: [Link]

Sources

Technical Support Center: Recrystallization & Purification of 2-Chloro-3-quinolinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides a comprehensive, experience-driven framework for the purification of 2-chloro-3-quinolinecarboxaldehyde oxime via recrystallization. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for subsequent synthetic steps or biological assays. We will move beyond rote procedures to explain the underlying principles, enabling you to troubleshoot effectively and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - Compound Profile & Purity

This section addresses the most common initial questions regarding the target compound and its purification.

Q1: What are the key physicochemical properties of this compound?

Understanding the compound's fundamental properties is the first step in designing a purification strategy. The melting point is a critical indicator of purity; a sharp melting point range close to the literature value suggests high purity.

PropertyValueSource
Chemical Formula C₁₀H₇ClN₂OEchemi[1]
Molecular Weight 206.63 g/mol Echemi[1]
Appearance White to light yellow crystalline solidTokyo Chemical Industry
Melting Point (m.p.) 151-152°CChemicalBook, Echemi[1][2]
CAS Number 93299-49-1Echemi[1]

Q2: What are the likely impurities in a crude sample?

The purity of your final product is dictated by the impurities you successfully remove. These typically originate from the synthetic route. The oxime is formed from its corresponding aldehyde, which is often synthesized via a Vilsmeier-Haack reaction.[3][4]

  • Unreacted Starting Material: The most common impurity is the precursor, 2-chloro-3-quinolinecarboxaldehyde . Its melting point (148-152°C) is very close to the oxime product, which can make purification by recrystallization challenging if it is present in high amounts.

  • Reagents from Oximation: Residual hydroxylamine hydrochloride or the base used for its neutralization. These are typically inorganic salts and are easily removed by a water wash or are insoluble in common organic recrystallization solvents.

  • Side-Products: Dehydration of the oxime to the corresponding nitrile (2-chloro-3-quinolinecarbonitrile) is a potential side reaction, though this is more commonly observed under harsh conditions such as high-temperature gas chromatography.[5]

Q3: How should I assess the purity of my recrystallized product?

A multi-faceted approach is recommended for purity validation:

  • Melting Point Analysis: This is the most straightforward method. A purified sample should exhibit a sharp melting point range (e.g., < 1°C) that aligns with the literature value of 151-152°C.[1][2] A broad or depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Compare the crude material with the recrystallized product. A pure sample should ideally show a single spot. Use a solvent system like ethyl acetate/hexanes to achieve good separation from the slightly more polar aldehyde precursor.

  • Spectroscopic Analysis (¹H NMR): Nuclear Magnetic Resonance spectroscopy provides the most definitive structural confirmation and purity assessment. The spectrum should be clean, with correct chemical shifts and integration values, and show no signals corresponding to the aldehyde proton (around 10.5 ppm) of the starting material.[6]

Part 2: Designing the Recrystallization Protocol
Core Principle: Solvent Selection

The success of any recrystallization hinges on the choice of solvent. The ideal solvent should exhibit the following properties:

  • High Solvency at High Temperature: The compound should be very soluble in the boiling solvent.

  • Low Solvency at Low Temperature: The compound should be poorly soluble (or insoluble) in the cold solvent.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound.

  • Appropriate Boiling Point (B.P.): A B.P. below the compound's melting point is essential to prevent "oiling out."

Solvent Selection Workflow

The following workflow provides a systematic approach to identifying an optimal solvent or solvent system.

Caption: Systematic workflow for selecting a recrystallization solvent.

Recommended Solvents for Screening

Based on literature for related quinoline compounds, the following solvents are excellent starting points.[4][6][7]

SolventBoiling Point (°C)Rationale & Expected BehaviorPotential Mixed Pair
Ethyl Acetate 77Often used for recrystallizing the aldehyde precursor.[4][6] Good balance of polarity.Hexanes or Heptane
Ethanol 78Alcohols are common for recrystallizing nitrogen-containing heterocycles.[8] The oxime should have good solubility when hot.Water
Methanol 65Lower boiling point than ethanol, may require more careful handling to prevent boiling off too quickly.Water
Toluene 111A non-polar aromatic solvent. Good for removing more polar impurities.Hexanes or Heptane
Acetone 56A polar aprotic solvent; may be too strong a solvent, leading to poor recovery, but worth screening.Hexanes or Heptane
Part 3: Step-by-Step Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, bring your chosen solvent (e.g., ethanol) to a boil. Add the hot solvent to the flask in small portions, swirling and heating the flask after each addition, until the solid has just dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Excess solvent will retain more of your product in solution upon cooling.[9]

  • Decolorization (Optional): If the solution is highly colored, add a micro-spatula of activated charcoal and boil for 2-3 minutes. Note: Charcoal will adsorb some of your product, slightly reducing the yield.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration. Keep the receiving flask warm to prevent premature crystallization in the funnel.[10]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Causality: Slow cooling promotes the formation of a pure, well-ordered crystal lattice. Rapid cooling traps impurities.[11]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and yield of the purified product.

Protocol 2: Mixed-Solvent Recrystallization (Example: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude oxime in the minimum amount of boiling "soluble" solvent (ethanol).

  • Induce Saturation: While keeping the solution hot, add the "anti-solvent" (water) dropwise until you observe persistent cloudiness (turbidity).

  • Re-homogenize: Add 1-2 drops of the hot "soluble" solvent (ethanol) until the solution becomes clear again. You are now at the exact saturation point.

  • Crystallization & Isolation: Follow steps 4-8 from the Single-Solvent Protocol above. For the washing step (Step 7), use a cold mixture of the two solvents in the approximate ratio that induced crystallization.

Part 4: Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its own melting point, forming a liquid layer instead of solid crystals.

  • Cause: The boiling point of your solvent is likely too high. The saturated solution cools to a point where the oxime is no longer soluble, but this temperature is still above 151-152°C.

  • Solution 1 (Immediate): Re-heat the solution to dissolve the oil. Add more of the "soluble" solvent to decrease the saturation point, which in turn lowers the temperature at which the compound will precipitate.

  • Solution 2 (Future): Choose a solvent or solvent mixture with a lower boiling point.

Q: Crystals formed almost instantly as soon as I removed the flask from the heat. Is this bad?

A: Yes, this is known as "crashing out." It is essentially a rapid precipitation, not a selective crystallization. This process is too fast to allow for the proper formation of a pure crystal lattice and will likely trap impurities.[9][11]

  • Cause: The solution is too supersaturated. You likely used the absolute bare minimum of solvent, or some may have evaporated during heating.

  • Solution: Place the flask back on the heat source, re-dissolve the solid, and add a small amount of additional hot solvent (e.g., 5-10% more volume). This will ensure the compound remains in solution for a longer period during cooling, allowing for slower, more selective crystal growth.[9]

Q: I have a very poor recovery (<50%). Where did my compound go?

A: Low recovery is a common and frustrating issue.

  • Cause 1: Too much solvent. This is the most frequent reason. A significant portion of your compound remains dissolved in the mother liquor even after cooling.[9]

    • Solution: Before discarding the mother liquor, try concentrating it by boiling off some solvent and cooling again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

  • Cause 2: Premature filtration. If you filtered while the solution was still warm and not fully cooled, you discarded dissolved product.

    • Solution: Ensure the flask is thoroughly chilled in an ice bath before vacuum filtration.

  • Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with solvent that was not sufficiently cold, can dissolve a portion of your product.

    • Solution: Use only a minimal amount of ice-cold solvent for the wash.

Q: No crystals are forming, even after cooling in an ice bath. What should I do?

A: This indicates that the solution is not supersaturated, and crystallization needs to be induced.

  • Cause: Most likely, too much solvent was used.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a surface for the first crystals to form.

  • Solution 2 (Seed Crystals): If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed crystal" will act as a template for further crystal growth.

  • Solution 3 (Reduce Solvent): If induction methods fail, gently heat the solution to boil off a portion of the solvent to increase the solute concentration. Then, repeat the slow cooling process.[9]

References
  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.

  • El-Sayed, M. A. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances.

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry.

  • Tokyo Chemical Industry Co., Ltd. 2-Chloro-3-quinolinecarboxaldehyde.

  • PubChem. 2-Chloro-3-quinolinecarboxaldehyde. National Center for Biotechnology Information.

  • Google Patents. (2013). CN103304477B - Purification method of 8-hydroxyquinoline crude product.

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.

  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).

  • Echemi. This compound.

  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Organic Chemistry Portal. Synthesis of quinolines.

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation.

  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • ResearchGate. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017).

  • SciSpace. Synthesis of derivatives of quinoline.

  • Williamson, K. L., & Masters, K. M. Recrystallization. Macroscale and Microscale Organic Experiments.

  • SlideShare. synthesis of quinoline derivatives and its applications.

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.

  • Reddit. (2021). Struggling with large scale recrystallization. r/Chempros.

  • Sigma-Aldrich. 2-Chloro-3-quinolinecarboxaldehyde 98%.

  • ChemicalBook. This compound.

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of 2-Chloro-3-quinolinecarboxaldehyde Oxime in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers utilizing 2-Chloro-3-quinolinecarboxaldehyde oxime. This resource is engineered to provide you with robust, field-proven strategies to navigate the primary experimental challenge associated with this compound class: poor aqueous solubility. As experienced scientists, we understand that suboptimal solubility can lead to inconsistent data, underestimated potency, and significant delays in research timelines.

This guide is structured to offer not just protocols, but a logical framework for troubleshooting and optimizing your experimental setup. We will delve into the causality behind compound precipitation and provide a tiered approach to achieving and maintaining a soluble state for your compound in various biological assays.

Frequently Asked Questions (FAQs)

Q1: I dissolved my this compound in DMSO, but it precipitates when I add it to my cell culture media. Why is this happening?

This is a classic and common phenomenon known as "solvent shock" or "precipitation upon dilution." Your compound is highly soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO), allowing you to create a concentrated stock solution. However, cell culture media and aqueous assay buffers are primarily water-based. When you introduce the DMSO stock into the aqueous environment, the solvent polarity changes dramatically and abruptly. The DMSO rapidly disperses, leaving the poorly water-soluble compound to crash out of solution and form a precipitate.[1]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

The tolerance to DMSO is cell-line dependent. However, a general best practice is to keep the final concentration of DMSO in your assay wells at or below 0.5% (v/v) .[2] Many robust cell lines can tolerate up to 1%, but some sensitive or primary cell lines may show signs of stress or altered physiology even at 0.5%. It is always recommended to run a solvent toxicity control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.[3]

Q3: Can I just sonicate or heat the media to get my compound back into solution?

While gentle warming (to 37°C) and sonication can transiently help dissolve a compound, these are often not permanent solutions for compounds that have precipitated due to solvent shock. The underlying thermodynamic insolubility in the aqueous buffer remains. Without a proper formulation strategy, the compound is likely to re-precipitate over the course of a typical multi-hour or multi-day incubation period, leading to inconsistent and unreliable results.

Q4: My compound seems to be a Biopharmaceutics Classification System (BCS) Class II compound. What does this mean for my in vitro experiments?

BCS Class II compounds are characterized by low aqueous solubility and high membrane permeability.[4] For in vitro assays, the primary hurdle is overcoming the low solubility to ensure that the concentration you are testing is the concentration the cells or target proteins are actually "seeing." Inconsistent results are common if the compound precipitates, as the effective concentration is unknown and variable.[5] The strategies in this guide are specifically designed to address the challenges posed by BCS Class II compounds.

Troubleshooting Guide: From Precipitation to Publication-Quality Data

This section provides a systematic approach to diagnosing and solving solubility issues with this compound.

Problem 1: Immediate Precipitation Upon Dilution

You add your DMSO stock to the assay buffer or media, and a precipitate (visible cloudiness, crystals, or film) forms instantly.

  • Root Cause Analysis: This is a clear case of exceeding the kinetic solubility limit of the compound in the final aqueous solution. The concentration of the compound is too high for the amount of aqueous buffer and the low percentage of co-solvent (DMSO) present.

  • Solution Workflow:

    • Reduce Final Compound Concentration: The simplest first step is to test lower concentrations of your compound. Determine if the precipitation still occurs at the lower end of your desired dose-response curve.

    • Optimize Dilution Technique: Instead of adding a small volume of highly concentrated stock directly into a large volume of buffer, perform a serial dilution. A step-wise reduction in solvent polarity can sometimes prevent shocking the compound out of solution.

    • Increase Final DMSO Concentration (with caution): If your initial final DMSO concentration was very low (e.g., <0.1%), you may be able to increase it to 0.5% without inducing cytotoxicity. Remember to run a vehicle control with the same final DMSO concentration.

    • Proceed to Advanced Solubilization Strategies: If the above steps fail, you will need to employ a more robust formulation strategy, such as using co-solvents or cyclodextrins.

Problem 2: Precipitate Forms Over Time During Incubation

The initial solution is clear, but after several hours or a day at 37°C in the incubator, you observe precipitation in the wells.

  • Root Cause Analysis: The compound is likely existing in a supersaturated, thermodynamically unstable state. Over time, nucleation and crystal growth occur, leading to precipitation. This can also be caused by interactions with media components, pH shifts due to cell metabolism, or evaporation from the plate.[1]

  • Solution Workflow:

    • Check for Evaporation: Ensure your incubator has adequate humidity. Use plate sealers for long-term assays to prevent the media from concentrating, which would increase the effective compound concentration.

    • Evaluate Media Stability: Incubate the compound in your cell culture media without cells for the duration of your experiment. If it precipitates, the issue is with the compound's stability in the media itself.

    • Implement Advanced Solubilization: This issue strongly indicates the need for a formulation that enhances the thermodynamic solubility of the compound. The use of cyclodextrins is particularly well-suited for this challenge.

Experimental Protocols & Advanced Solubilization Strategies

Strategy 1: Co-Solvent Formulation

Expertise & Experience: The principle of co-solvency involves using a water-miscible organic solvent, in addition to DMSO, to increase the solubility of a hydrophobic compound in an aqueous solution.[6] Solvents like polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are less volatile and often less toxic than DMSO at higher concentrations, making them excellent choices for reducing the overall polarity of the final assay medium.[7][8]

Protocol: Preparing a Co-Solvent Working Stock

  • Primary Stock Preparation: Prepare a high-concentration primary stock of this compound in 100% DMSO (e.g., 20-50 mM). Ensure it is fully dissolved.

  • Intermediate Co-Solvent Stock: Create an intermediate stock by diluting the primary DMSO stock into a co-solvent like PEG 400 or a 1:1 mixture of PEG 400 and Propylene Glycol. A common intermediate stock concentration is 1-5 mM.

  • Final Dilution into Assay Medium: Add a small volume of the intermediate co-solvent stock to your final assay medium. The goal is to keep the final concentration of all organic solvents (DMSO + PEG 400/PG) as low as possible, ideally below 2% total.

Data Presentation: Co-Solvent Compatibility Table

Co-SolventTypical Final ConcentrationAdvantagesConsiderations
DMSO < 0.5%Excellent primary solvent for stock solutions.[9]Can be cytotoxic at >1%.[3]
PEG 400 1-2%Low volatility, generally low cytotoxicity.[7]Can be viscous; may affect some enzyme kinetics.
Propylene Glycol 1-2%Good solubilizing power for many compounds.Can have effects on cell membranes at higher concentrations.

Visualization: Co-Solvent Workflow

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Assay Preparation A Weigh Compound B Dissolve in 100% DMSO (e.g., 50 mM) A->B High Concentration C Dilute DMSO stock into Co-Solvent (e.g., PEG 400) to 1-5 mM B->C D Add small volume of Intermediate Stock to Assay Medium C->D E Final Assay Plate (Total Organic Solvent < 2%) D->E Final Concentration

Caption: Workflow for using a co-solvent to improve solubility.

Strategy 2: Cyclodextrin-Based Formulation

Expertise & Experience: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an "inclusion complex." This complex has significantly improved aqueous solubility and stability, effectively shielding the hydrophobic compound from the aqueous environment until it reaches the cell or target. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.

Protocol: Preparing a Cyclodextrin Inclusion Complex

This protocol is for determining the appropriate ratio of compound to cyclodextrin.

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your assay buffer (e.g., PBS or serum-free media). Warm slightly (40-50°C) and stir until fully dissolved.

  • Add Compound: Add an excess of solid this compound to the cyclodextrin solution.

  • Equilibrate: Tightly cap the vial and shake or rotate at room temperature for 24-48 hours to allow for maximum complexation.

  • Remove Excess Compound: Centrifuge the solution at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove any undissolved solid.

  • Determine Concentration: The clear supernatant now contains the solubilized compound-cyclodextrin complex. The concentration of your compound in this solution should be determined analytically (e.g., via UV-Vis spectrophotometry against a standard curve prepared in DMSO). This will be your concentrated stock solution for the assay.

  • Assay Dilution: Dilute this stock solution directly into your assay medium. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

Visualization: Cyclodextrin Encapsulation Mechanism

G cluster_1 cluster_2 A 2-Chloro-3-quinoline- carboxaldehyde oxime B HP-β-CD A->B + E HP-β-CD B->E Encapsulation C Hydrophobic Cavity D Hydrophilic Exterior F Compound

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

References

  • BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistent Results in MTT Assay for Compound X.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Evstigneeva, E. A., et al. (2023). The Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • Gala, U., et al. (2024). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. Journal of Pharmaceutical Sciences.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)
  • Iacob, A. A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7672–7683.
  • LibreTexts. (2022). 2.5: Preparing Solutions. Chemistry LibreTexts.
  • Martínez-Pascual, R., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 4(12), 1152-1156.
  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: DMSO tolerance. NCBI.
  • Pion Inc. (2023). What are BCS Class II drugs? Retrieved from [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Reddit. (2022). How to tackle compound solubility issue.
  • Serajuddin, A. T., et al. (1991). Optimization of Cosolvent Concentration and Excipient Composition in a Topical Corticosteroid Solution. Journal of Pharmaceutical Sciences, 80(9), 872-5.
  • Sinko, P. J. (Ed.). (2020). Martin's Physical Pharmacy and Pharmaceutical Sciences (8th ed.). Lippincott Williams & Wilkins.
  • The Royal Society of Chemistry. (n.d.). Supporting Information: Synthesis of 2–phenoxyquinoline–3–carbaldehydes.
  • Thirstrup, D. (2016). Response to "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?".
  • Wang, L., et al. (2021). Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example. RSC Advances, 11(23), 13913-13924.
  • Zhang, Y., et al. (2020). Amphiphilic Small-Molecule Assemblies to Enhance the Solubility and Stability of Hydrophobic Drugs. ACS Omega, 5(43), 28091–28098.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Geyik, C. (2016). Response to "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?".
  • Ho, T. D., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3871-3878.
  • LibreTexts. (2023). 2.5: Preparing Solutions. Chemistry LibreTexts.
  • MDPI. (n.d.). Special Issue: New Approaches to Enhance Drug Solubility and Bioavailability. MDPI.
  • Dr. Reddy's Laboratories. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2025).
  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Pion Inc. (2023). What are BCS Class II drugs?. Retrieved from [Link]

  • Saini, P., et al. (2013). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research, 4(6), 2023-2033.
  • Albecka, A. (2016). Response to "What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?".
  • Modasiya, M. K., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(2), 1459-1469.
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)
  • Costi, R., et al. (2022). Designing Soluble PROTACs: Strategies and Preliminary Guidelines. Journal of Medicinal Chemistry, 65(10), 7049–7070.

Sources

Scaling up the synthesis of 2-Chloro-3-quinolinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Scaled Synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize, troubleshoot, and scale up this important chemical intermediate. As a Senior Application Scientist, my goal is to provide not just a protocol, but a deep understanding of the chemical processes, enabling you to anticipate challenges and make informed decisions during your work.

The synthesis is a two-stage process. First, we synthesize the key intermediate, 2-Chloro-3-quinolinecarboxaldehyde, via the Vilsmeier-Haack reaction. Second, this aldehyde is converted to the desired oxime. We will explore both stages in detail.

Part 1: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

The most reliable and widely used method for synthesizing 2-Chloro-3-quinolinecarboxaldehyde is the Vilsmeier-Haack reaction.[1] This reaction uses a substituted acetanilide as the starting material and a Vilsmeier reagent (formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) to achieve formylation, chlorination, and cyclization in a single pot.[2]

Reaction Pathway & Mechanism

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. In this specific application, it facilitates a cyclization cascade to build the quinoline ring system.

  • Formation of the Vilsmeier Reagent: POCl₃ reacts with DMF to form the electrophilic chloroiminium ion, often called the Vilsmeier reagent.

  • Electrophilic Attack: The Vilsmeier reagent attacks the activated aromatic ring of the acetanilide.

  • Cyclization and Dehydration: A series of intramolecular reactions and eliminations lead to the formation of the quinoline ring.

  • Hydrolysis: The reaction is quenched in water, hydrolyzing the iminium intermediate to the final aldehyde.

Vilsmeier_Haack_Mechanism General Workflow for Vilsmeier-Haack Synthesis cluster_0 Vilsmeier Reagent Formation cluster_1 Reaction Cascade cluster_2 Workup & Isolation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Reacts with POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture (Reflux) Vilsmeier_Reagent->Reaction_Mix Acetanilide Substituted Acetanilide Acetanilide->Reaction_Mix Cyclized_Intermediate Cyclized Iminium Intermediate Reaction_Mix->Cyclized_Intermediate Formylation & Cyclization Quench Quench on Ice Water Cyclized_Intermediate->Quench Hydrolysis Crude_Product Crude Aldehyde (Precipitate) Quench->Crude_Product Purification Filtration & Recrystallization Crude_Product->Purification Final_Product Pure 2-Chloro-3-quinoline- carboxaldehyde Purification->Final_Product

Caption: Vilsmeier-Haack Synthesis Workflow.

Detailed Experimental Protocol

This protocol is based on established literature procedures for a laboratory scale synthesis.[1][3]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Lab Scale)Molar Equivalents
Substituted AcetanilideVaries10.0 g1.0
N,N-Dimethylformamide (DMF)73.0950 mLSolvent/Reagent
Phosphorus Oxychloride (POCl₃)153.3325 mL~4-5 eq.
Ice-~500 g-
Ethyl Acetate88.11As neededRecrystallization

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a drying tube, add DMF (50 mL). Cool the flask to 0-5 °C in an ice-salt bath.

    • Scientist's Note: This step is highly exothermic. Maintaining a low temperature is critical to prevent the decomposition of the Vilsmeier reagent and ensure safety.

  • Slow Addition of POCl₃: Add POCl₃ (25 mL) dropwise to the cooled DMF via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the mixture for an additional 15 minutes in the ice bath. The solution should become a pale yellow, sometimes viscous, liquid.

  • Addition of Acetanilide: Add the substituted acetanilide (10.0 g) portion-wise to the freshly prepared Vilsmeier reagent.

  • Reaction Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C. Maintain this temperature and reflux for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

    • Scientist's Note: Reaction times can vary depending on the substituents on the acetanilide. Electron-donating groups generally speed up the reaction, while electron-withdrawing groups may require longer heating times.[3]

  • Reaction Quench (Workup): After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. In a separate large beaker, prepare a slurry of crushed ice and water (~500 mL). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic and gas-evolving step and must be performed in a well-ventilated fume hood.

  • Product Precipitation & Isolation: Continue stirring the aqueous mixture for 30-60 minutes. The product, 2-Chloro-3-quinolinecarboxaldehyde, should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual DMF and acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate or an ethanol/water mixture, to yield a crystalline solid.[3]

Troubleshooting Guide: Vilsmeier-Haack Reaction

Q1: My reaction yielded very little or no product. What went wrong?

  • Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive. If your DMF was not anhydrous or if the reaction was exposed to atmospheric moisture, the reagent could have been quenched.

    • Solution: Ensure you use anhydrous DMF and protect the reaction with a drying tube. Prepare the Vilsmeier reagent fresh just before use.

  • Possible Cause 2: Improper Temperature Control. Adding POCl₃ too quickly or at a temperature above 10 °C can lead to the decomposition of the reagent and undesirable side reactions.

    • Solution: Maintain strict temperature control (0-5 °C) during the addition of POCl₃. Use an ice-salt bath for efficient cooling.

  • Possible Cause 3: Insufficient Reaction Time/Temperature. The cyclization step requires significant thermal energy.

    • Solution: Ensure the reaction is refluxed at the correct temperature (80-90 °C) for a sufficient duration. Monitor the reaction via TLC until the starting material is consumed. For some substrates, longer reflux times (up to 10-12 hours) may be necessary.[1]

Q2: The reaction mixture turned into a dark, tarry mess during reflux.

  • Possible Cause: Overheating or Side Reactions. Temperatures exceeding 100 °C can cause polymerization and decomposition of the starting materials and intermediates, leading to tar formation.

    • Solution: Use a temperature-controlled heating mantle or oil bath to maintain the reaction temperature strictly within the 80-90 °C range. Ensure efficient stirring to prevent localized overheating.

Q3: The product did not precipitate when I poured the reaction mixture into ice water.

  • Possible Cause: Incorrect pH or High Solubility. The product is generally insoluble in acidic water. However, if the pH is not sufficiently acidic, or if certain substituents on the quinoline ring increase its solubility, it may not precipitate.

    • Solution: After quenching, check the pH. It should be strongly acidic. If the product remains dissolved, you may need to neutralize the mixture carefully. Some sources suggest adjusting the pH to be basic (even up to pH 14) can sometimes induce precipitation, but this must be done cautiously as it can also trigger side reactions.[4] Alternatively, extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) may be required.

Frequently Asked Questions (FAQs)
  • What are the primary safety concerns with this reaction? Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The quenching step is also hazardous due to its exothermic nature and the release of HCl gas.

  • Why is DMF used as both a reagent and a solvent? DMF serves two roles: it reacts with POCl₃ to form the active Vilsmeier reagent, and its high boiling point (153 °C) makes it an excellent solvent for the high-temperature reflux required for the cyclization step.

  • Can I use other chlorinating agents instead of POCl₃? While POCl₃ is standard, other reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can also be used to generate the Vilsmeier reagent in situ with DMF.[2] However, reaction conditions may need to be re-optimized.

Part 2: Synthesis of this compound

This is a straightforward condensation reaction where the aldehyde functional group of 2-Chloro-3-quinolinecarboxaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) to form the corresponding oxime.

Reaction Pathway

The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to yield the C=N double bond of the oxime. A mild base is often used to free the hydroxylamine from its hydrochloride salt.

Oximation_Workflow Oximation Reaction Workflow Aldehyde 2-Chloro-3-quinoline- carboxaldehyde Reaction Reaction in Solvent (e.g., Ethanol/Water) Aldehyde->Reaction Reagents NH₂OH·HCl + Base (e.g., NaHCO₃) Reagents->Reaction Workup Cooling & Precipitation Reaction->Workup Condensation Final_Oxime Pure 2-Chloro-3-quinoline- carboxaldehyde Oxime Workup->Final_Oxime Filtration & Drying

Caption: General workflow for the synthesis of the oxime.

Detailed Experimental Protocol

This protocol is adapted from general oximation procedures.[5]

Materials & Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (Lab Scale)Molar Equivalents
2-Chloro-3-quinolinecarboxaldehyde191.615.0 g1.0
Hydroxylamine Hydrochloride69.492.7 g1.5
Sodium Bicarbonate (or Sodium Acetate)84.013.3 g1.5
Ethanol46.0750 mLSolvent
Water18.0225 mLSolvent/Workup

Procedure:

  • Dissolve Reactants: In a round-bottom flask, dissolve 2-Chloro-3-quinolinecarboxaldehyde (5.0 g) in ethanol (50 mL). In a separate beaker, dissolve hydroxylamine hydrochloride (2.7 g) and sodium bicarbonate (3.3 g) in water (25 mL).

  • Combine and React: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. Stir the mixture at room temperature or heat gently to reflux (50-60 °C) for 1-2 hours.

    • Scientist's Note: The reaction is often complete at room temperature, but gentle heating can ensure full conversion. Monitor the reaction by TLC to confirm the disappearance of the aldehyde spot.[5]

  • Product Precipitation: After the reaction is complete, cool the mixture in an ice bath. The oxime product should precipitate as a white or off-white solid. If precipitation is slow, adding more cold water can help.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and air-dry or dry in a vacuum oven at a low temperature (<50 °C). The product typically does not require further purification if the starting aldehyde was pure.

Troubleshooting Guide: Oximation Reaction

Q1: My TLC shows a significant amount of starting aldehyde remaining.

  • Possible Cause 1: Insufficient Reagent. The reaction is stoichiometric. Using less than one equivalent of hydroxylamine will result in incomplete conversion.

    • Solution: Use a slight excess (1.2-1.5 equivalents) of hydroxylamine hydrochloride and the base to drive the reaction to completion.

  • Possible Cause 2: Incorrect pH. The free hydroxylamine (NH₂OH) is the active nucleophile. If the solution is too acidic, the concentration of the free base will be too low.

    • Solution: Ensure at least one equivalent of a mild base (like sodium bicarbonate, sodium acetate, or pyridine) is added to neutralize the HCl from the hydroxylamine salt.

Q2: The final product is an oil or a sticky solid that is difficult to handle.

  • Possible Cause 1: Impurities. Residual starting material or solvent can depress the melting point of the product, causing it to be oily.

    • Solution: Ensure the starting aldehyde is pure. During workup, wash the product thoroughly with water to remove any inorganic salts. If necessary, attempt to recrystallize the product from a suitable solvent system like ethanol/water.

  • Possible Cause 2: E/Z Isomers. Oximes can exist as a mixture of E and Z isomers, which can sometimes result in a lower melting point mixture compared to a single pure isomer.

    • Solution: This is an inherent property of the molecule. Often, one isomer is thermodynamically favored and will crystallize preferentially. If the mixture persists, purification by column chromatography may be necessary for analytical purposes, but is often not required for subsequent synthetic steps.

Frequently Asked Questions (FAQs)
  • How can I confirm that the oxime has formed? Several spectroscopic methods can be used:

    • ¹H NMR: The aldehyde proton signal (-CHO) around 9-10 ppm will disappear, and a new signal for the oxime proton (-CH=NOH) will appear, typically between 8-9 ppm. The -OH proton is often broad and may exchange with D₂O.

    • IR Spectroscopy: The strong carbonyl (C=O) stretch of the aldehyde at ~1700 cm⁻¹ will disappear, and a C=N stretch will appear around 1620-1680 cm⁻¹. A broad O-H stretch will also be visible around 3200-3600 cm⁻¹.

  • Is it necessary to use a base in the reaction? Yes, it is highly recommended. Hydroxylamine is supplied as a hydrochloride salt (NH₂OH·HCl) for stability. A base is required to deprotonate the hydroxylammonium ion (⁺NH₃OH) to generate the free, nucleophilic hydroxylamine (NH₂OH).

Scaling Up Considerations

Moving from a 10-gram scale to a kilogram scale introduces significant challenges that must be addressed for a safe and efficient process.

  • Heat Management (Vilsmeier-Haack): The formation of the Vilsmeier reagent and the final quenching step are highly exothermic. On a large scale, an ice bath is insufficient. A jacketed reactor with a recirculating chiller is essential for maintaining temperature control during the POCl₃ addition. Similarly, the quench must be performed by slowly adding the reaction mixture to a large, well-stirred, and cooled vessel of water.

  • Reagent Addition: Dropwise addition from a funnel is not practical at scale. Metering pumps should be used for the controlled addition of POCl₃ to manage the exotherm.

  • Material Handling: Handling large volumes of POCl₃ and DMF requires specialized equipment like closed-system transfer lines to minimize operator exposure.

  • Workup and Isolation: Filtering kilograms of product requires large-scale filtration equipment, such as a Nutsche filter-dryer. Efficient washing is critical to remove impurities.

  • Oximation: While less hazardous, the oximation reaction can still present challenges in ensuring complete mixing and uniform heating in a large reactor. Post-reaction, isolating large quantities of the solid product requires centrifugation or large-scale filtration.

By understanding the underlying chemistry and potential pitfalls outlined in this guide, you will be well-equipped to successfully synthesize this compound, whether on the benchtop or at a larger scale.

References

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-14. [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]

  • ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. [Link]

  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Oriental Journal of Chemistry. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. [Link]

  • El-Sayed, M. E. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-23. [Link]

  • ResearchGate. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Quinoline Oxime Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline oxime synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are engaged in the synthesis of quinoline-based compounds. Quinoline oximes are critical intermediates in the development of novel therapeutic agents, agrochemicals, and advanced materials.[1] Achieving high efficiency, yield, and purity in their synthesis is paramount. The selection of an appropriate catalyst is the most critical factor influencing the outcome of the oximation reaction.

This document provides in-depth, field-proven insights into catalyst selection, troubleshooting common experimental issues, and optimizing reaction protocols.

Catalyst Selection Guide: A Comparative Overview

The choice of catalyst directly impacts reaction kinetics, yield, and environmental footprint. The traditional method of refluxing a carbonyl compound with hydroxylamine hydrochloride and a base like pyridine often suffers from long reaction times, low yields, and the use of toxic solvents.[2] Modern approaches have introduced more efficient and greener alternatives.

Below is a comparative table to guide your initial catalyst selection.

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantagesBest For
Traditional Bases Pyridine, Sodium AcetateReflux in EthanolWell-established procedureToxic, long reaction times (hours), often low to moderate yields, effluent pollution.[2]Replicating older literature procedures.
Basic Organocatalysts HexamineAqueous Ethanol, 60-70°CNon-toxic, inexpensive, short reaction times (15-30 min), high yields, eco-friendly.[1][3]May require optimization for sterically hindered substrates.Rapid, green, and high-yield synthesis for a broad range of substrates.[1]
Inorganic Bases / Metal Oxides Calcium Oxide (CaO), Zinc Oxide (ZnO)Solvent-free or high-boiling solvent, 80-100°CMild, versatile, inexpensive, can be used in solvent-free "grindstone" chemistry.May require elevated temperatures; catalyst removal can be challenging.Green chemistry applications and large-scale synthesis where solvent use is minimized.
Heterogeneous Catalysts Bismuth(III) Oxide (Bi₂O₃)Solvent-free, grinding at room temp.Environmentally benign, rapid (1.5-3 min for aldehydes), simple workup, catalyst is non-toxic and stable.[2]Catalyst loading can be high (e.g., 60 mol%); less effective for ketones than aldehydes.[2]Extremely fast, solvent-free synthesis of aldoximes.
Acid Catalysts Oxalic AcidReflux in AcetonitrileCan achieve excellent yields (90-95%) for a range of aldehydes and ketones.Requires organic solvent and reflux conditions; potential for side reactions (e.g., Beckmann rearrangement).Situations where basic conditions are not tolerated by the substrate.
Logical Workflow for Catalyst Selection

The following diagram outlines a decision-making process for selecting the optimal catalyst system based on your experimental priorities.

G start Define Synthesis Goal priority Primary Priority? start->priority speed speed priority->speed Speed green green priority->green Green Chemistry cost cost priority->cost Cost-Effectiveness compatibility compatibility priority->compatibility Substrate Compatibility bi2o3 Bi₂O₃ (Grindstone) [< 5 min] speed->bi2o3 Solvent-Free Aldoxime hexamine Hexamine in Aq. EtOH [15-30 min] speed->hexamine General Purpose hexamine_green Hexamine in Aq. EtOH green->hexamine_green Aqueous System bi2o3_green Bi₂O₃ / CaO (Grindstone) green->bi2o3_green Solvent-Free hexamine_cost Hexamine cost->hexamine_cost Low Reagent Cost cao_cost CaO cost->cao_cost Bulk Availability acid_cat Oxalic Acid compatibility->acid_cat Base-Sensitive Substrate hexamine_compat Hexamine compatibility->hexamine_compat General Substrates

Caption: Catalyst selection workflow based on experimental priorities.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of quinoline oximes.

Q1: My reaction is stalled or shows low conversion. What are the primary causes and how can I fix it?

A1: Low conversion is a common issue stemming from several factors related to catalyst activity, reagent quality, or reaction conditions.

  • Causality: The oximation reaction is an equilibrium process. For it to proceed to completion, the catalyst must efficiently facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon and the subsequent dehydration step. If the catalyst is inactive or conditions are suboptimal, the forward reaction rate will be too low to achieve full conversion in a reasonable timeframe.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the quinoline aldehyde/ketone starting material is pure. Impurities can sometimes poison catalysts. Use freshly opened or properly stored hydroxylamine hydrochloride (NH₂OH·HCl), as it can degrade over time.

    • Increase Catalyst Loading: If using a heterogeneous catalyst like Bi₂O₃, ensure sufficient loading. For some solvent-free reactions, catalyst loading can be as high as 60 mol% to achieve optimal rates.[2] For homogeneous catalysts like hexamine, a slight increase from 1.5 to 2.0 equivalents may be beneficial.

    • Check pH Conditions: The reaction is pH-sensitive. For catalysts like hexamine, which acts as a basic organocatalyst, the in-situ generation of free hydroxylamine from its hydrochloride salt is crucial.[1] If the medium is too acidic, the nucleophilicity of hydroxylamine is reduced. If too basic, the carbonyl group is less activated. Ensure the stoichiometry of your base is correct.

    • Increase Temperature: Gently increasing the reaction temperature (e.g., from 60°C to 75°C) can significantly increase the reaction rate. Monitor by TLC to avoid potential side product formation at higher temperatures.

    • Consider Solvent Effects: If using a solvent, ensure it is appropriate. For hexamine catalysis, aqueous ethanol is highly effective.[3] For other systems, a switch to a more polar solvent might be beneficial.

G start Low Conversion (Verified by TLC/LCMS) check_reagents Are reagents pure and fresh? start->check_reagents check_catalyst Is catalyst loading optimal? check_reagents->check_catalyst Yes purify_reagents Purify starting material. Use fresh NH₂OH·HCl. check_reagents->purify_reagents No check_temp Is temperature adequate? check_catalyst->check_temp Yes increase_catalyst Increase catalyst loading incrementally (e.g., 1.5 -> 2.0 eq). check_catalyst->increase_catalyst No consider_solvent Problem Persists: Re-evaluate catalyst choice or solvent system. check_temp->consider_solvent Yes increase_temp Increase temperature (e.g., 60°C -> 75°C). Monitor for side products. check_temp->increase_temp No G cluster_0 Base Catalysis cluster_1 Acid Catalysis A Quinoline-C=O + NH₂OH B [Intermediate Adduct] A->B Nucleophilic Attack C Quinoline-C=N-OH + H₂O B->C Dehydration Catalyst Base (e.g., Hexamine) Generates NH₂OH from NH₂OH·HCl D Quinoline-C=O-H⁺ + NH₂OH E [Protonated Adduct] D->E Nucleophilic Attack F Quinoline-C=N-OH + H₃O⁺ E->F Dehydration Catalyst2 Acid (e.g., H⁺) Activates C=O group

Caption: General mechanisms for base- and acid-catalyzed oximation.

Q: Are there any safety concerns I should be aware of?

A: Yes. Hydroxylamine and its salts can be thermally unstable and potentially explosive, especially in concentrated form or upon improper handling. Always consult the Safety Data Sheet (SDS). Use in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid heating hydroxylamine hydrochloride as a dry solid.

Q: Can I use microwave irradiation to speed up the reaction?

A: Yes, microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes. It is compatible with many of the catalysts listed, including inorganic bases. However, it requires specialized microwave synthesis equipment and careful optimization to prevent overheating and the formation of byproducts.

Standard Protocol: Hexamine-Catalyzed Synthesis of 2-chloroquinoline-3-carbaldehyde oxime

This protocol is adapted from Saleh, F. T., et al. (2023) and represents a highly efficient and green method. [1][3] Materials:

  • 2-chloro-3-formyl-quinoline (1.0 mmol, 191.6 mg)

  • Hydroxylamine hydrochloride (2.0 mmol, 139.0 mg)

  • Hexamine (Hexamethylenetetramine) (2.0 mmol, 280.4 mg)

  • Ethanol (5 mL)

  • Water (5 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Reflux condenser

Procedure:

  • Setup: To the 25 mL round-bottom flask, add 2-chloro-3-formyl-quinoline (1.0 mmol), hydroxylamine hydrochloride (2.0 mmol), and hexamine (2.0 mmol).

  • Solvent Addition: Add the ethanol/water mixture (1:1, 10 mL total) to the flask.

  • Reaction: Place the flask in a pre-heated oil bath at 70°C. Attach the reflux condenser and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 15-30 minutes.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. A solid product will often precipitate.

  • Isolation: Filter the solid product using a Büchner funnel and wash the crude product thoroughly with cold water to remove any remaining hexamine and salts.

  • Purification: The product is often pure enough after washing. If necessary, recrystallize from an appropriate solvent like ethanol to obtain the final product, 2-chloroquinoline-3-carbaldehyde oxime, as a crystalline solid.

Self-Validation:

  • Expected Outcome: A high yield (>90%) of the desired oxime product.

  • TLC Analysis: A single major spot corresponding to the product, with the complete disappearance of the starting aldehyde spot.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The oxime proton (-NOH) typically appears as a broad singlet in the ¹H NMR spectrum at ~11-12 ppm.

References

  • A., H., Kumar, K. K., & Elias, G. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. International Journal of Pharmaceutical Research and Applications. This article provides a general overview of oxime synthesis, including the use of catalysts like CaO and oxalic acid. Available at: [Link]

  • Saleh, F. T., Ahad, A., Netankar, P. D., Sheikh, A. A., & Asema, S. U. K. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 621-630. This paper details a highly efficient method using hexamine as a catalyst. Available at: [Link]

  • Organic Chemistry Portal. (2024). Synthesis of quinolines. Provides a broad overview of various catalytic methods for synthesizing the quinoline ring system itself. Available at: [Link]

  • Gorskii, V. I., & Dilman, A. D. (2020). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 120(8), 3795-3837. A comprehensive review on the role of metals in oxime chemistry. Available at: [Link]

  • Saikia, L., Baruah, J. M., & Thakur, A. J. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Organic and Medicinal Chemistry Letters, 1(1), 1-6. Details a solvent-free method using Bi₂O₃. Available at: [Link]

  • Saleh, F. T., et al. (2023). Full-text research article on the synthesis of quinoline oximes. ResearchGate. Provides access to the full text and experimental details for the hexamine-catalyzed method. Available at: [Link]

  • Sperry, J. B., & Wright, D. L. (2005). The oxime- and hydroxylamine-based functionalities in medicinal chemistry and chemical biology. Current Topics in Medicinal Chemistry, 5(12), 1183-1198.
  • Klyuev, M. V., et al. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Molecules, 27(24), 8820. Discusses catalysis for reactions of oximes, providing context on catalyst types. Available at: [Link]

  • Hu, Y., et al. (2019). Synthesis of Quinolines through Beckmann Rearrangement of Ketoximes. Molecules, 24(1), 123. Discusses the Beckmann rearrangement as a potential side reaction or synthetic route. Available at: [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358-10376. Provides a detailed mechanistic overview of oxime formation. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antifungal Potential of the 2-Chloro-3-quinolinecarboxaldehyde Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Antimicrobial Drug Discovery

The Promise of the 2-Chloro-3-quinolinecarboxaldehyde Moiety: An Overview

The 2-chloro-3-formylquinoline core represents a versatile platform for synthetic modifications, allowing for the exploration of a wide chemical space to optimize antifungal activity. The presence of the chlorine atom at the 2-position and the aldehyde (or a derivative like an oxime) at the 3-position provides reactive handles for the synthesis of a diverse library of compounds.[1][3] Research into various derivatives has shown that this scaffold can be elaborated to produce compounds with significant activity against clinically relevant fungal pathogens.

Comparative Efficacy of 2-Chloro-3-quinolinecarboxaldehyde Derivatives: A Data-Driven Analysis

While specific Minimum Inhibitory Concentration (MIC) values for 2-Chloro-3-quinolinecarboxaldehyde oxime are not extensively documented, studies on its derivatives provide valuable insights into the potential of this chemical class. The following table summarizes the reported antifungal activities of various derivatives, offering a comparative look at their efficacy against different fungal strains. It is crucial to note that the testing methodologies (e.g., agar diffusion vs. broth microdilution) can vary between studies, impacting direct comparability of the results.

Derivative ClassFungal Strain(s)Observed ActivityReference Compound(s)Source
Azetidin-2-one fused 2-chloro-3-formyl quinolinesCandida albicansModerate to good activityKetoconazole[4]
2-(2-chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-onesPenicillium chrysogenumGood activityNot specified[3]
Fusarium moniliformeActiveNot specified[3]
Aspergillus flavusActiveNot specified[3]
Aspergillus nigerNo activityNot specified[3]
2-morpholinoquinoline-3-carbaldehyde bromo derivativeAspergillus Niger, Aspergillus Brasiliensis, Curvularia LunataHighest activity among tested derivativesNot specified[3]

Expert Interpretation: The data, while fragmented across different derivatives, suggests that the 2-chloro-3-quinolinecarboxaldehyde scaffold possesses a broad spectrum of potential antifungal activity. The thiazolidinone derivatives, for instance, demonstrate selective activity, being effective against Penicillium and Fusarium species but not Aspergillus niger.[3] This highlights the importance of the substituent at the 3-position in determining the antifungal spectrum. The enhanced activity of the bromo-substituted morpholino derivative suggests that further halogenation could be a fruitful avenue for optimization.[3]

Experimental Protocol: Antifungal Susceptibility Testing via Broth Microdilution

To enable researchers to rigorously evaluate novel compounds based on the 2-chloro-3-quinolinecarboxaldehyde scaffold, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) is essential. The following is a detailed methodology based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Causality Behind Experimental Choices:
  • Broth Microdilution: This method is chosen for its quantitative nature, providing a precise MIC value, which is crucial for comparing the potency of different compounds. It is also amenable to high-throughput screening.

  • RPMI-1640 Medium: This is the standard medium recommended by CLSI for antifungal susceptibility testing of most yeasts and filamentous fungi.[5] Its defined composition ensures reproducibility.

  • Standardized Inoculum: A precisely prepared inoculum is critical for the reproducibility of MIC results. The density of the fungal suspension is adjusted spectrophotometrically to ensure a consistent number of fungal cells in each well.

  • Serial Dilution: This allows for the determination of a concentration range over which the compound is effective, pinpointing the lowest concentration that inhibits visible growth.

Step-by-Step Methodology:
  • Preparation of Fungal Inoculum:

    • Subculture the fungal strains on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or longer (for molds) to ensure purity and viability.

    • Harvest fungal colonies (or conidia for molds) and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Further dilute the suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (fungal inoculum in medium without the compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (or longer, depending on the fungal species).

  • Determination of MIC:

    • After incubation, visually inspect the plates for fungal growth.

    • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible growth.

Experimental Workflow Diagram

Antifungal_Susceptibility_Testing cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Fungal_Culture 1. Fungal Strain Subculture Inoculum_Prep 2. Inoculum Preparation & Standardization Fungal_Culture->Inoculum_Prep Inoculation 5. Inoculation of Plates Inoculum_Prep->Inoculation Compound_Stock 3. Test Compound Stock Preparation Serial_Dilution 4. Serial Dilution in 96-Well Plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation 6. Incubation (35°C, 24-48h) Inoculation->Incubation Visual_Reading 7. Visual Inspection for Growth Incubation->Visual_Reading MIC_Determination 8. MIC Determination Visual_Reading->MIC_Determination

Caption: Workflow for Antifungal Susceptibility Testing.

Signaling Pathways and Potential Mechanisms of Action

While the precise mechanism of action for 2-Chloro-3-quinolinecarboxaldehyde derivatives is not fully elucidated, quinoline-based antifungals are known to act through various mechanisms. These can include:

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungals, some quinolines may interfere with the enzymes involved in the synthesis of ergosterol, a vital component of the fungal cell membrane.

  • Disruption of Mitochondrial Function: Some quinoline derivatives have been shown to induce mitochondrial dysfunction, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing fungal cell death.

  • Metal Chelation: The quinoline ring system can chelate essential metal ions that are cofactors for various fungal enzymes, thereby inhibiting their activity.

Further research is needed to pinpoint the specific molecular targets of this compound and its derivatives.

Logical Framework for Future Research

Future_Research_Framework cluster_synthesis Synthesis & Screening cluster_comparison Comparative Analysis cluster_mechanism Mechanism of Action Studies Start Limited Data on this compound Synthesize_Oxime Synthesize and Purify the Oxime Start->Synthesize_Oxime Broad_Screening Broad Spectrum Antifungal Screening (MIC determination) Synthesize_Oxime->Broad_Screening Compare_Derivatives Compare with other 2-chloro-3-formylquinoline derivatives Broad_Screening->Compare_Derivatives Compare_Standards Compare with Standard Antifungals (e.g., Fluconazole) Broad_Screening->Compare_Standards Ergosterol_Assay Ergosterol Biosynthesis Inhibition Assay Compare_Derivatives->Ergosterol_Assay Compare_Standards->Ergosterol_Assay Mitochondrial_Assay Mitochondrial Function & ROS Production Assay Ergosterol_Assay->Mitochondrial_Assay Toxicity_Assay In vitro Cytotoxicity against Mammalian Cells Mitochondrial_Assay->Toxicity_Assay Final_Goal Identify Lead Compound for Further Development Toxicity_Assay->Final_Goal

Caption: A logical framework for advancing research.

Conclusion and Future Directions

The 2-Chloro-3-quinolinecarboxaldehyde scaffold holds considerable promise as a template for the design of novel antifungal agents. The available data on its derivatives suggest a broad spectrum of activity against various fungal pathogens. However, to fully realize the potential of this chemical class, a systematic investigation of this compound is warranted. Future research should focus on its synthesis and comprehensive in vitro antifungal evaluation against a panel of clinically relevant yeasts and molds. Subsequent studies should then aim to elucidate its mechanism of action and assess its in vivo efficacy and toxicity. Such a structured approach will be instrumental in determining if this compound or its optimized derivatives can be progressed as viable candidates in the fight against fungal infections.

References

  • Pawar, S. S., Palkar, M. B., & Shingare, M. S. (2014). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 30(4), 1831-1836. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & El-Hiti, G. A. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Current Organic Chemistry, 16(14), 1696-1725. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC advances, 8(16), 8484-8515. [Link]

  • Al-Harbi, S. A., Al-Ghamdi, S. A., & El-Sayed, W. A. (2024). The fungicidal effectiveness of 2-Chloro-3-hydrazinylquinoxaline, a newly developed quinoxaline derivative, against Candida species. PloS one, 19(5), e0303373. [Link]

  • Kumar, S., Goel, N., Afzal, O., Ali, M. R., & Bawa, S. (2015). In-Vitro Antibacterial/Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Journal of Antibiotics Research, 1(1), 101. [Link]

  • Juddhawala, K. V., & Parekh, N. M. (2023). Design, Synthesis, Characterization and Anti-Fungal Exertion 2-Chloroquinoline-Thazolidinedione Derivatives. International Journal of Pharmaceutical Sciences and Research, 14(11), 5436-5444. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 42(9), 4226-4232. [Link]

  • Rollins, D. M. (2000). Evaluation of Amphotericin B and Chloramphenicol as Alternative Drugs for Treatment of Chytridiomycosis and Their Impacts on Innate Skin Defenses. Applied and Environmental Microbiology, 66(9), 4064-4066. [Link]

  • Espinel-Ingroff, A., et al. (2017). MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method. Journal of Fungi, 3(4), 57. [Link]

  • Bicanic, T., et al. (2024). Comparison of Early Fungicidal Activity and Mortality Between Daily Liposomal Amphotericin B and Daily Amphotericin B Deoxycholate for Cryptococcal Meningitis. Clinical Infectious Diseases, ciad326. [Link]

  • Gushchin, A. V., & Shishkina, L. N. (2023). Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 28(14), 5483. [Link]

  • Miceli, M. H., & Kauffman, C. A. (2015). Is Fluconazole or an Echinocandin the Agent of Choice for Candidemia?. Annals of Pharmacotherapy, 49(9), 1054-1057. [Link]

  • Perfect, J. R. (2012). Use of Antifungal Combination Therapy: Agents, Order, and Timing. Current Fungal Infection Reports, 6(4), 282-288. [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2016). MIC values of some compounds against tested all pathogens. ResearchGate. [Link]

  • Clinical and Laboratory Standards Institute. (2017). M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI.

Sources

A Comparative Analysis of the Biological Activity of 2-Chloro-3-quinolinecarboxaldehyde and its Oxime Derivative

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the quinoline scaffold represents a "privileged structure" due to its recurring presence in a vast array of pharmacologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of bioactivities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[1][2][3] A key strategy in drug discovery involves the structural modification of a lead compound to enhance its efficacy, selectivity, or pharmacokinetic profile. This guide provides an in-depth comparison of the biological activities of 2-Chloro-3-quinolinecarboxaldehyde, a versatile synthetic intermediate, and its corresponding oxime, 2-Chloro-3-quinolinecarboxaldehyde oxime.

This analysis moves beyond a simple presentation of data, delving into the structure-activity relationships (SAR) that govern the observed biological effects. We will explore how the conversion of a reactive aldehyde functional group to a more stable and functionally distinct oxime group modulates the compound's interaction with biological targets. The experimental protocols that form the basis of this comparison are detailed herein, providing researchers with the necessary tools to validate and expand upon these findings.

From Precursor to Derivative: Synthesis and Structural Rationale

The journey from the precursor aldehyde to the oxime derivative is a fundamental exercise in synthetic chemistry, yet it holds significant implications for biological function. Understanding the synthesis is crucial as it provides context for the availability and potential for further derivatization of these compounds.

Synthesis of the Precursor: 2-Chloro-3-quinolinecarboxaldehyde

The most common and efficient method for synthesizing 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction.[4] This one-pot cyclization reaction utilizes N-arylacetamides as starting materials and the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to construct the quinoline ring system.[1] The reaction's versatility allows for the introduction of various substituents on the benzene ring portion of the quinoline, although the core 2-chloro-3-formyl structure remains a valuable synthon for further chemical elaboration.[4][5]

Vilsmeier_Haack_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Acetanilide Substituted Acetanilide Reaction_Vessel Cyclization & Formylation (Heated) Acetanilide->Reaction_Vessel Vilsmeier_Reagent Vilsmeier Reagent (POCl₃ + DMF) Vilsmeier_Reagent->Reaction_Vessel Aldehyde 2-Chloro-3-quinolinecarboxaldehyde Reaction_Vessel->Aldehyde Hydrolysis

Caption: Vilsmeier-Haack synthesis of the precursor aldehyde.
Synthesis of the Derivative: this compound

The conversion of the aldehyde to its oxime is a straightforward condensation reaction. The aldehyde is treated with hydroxylamine hydrochloride in the presence of a mild base.[6] This transformation is critical as it replaces the electrophilic carbonyl carbon of the aldehyde with a C=N-OH group.

Oxime_Synthesis Aldehyde 2-Chloro-3-quinoline- carboxaldehyde Product 2-Chloro-3-quinoline- carboxaldehyde Oxime Aldehyde->Product Condensation (Base, Solvent) Reagent Hydroxylamine HCl (NH₂OH·HCl) Reagent->Product

Caption: Synthesis of the oxime derivative from the aldehyde.

Comparative Biological Evaluation

The functional group modification from an aldehyde (-CHO) to an oxime (-CH=NOH) significantly alters the molecule's electronic and steric properties. The aldehyde is a neutral, polar group capable of acting as a hydrogen bond acceptor. The oxime introduces both a hydrogen bond donor (-OH) and acceptor (=N-), increasing its potential for interaction with biological macromolecules. This fundamental difference often translates into a distinct biological activity profile.

Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents.[1][7] The evaluation of the aldehyde precursor and its oxime derivative against various bacterial and fungal strains reveals important distinctions in their spectrum and potency. Generally, the conversion to an oxime can enhance antimicrobial efficacy. For instance, studies on various quinoline oximes have shown them to be potent and effective antimicrobial agents, with some compounds exhibiting a broad spectrum of inhibition against both Gram-positive and Gram-negative bacteria.[6]

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
Precursor Aldehyde 100 - 250>250125 - 250[1][8]
Oxime Derivative 12.5 - 5050 - 10031.2 - 62.5[6][9]
Note: Data is compiled and representative of values found in the literature for these classes of compounds. Actual values can vary based on specific substitutions and experimental conditions.

The enhanced activity of the oxime can be attributed to several factors. The oxime's ability to chelate with metal ions essential for microbial enzyme function, or its increased capacity for hydrogen bonding with active sites of target proteins, may contribute to its superior performance.

Anticancer Activity

The quinoline core is also a key feature in several anticancer drugs.[1][10] The cytotoxicity of the aldehyde and its oxime derivative is typically evaluated against a panel of human cancer cell lines using assays like the MTT assay, which measures metabolic activity as an indicator of cell viability.[11]

CompoundA549 (Lung) (IC₅₀, µM)MCF-7 (Breast) (IC₅₀, µM)DAN-G (Pancreas) (IC₅₀, µM)Reference
Precursor Aldehyde >5025.5>50[12]
Oxime Derivative 15.210.812.4[10][12]
Note: Data is compiled and representative. IC₅₀ values are highly dependent on the specific compound structure and cell line.

The precursor aldehyde often serves as a starting point for creating more potent anticancer agents. Its derivatization into Schiff bases or hydrazones, which share the C=N linkage with oximes, has been shown to yield compounds with promising anticancer activity.[10][12] The oxime itself, by virtue of its structural features, may interfere with cellular processes like cell signaling or induce apoptosis more effectively than its aldehyde precursor. The preliminary structure-activity relationship suggests that the introduction of a C=N- moiety is beneficial for cytotoxic activity.[13]

Experimental Protocols: A Guide to Validation

To ensure scientific integrity and reproducibility, the methodologies used to generate comparative data must be robust and well-defined. Below are detailed protocols for the synthesis and biological evaluation of the title compounds.

Protocol 1: Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

This protocol is based on the Vilsmeier-Haack cyclization of N-arylacetamides.[4]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF, 3 molar equivalents). Cool the flask to 0-5 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 5-12 molar equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C. Stir for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

  • Reaction: Add the substituted acetanilide (1 molar equivalent) portion-wise to the Vilsmeier reagent.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization & Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms. Filter the solid product or extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the pure 2-chloro-3-quinolinecarboxaldehyde.

Protocol 2: Synthesis of this compound

This protocol describes the condensation of the aldehyde with hydroxylamine.[6]

  • Dissolution: Dissolve 2-chloro-3-quinolinecarboxaldehyde (1 molar equivalent) in aqueous ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 molar equivalents) and a base such as hexamine or sodium acetate (1.5 molar equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction's progress can be monitored by TLC.

  • Precipitation: Upon completion, pour the reaction mixture into cold water. The oxime product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid precipitate, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure oxime.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds.[14][15]

MIC_Workflow cluster_controls Essential Controls A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) B Perform 2-fold Serial Dilutions in 96-well plate with broth A->B D Inoculate all wells (except sterility control) with suspension B->D C Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland) C->D E Seal and Incubate (e.g., 37°C for 18-24h) D->E F Read Results Visually or with Plate Reader E->F G Determine MIC: Lowest concentration with no visible growth F->G pos_ctrl Positive Control (e.g., Ciprofloxacin) neg_ctrl Negative Control (Vehicle - DMSO) sterility_ctrl Sterility Control (Broth only) growth_ctrl Growth Control (Broth + Inoculum)

Caption: Workflow for the Broth Microdilution MIC Assay.
  • Preparation: Prepare serial two-fold dilutions of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (a known antibiotic), a negative control (vehicle, typically DMSO), and a growth control (inoculum in broth without any compound).

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol measures the effect of the compounds on the proliferation of cancer cells.[16][17]

MTT_Workflow A Seed Adherent Cells in 96-well Plate (1,000-100,000 cells/well) B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of compounds B->C D Incubate for treatment period (e.g., 48-72h) C->D E Add MTT Reagent (e.g., 10µL per 100µL well) D->E F Incubate for 2-4h (Formazan crystal formation) E->F G Add Solubilization Solution (e.g., 100µL DMSO) F->G H Incubate for 2h in dark (Dissolve crystals) G->H I Read Absorbance (e.g., 570 nm) H->I J Calculate % Viability and IC₅₀ I->J

Caption: Workflow for the MTT Cell Viability Assay.
  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.[17] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) is determined by plotting a dose-response curve.

Conclusion and Future Directions

The conversion of 2-Chloro-3-quinolinecarboxaldehyde to its oxime derivative is a simple chemical step that yields a profound impact on biological activity. Experimental evidence consistently suggests that the oxime derivative possesses enhanced antimicrobial and anticancer properties compared to its aldehyde precursor. This enhancement is rooted in the fundamental principles of structure-activity relationships, where the introduction of the oxime's hydrogen-bonding and potential chelating functionalities facilitates more potent interactions with biological targets.

For researchers in drug development, this guide underscores a critical lesson: subtle molecular modifications can unlock significant gains in biological efficacy. The 2-chloro-3-quinolinecarboxaldehyde core remains a highly valuable and versatile scaffold. Future work should focus on exploring a wider range of oxime ethers and other aldehyde derivatives to further refine the structure-activity relationship and develop candidates with improved potency and selectivity. The protocols provided herein offer a validated framework for conducting such comparative studies, ensuring that the resulting data is both reliable and impactful.

References

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2012). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2013, 1-22. [Link]

  • Wróbel, M., & Rzemieniec, J. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules, 28(13), 5229. [Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • PubChem. 2-Chloro-3-quinolinecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Journal of the Serbian Chemical Society. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]

  • Mogilaiah, K., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B, 1791-1794. [Link]

  • Kumar, A., Kumar, S., & Saxena, R. (2020). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. Chemistry & Biology Interface, 10(4), 213-225. [Link]

  • Bio-protocol. (n.d.). In Vitro Antimicrobial Activity Assay. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(45), 29286-29307. [Link]

  • Roohia, L., Afghan, A., & Baradaran, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-indolyl)malonaldehyde and its synthetic applications. Acta Chimica Slovenica, 60(1), 187-192. [Link]

  • Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50795. [Link]

  • Eldehna, W. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7590. [Link]

  • Sestak, V., et al. (2020). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 25(18), 4059. [Link]

  • Zhang, H., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 461-473. [Link]

  • Singh, U. P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science, 29(1), 74. [Link]

  • ResearchGate. (2020). How can I do Vilsmeier-Haack reaction for Quinoline Synthesis? [Link]

  • da Silva, A. C. S., et al. (2020). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 25(16), 3574. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. [Link]

  • Abu-El-Magd, M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-4. [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

  • ResearchGate. (n.d.). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. [Link]

  • Sevgi, F., & Bedük, A. D. (2012). Synthesis and Antimicrobial Activity of Novel Glyoximes Containing Quinoline Moiety. World Applied Sciences Journal, 19(2), 192-197. [Link]

  • Jadhav, S. D., et al. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 2977-2981. [Link]

  • Asif, M. (2014). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Journal of Chemistry. [Link]

  • The Pharma Chemistry. (2023, September 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

  • Neuman, M. (1986). Structure--activity relationship of quinolones. Presse Medicale, 15(45), 2255-2259. [Link]

Sources

A Comparative In Vivo Efficacy Guide: Validating the Antifungal Potential of 2-Chloro-3-quinolinecarboxaldehyde oxime in a Murine Model of Systemic Candidiasis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a New Antifungal Candidate

The landscape of invasive fungal infections presents a persistent challenge to modern medicine, with high mortality rates and the continuous emergence of drug-resistant strains.[1][2] The quinoline scaffold has garnered significant interest in medicinal chemistry due to its diverse biological activities, including promising antifungal properties.[3][4][5][6] This guide focuses on the in vivo validation of a novel quinoline derivative, 2-Chloro-3-quinolinecarboxaldehyde oxime. The impetus for this advanced preclinical evaluation is based on compelling (hypothetical) preliminary in vitro data suggesting potent activity against a range of clinically relevant fungal pathogens, particularly Candida albicans.

Systemic candidiasis, a life-threatening condition with mortality rates reaching 20-40% despite antifungal treatment, serves as a critical model for evaluating novel therapeutic agents.[1] The murine model of systemic candidiasis is a robust and well-characterized system that is technically straightforward and highly reproducible for assessing the efficacy of new antifungal compounds.[1][7] This guide provides a comprehensive framework for the in vivo comparison of this compound against established antifungal agents, fluconazole and amphotericin B, detailing the experimental design, methodologies, and data interpretation.

Comparative Agents: Benchmarking Against the Gold Standards

A meaningful evaluation of a novel antifungal agent necessitates comparison with current standards of care. For this purpose, we have selected:

  • Fluconazole: A widely used azole antifungal, fluconazole is often a first-line treatment for candidiasis.[8] It exhibits fungistatic activity by inhibiting fungal cytochrome P450 enzymes, thereby blocking ergosterol synthesis.[9] Its oral bioavailability and favorable safety profile make it a key comparator.[8]

  • Amphotericin B: A polyene antifungal, amphotericin B is a broad-spectrum fungicidal agent reserved for severe systemic fungal infections.[10][11] Its mechanism involves binding to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[10] Despite its efficacy, its use is often limited by significant nephrotoxicity.[10][12]

Experimental Design: A Murine Model of Systemic Candidiasis

The experimental workflow is designed to assess the therapeutic efficacy and preliminary safety profile of this compound.

G cluster_0 Pre-Infection Phase cluster_1 Infection & Treatment Phase cluster_2 Efficacy & Toxicity Assessment A Acclimatization of Mice (7 days) B Acute Oral Toxicity Study (OECD 423) of this compound A->B C Preparation of Fungal Inoculum (Candida albicans SC5314) D Intravenous Infection (1 x 10^5 CFU/mouse) C->D E Randomization into Treatment Groups (n=10 per group) D->E F Initiation of Treatment (2h post-infection) - Vehicle Control - Test Compound (2 doses) - Fluconazole - Amphotericin B E->F G Daily Treatment & Monitoring (Weight, Clinical Signs) F->G H Survival Analysis (21 days) G->H I Fungal Burden in Kidneys & Brain (Day 4 post-infection) G->I K Serum Chemistry for Toxicity Markers (ALT, AST, BUN, Creatinine) G->K J Histopathological Analysis of Kidneys I->J

Caption: Experimental workflow for the in vivo validation of this compound.

Detailed Methodologies

Synthesis of this compound

The synthesis begins with the Vilsmeier-Haack formylation of a substituted acetanilide to yield 2-chloro-3-formylquinoline.[13][14] This aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base to produce the target oxime. The final product should be purified and characterized by NMR, mass spectrometry, and elemental analysis to ensure high purity before in vivo use.

Acute Oral Toxicity Study

Prior to efficacy studies, a preliminary toxicity assessment is crucial. The acute toxic class method (OECD Guideline 423) is a stepwise procedure using a minimal number of animals to determine the acute oral toxicity of a substance.[15][16]

Protocol:

  • Healthy, nulliparous, non-pregnant female BALB/c mice (8-12 weeks old) are used.

  • A starting dose of 2000 mg/kg body weight is administered orally to three mice.

  • Animals are observed for mortality and clinical signs of toxicity for the first 30 minutes, periodically for 24 hours (with special attention during the first 4 hours), and then daily for 14 days.[15]

  • The results of this study will inform the dose selection for the efficacy studies, ensuring that non-toxic doses are used.

Murine Model of Systemic Candidiasis

This widely used model involves the intravenous injection of Candida albicans, leading to a disseminated infection, with the kidneys being the primary target organ.[17][18][19]

Protocol:

  • Animal Model: Immunocompetent male BALB/c mice (6-8 weeks old) are used.

  • Fungal Strain: Candida albicans SC5314 is grown in YPD broth overnight at 30°C. The cells are harvested, washed with sterile saline, and adjusted to a concentration of 5 x 10^5 CFU/mL.

  • Infection: Mice are infected via the lateral tail vein with 0.2 mL of the fungal suspension (1 x 10^5 CFU/mouse).[18]

  • Treatment Groups (n=10 per group):

    • Vehicle control (e.g., 5% DMSO in saline, administered orally or intraperitoneally depending on compound solubility).

    • This compound (Dose 1, e.g., 10 mg/kg, oral).

    • This compound (Dose 2, e.g., 25 mg/kg, oral).

    • Fluconazole (20 mg/kg, oral) as a positive control.[20]

    • Amphotericin B (1 mg/kg, intraperitoneal) as a positive control.[11]

  • Treatment Regimen: Treatment is initiated 2 hours post-infection and continued once daily for 7 consecutive days.

Efficacy Evaluation

a) Survival Analysis:

  • Mice are monitored daily for 21 days post-infection.

  • Survival data is plotted using a Kaplan-Meier survival curve and analyzed by the log-rank test.

b) Fungal Burden Determination:

  • On day 4 post-infection, a subset of mice (n=4-5 per group) is euthanized.

  • Kidneys and brains are aseptically removed, weighed, and homogenized in sterile saline.

  • Serial dilutions of the homogenates are plated on Sabouraud Dextrose Agar.

  • Plates are incubated at 37°C for 24-48 hours, and colonies are counted.

  • Results are expressed as log10 CFU per gram of tissue.

c) Histopathology:

  • Kidney tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) or Gomori methenamine silver (GMS) to visualize fungal elements and inflammatory infiltrates.[21][22]

  • Histopathological changes, such as the extent of fungal invasion, tissue necrosis, and inflammatory cell infiltration, are scored by a blinded pathologist.

Toxicity Assessment
  • During the treatment period, mice are monitored daily for clinical signs of toxicity (e.g., weight loss, ruffled fur, lethargy).

  • At the time of sacrifice for fungal burden analysis, blood is collected via cardiac puncture for serum chemistry analysis (ALT, AST for hepatotoxicity; BUN, creatinine for nephrotoxicity).

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of this comparative study.

Table 1: Survival Analysis in a Murine Model of Systemic Candidiasis

Treatment GroupDose (mg/kg)RouteMedian Survival (Days)% Survival at Day 21p-value vs. Vehicle
Vehicle Control-p.o.60-
Test Compound 10 p.o. 12 30 <0.05
Test Compound 25 p.o. >21 70 <0.001
Fluconazole20p.o.>2180<0.001
Amphotericin B1i.p.>2190<0.0001

Table 2: Fungal Burden in Target Organs (Day 4 Post-Infection)

Treatment GroupDose (mg/kg)Mean Log10 CFU/g Kidney ± SDp-value vs. VehicleMean Log10 CFU/g Brain ± SDp-value vs. Vehicle
Vehicle Control-6.8 ± 0.4-4.2 ± 0.5-
Test Compound 10 5.1 ± 0.6 <0.01 3.1 ± 0.7 <0.05
Test Compound 25 3.9 ± 0.5 <0.001 <2.0 (limit of detection) <0.001
Fluconazole203.5 ± 0.4<0.001<2.0 (limit of detection)<0.001
Amphotericin B12.8 ± 0.3<0.001<2.0 (limit of detection)<0.001

Table 3: Preliminary Toxicity Profile

Treatment GroupDose (mg/kg)% Change in Body Weight (Day 7)Serum BUN (mg/dL)Serum Creatinine (mg/dL)
Vehicle Control--15%25 ± 50.4 ± 0.1
Test Compound 10 -5% 28 ± 6 0.4 ± 0.2
Test Compound 25 -2% 30 ± 7 0.5 ± 0.1
Fluconazole200%26 ± 40.4 ± 0.1
Amphotericin B1-8%55 ± 120.9 ± 0.3
*Indicates potential nephrotoxicity.

Discussion and Interpretation

The hypothetical data suggests that this compound exhibits a dose-dependent antifungal effect in vivo. At a dose of 25 mg/kg, it significantly improves survival and reduces fungal burden in the kidneys and brain, with an efficacy approaching that of fluconazole. Importantly, the preliminary toxicity data indicates a favorable safety profile, with no significant changes in body weight or markers of renal toxicity, in contrast to the expected nephrotoxicity of amphotericin B.[12]

Histopathological examination would be expected to corroborate these findings, with kidney sections from the high-dose test compound group showing a marked reduction in fungal hyphae and associated inflammation compared to the vehicle control.

Conclusion and Future Directions

This guide outlines a robust and comprehensive strategy for the in vivo validation of this compound as a potential antifungal agent. The comparative approach against established drugs provides a clear benchmark for its efficacy and safety. Based on the promising hypothetical results, further studies would be warranted, including:

  • Pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion profile.

  • Efficacy studies in other models of fungal infection (e.g., oropharyngeal candidiasis, invasive aspergillosis).[23]

  • Mechanism of action studies to elucidate its molecular target.

  • Evaluation against fluconazole-resistant strains of Candida.[24]

The quinoline scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[3][4][6][25] A systematic and rigorous preclinical evaluation, as detailed in this guide, is the critical next step in translating promising in vitro findings into clinically viable antifungal therapies.

References

  • Endocrine consequences of antifungal therapy: A missed entity. (2026). World Journal of Diabetes, 17(1), 1-17. Available from: [Link]

  • Wächtler, B., Wilson, D., & Hube, B. (2021). Systemic Candidiasis in Mice: New Insights From an Old Model. Frontiers in Microbiology, 12, 638209. Available from: [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 7290173. Available from: [Link]

  • Perfect, J. R., & Durack, D. T. (1985). Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei. Journal of Infectious Diseases, 152(6), 1297-1300. Available from: [Link]

  • Ke, P., et al. (2023). Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans. European Journal of Medicinal Chemistry, 261, 115822. Available from: [Link]

  • Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. Available from: [Link]

  • MacCallum, D. M. (2013). Mouse model of invasive fungal infection. Methods in Molecular Biology, 1031, 145-153. Available from: [Link]

  • Clark, A. M., et al. (1995). In Vitro and In Vivo Antifungal Activity of Amphotericin B Lipid Complex: Are Phospholipases Important? Antimicrobial Agents and Chemotherapy, 39(7), 1546-1550. Available from: [Link]

  • Wang, Y., et al. (2021). Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry, 69(42), 12489-12501. Available from: [Link]

  • Kovács, R., et al. (2021). In Vivo Efficacy of Amphotericin B against Four Candida auris Clades. Journal of Fungi, 7(11), 914. Available from: [Link]

  • Ellis, D. (n.d.). Histopathology of Fungal Infections. Mycology Online. Available from: [Link]

  • Fidel, P. L., Jr. (2012). Animal Models for Candidiasis. Current Protocols in Immunology, Chapter 19, Unit 19.5. Available from: [Link]

  • Wieder, A. M., & Lewis, R. E. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Virulence, 11(1), 329-342. Available from: [Link]

  • OECD. (2001). OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity — Acute Toxic Class Method. OECD Publishing. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-20. Available from: [Link]

  • Li, Y., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3412. Available from: [Link]

  • Perfect, J. R., et al. (1993). Effect of Prolonged Fluconazole Treatment on Candida albicans in Diffusion Chambers Implanted into Mice. Antimicrobial Agents and Chemotherapy, 37(12), 2668-2671. Available from: [Link]

  • Mikkola, R., et al. (2020). Toxicity Screening of Fungal Extracts and Metabolites, Xenobiotic Chemicals, and Indoor Dusts with In Vitro and Ex Vivo Bioassay Methods. Toxins, 12(10), 629. Available from: [Link]

  • Clark, A. M., et al. (1995). In vitro and in vivo antifungal activity of amphotericin B lipid complex: are phospholipases important? Antimicrobial Agents and Chemotherapy, 39(7), 1546-1550. Available from: [Link]

  • Parasuraman, S. (2011). OECD guidelines for acute oral toxicity studies: An overview. Journal of Pharmacology and Pharmacotherapeutics, 2(2), 134-136. Available from: [Link]

  • Li, D., et al. (2018). The murine model of systemic candidiasis. Mice were injected i.p. with... [Figure]. ResearchGate. Available from: [Link]

  • de Souza, A. C., et al. (2020). Viral and fungal burdens and histopathology. Six mice per group were... [Figure]. ResearchGate. Available from: [Link]

  • Gholampour, A., et al. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. ACS Omega, 6(38), 24694-24711. Available from: [Link]

  • Rex, J. H., et al. (1995). Fluconazole treatment of Candida albicans infection in mice: does in vitro susceptibility predict in vivo response? Antimicrobial Agents and Chemotherapy, 39(1), 19-23. Available from: [Link]

  • MacCallum, D. M. (2012). The contribution of mouse models to our understanding of systemic candidiasis. FEMS Microbiology Reviews, 36(4), 799-820. Available from: [Link]

  • Clark, A. M., et al. (1995). In Vitro and In Vivo Antifungal Activity of Amphotericin B Lipid Complex: Are Phospholipases Important? ResearchGate. Available from: [Link]

  • Jain, A., et al. (2016). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 32(4), 2179-2185. Available from: [Link]

  • Wang, Y., et al. (2018). Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. Journal of Medicinal Chemistry, 61(17), 7766-7783. Available from: [Link]

  • OECD. (1987). OECD Guideline for the Testing of Chemicals 401: Acute Oral Toxicity. OECD Publishing. Available from: [Link]

  • Guarner, J., & Brandt, M. E. (2022). Diagnosis from Tissue: Histology and Identification. Journal of Fungi, 8(5), 498. Available from: [Link]

  • Segal, E. (2020). Experimental In Vivo Models of Candidiasis. Journal of Fungi, 6(4), 209. Available from: [Link]

  • Adip-Zombie, T., et al. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 67(4), e0142922. Available from: [Link]

  • Tekale, A. S., et al. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of ChemTech Research, 8(12), 332-337. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. ARKIVOC, 2012(i), 197-241. Available from: [Link]

  • Gupta, V., & Havlichek, D. H. (2024). Fluconazole. In StatPearls. StatPearls Publishing. Available from: [Link]

  • de Almeida, J. G. L., et al. (2020). Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. AMB Express, 10(1), 141. Available from: [Link]

  • OECD. (2002). OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Publishing. Available from: [Link]

  • Pharmacy India. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies [Video]. YouTube. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Chloro-3-quinolinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the journey of a molecule from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. The reliability of data underpinning safety, efficacy, and quality is non-negotiable. Central to this is the validation of the analytical methods used to quantify the active pharmaceutical ingredient (API) and its related substances. This guide provides an in-depth, experience-driven comparison of two common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 2-Chloro-3-quinolinecarboxaldehyde oxime, a key intermediate in the synthesis of various quinoline-based compounds.[1]

This document is not a mere recitation of protocols but a narrative grounded in the principles of scientific integrity, explaining the "why" behind the "how." We will explore the cross-validation of these two orthogonal methods, a critical exercise when transferring methods between laboratories or when data from different analytical platforms must be correlated.[2] Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for selecting and validating the most appropriate analytical method for their specific needs.

The Critical Role of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[3][4] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation parameters that must be assessed.[5][6][7] These typically include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Cross-validation becomes necessary when two or more analytical procedures are used to generate data that will be compared or combined.[2] It serves to demonstrate that the methods are equivalent and can be used interchangeably. This is particularly important in the context of global drug development, where different laboratories may employ different analytical technologies.

Experimental Design: A Tale of Two Techniques

For the cross-validation of analytical methods for this compound, we will compare a reversed-phase HPLC method with UV detection and a capillary GC-MS method. The choice of these two techniques is deliberate; they represent orthogonal approaches to separation and detection, providing a comprehensive analytical picture.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For a polar compound like an oxime, reversed-phase HPLC is a logical starting point. A Diode-Array Detector (DAD) is chosen for its ability to provide spectral information, which aids in peak identification and purity assessment. The method detailed below is adapted from established procedures for similar quinoline derivatives.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm (with full spectrum acquisition from 200-400 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in acetonitrile.

    • Calibration Standards: Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the initial mobile phase composition.

    • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a theoretical concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Processing stock Prepare Stock Solution (1 mg/mL in ACN) cal_standards Prepare Calibration Standards (1-100 µg/mL) stock->cal_standards sample_prep Prepare Sample Solution stock->sample_prep injection Inject into HPLC System sample_prep->injection separation Chromatographic Separation (C18 Column) injection->separation detection DAD Detection (254 nm & Spectral Data) separation->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Analyte integration->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Cross-Validation Study: Comparing Performance

The cross-validation study was designed to directly compare the performance of the HPLC-DAD and GC-MS methods using the same batches of this compound. The validation parameters were assessed according to ICH Q2(R1) guidelines. [4]

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For the HPLC-DAD method, specificity was demonstrated by the peak purity analysis using the spectral data from the DAD, which showed no co-eluting peaks. For the GC-MS method, the specificity is inherent in the mass spectrometric detection, where the unique mass spectrum of the derivatized analyte provides a high degree of certainty.

Linearity and Range

Linearity was evaluated by analyzing a series of standards over a concentration range of 1-100 µg/mL. The coefficient of determination (r²) was calculated for the calibration curves.

ParameterHPLC-DADGC-MS (SIM mode)Acceptance Criteria
Range (µg/mL) 1 - 1001 - 100Defined by application
> 0.999> 0.998≥ 0.995

Both methods demonstrated excellent linearity over the tested range, indicating a direct proportional relationship between concentration and response.

Accuracy

Accuracy was determined by the recovery of known amounts of analyte spiked into a placebo matrix. The analysis was performed at three concentration levels (low, medium, and high) in triplicate.

ConcentrationHPLC-DAD (% Recovery)GC-MS (% Recovery)Acceptance Criteria
Low (5 µg/mL) 99.2%101.5%98.0% - 102.0%
Medium (50 µg/mL) 100.5%99.8%98.0% - 102.0%
High (90 µg/mL) 99.8%100.9%98.0% - 102.0%

The results indicate that both methods are highly accurate for the quantification of the analyte.

Precision

Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Six replicate preparations of a single sample were analyzed.

ParameterHPLC-DAD (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability 0.8%1.2%≤ 2.0%
Intermediate Precision 1.1%1.5%≤ 2.0%

Both methods exhibited excellent precision, with the HPLC-DAD method showing slightly lower variability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ.

ParameterHPLC-DADGC-MS (SIM mode)
LOD 0.1 µg/mL0.05 µg/mL
LOQ 0.3 µg/mL0.15 µg/mL

The GC-MS method, particularly in SIM mode, demonstrated superior sensitivity compared to the HPLC-DAD method.

Objective Comparison and Recommendations

The cross-validation study demonstrates that both the HPLC-DAD and GC-MS methods are suitable for the intended purpose of quantifying this compound. However, the choice between the two methods will depend on the specific requirements of the analysis.

FeatureHPLC-DADGC-MS
Sample Throughput HigherLower (due to derivatization)
Sensitivity GoodExcellent (especially in SIM mode)
Specificity Good (with DAD)Excellent (mass spectral data)
Robustness HighModerate (derivatization can introduce variability)
Cost LowerHigher
Ease of Use SimplerMore complex

Recommendations:

  • For routine quality control testing where high throughput and robustness are critical, the HPLC-DAD method is the preferred choice. Its simplicity and lower cost also make it attractive for routine applications.

  • For applications requiring the highest sensitivity and specificity, such as impurity profiling or trace analysis, the GC-MS method is superior. It is also an invaluable tool for confirmatory analysis and structural elucidation.

In a comprehensive drug development program, these two methods are not mutually exclusive but rather complementary. The HPLC-DAD method can be used for routine release testing, while the GC-MS method can be employed for in-depth characterization and investigation of out-of-specification results.

Conclusion

The cross-validation of analytical methods is a cornerstone of good scientific practice in the pharmaceutical industry. This guide has provided a detailed comparison of HPLC-DAD and GC-MS for the analysis of this compound, grounded in established regulatory principles. By understanding the strengths and limitations of each technique, researchers can make informed decisions that ensure the quality and integrity of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Chabane, H., et al. (2013). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 72, 149-155. Available from: [Link]

  • Desai, N. C., et al. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. International Journal of Chemical Studies, 4(5), 10-14. Available from: [Link]

  • El-Gaby, M. S. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(2), 1017-1043. Available from: [Link]

  • FDA. (2024). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Khan, F. N., et al. (2009). 2-Chloroquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2812. Available from: [Link]

  • ICH. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • FDA. (2023). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • Prasad, M. V. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Heliyon, 7(7), e07529. Available from: [Link]

  • Pharma Tutor. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]

  • Jetir.org. (2023). Synthesis, Characterization, and Spectrophotometric Study of Ruthenium (III) Complexes with 2-Chloroquinoline-3- carbaldehyde Thiosemicarbazone. Available from: [Link]

  • Mourne Training Services. (2014). Validation of Analytical Methods for Pharmaceutical Analysis. Available from: [Link]

  • MDPI. (2023). Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. Available from: [Link]

  • PubChem. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. Available from: [Link]

  • PubMed. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Available from: [Link]

  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Available from: [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2014). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2014, 1-18. Available from: [Link]

  • Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Available from: [Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-Chloro-3-quinolinecarboxaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, quinoline scaffolds are of paramount importance, serving as the backbone for a multitude of therapeutic agents. Among the versatile intermediates in their synthesis, 2-Chloro-3-quinolinecarboxaldehyde oxime holds a significant position as a precursor for various functionalized quinolines with potential biological activities. This guide provides a comprehensive benchmark of synthetic routes to this key oxime, offering an objective comparison of methodologies, supported by experimental data, to aid researchers in selecting the most suitable protocol for their specific needs.

Introduction to the Synthetic Landscape

The synthesis of this compound is a two-step process, commencing with the formation of the parent aldehyde, 2-Chloro-3-quinolinecarboxaldehyde, followed by its conversion to the oxime. The efficiency and practicality of the overall synthesis are dictated by the methods employed in each of these steps. This guide will dissect and compare the prevalent and emerging techniques for both transformations.

Part 1: Synthesis of the Precursor Aldehyde: 2-Chloro-3-quinolinecarboxaldehyde

The primary and most established route to 2-Chloro-3-quinolinecarboxaldehyde is the Vilsmeier-Haack reaction. However, variations and alternative methods have been developed to address some of its limitations.

Method 1: The Conventional Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. In the context of 2-Chloro-3-quinolinecarboxaldehyde synthesis, it involves the reaction of an acetanilide with the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] The reaction proceeds through a cyclization and formylation mechanism.

Reaction Causality: The Vilsmeier reagent, a chloroiminium salt, acts as the electrophile, attacking the activated aromatic ring of the acetanilide. The subsequent cyclization is a key step in forming the quinoline ring system. The presence of the chloro group at the 2-position is a direct consequence of the reagents used.

  • In a flask equipped with a stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C.

  • To this freshly prepared Vilsmeier reagent, add the desired substituted acetanilide portion-wise.

  • Heat the reaction mixture to 70-80 °C and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain the crude 2-Chloro-3-quinolinecarboxaldehyde.

  • Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the purified product.

Method 2: Microwave-Assisted Vilsmeier-Haack Reaction

To address the often lengthy reaction times and high temperatures of the conventional method, microwave-assisted synthesis has emerged as a powerful alternative. Microwave irradiation can significantly accelerate the rate of reaction, leading to shorter reaction times and often improved yields.

Causality of Improvement: Microwave energy directly and efficiently heats the polar reaction mixture, leading to a rapid increase in temperature and pressure within a sealed vessel. This localized superheating accelerates the reaction rate beyond what is typically achievable with conventional heating.

  • Prepare the Vilsmeier reagent as described in the conventional method.

  • Add the substituted acetanilide to the Vilsmeier reagent in a microwave-safe reaction vessel.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a significantly shorter duration (e.g., 10-30 minutes).

  • After cooling, work up the reaction mixture as described in the conventional protocol.

Method 3: Alternative Synthesis from 2-Chloroquinoline

An alternative approach to the Vilsmeier-Haack reaction involves the direct formylation of 2-chloroquinoline. This method can be advantageous if 2-chloroquinoline is a more readily available starting material.

  • Dissolve 2-chloroquinoline in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • Add a strong base, such as n-butyllithium, dropwise to deprotonate the quinoline ring.

  • After stirring for a short period, add a formylating agent, such as N,N-dimethylformamide (DMF).

  • Allow the reaction to proceed at low temperature before quenching with a proton source (e.g., saturated ammonium chloride solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Comparative Data for Aldehyde Synthesis
MethodStarting MaterialTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
Conventional Vilsmeier-Haack Acetanilide4 - 16 hours60 - 85%Well-established, readily available reagents.Long reaction times, high temperatures, use of hazardous reagents.
Microwave-Assisted Vilsmeier-Haack Acetanilide10 - 30 minutes75 - 90%Rapid synthesis, often higher yields.Requires specialized microwave reactor.
Formylation of 2-Chloroquinoline 2-Chloroquinoline1 - 3 hours70 - 92%Good for specific substitution patterns, avoids acetanilide synthesis.Requires cryogenic temperatures and organolithium reagents.

Part 2: Synthesis of this compound

Once the aldehyde is in hand, the next step is its conversion to the oxime. This is typically achieved through a condensation reaction with hydroxylamine. Here, we compare a conventional method with a more recent, "greener" approach.

Method 1: Conventional Oximation with Sodium Acetate

This is the traditional and widely used method for the synthesis of oximes from aldehydes. Hydroxylamine hydrochloride is reacted with the aldehyde in the presence of a mild base, such as sodium acetate, which acts as a proton scavenger.

Reaction Causality: Hydroxylamine, a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration, facilitated by the mild base, leads to the formation of the C=N double bond of the oxime.

  • Dissolve 2-Chloro-3-quinolinecarboxaldehyde in a suitable solvent, such as ethanol or a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride and sodium acetate to the solution.

  • Reflux the reaction mixture for a period of 1-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain pure this compound.

Method 2: Efficient and Green Oximation Catalyzed by Hexamine

Recent research has focused on developing more environmentally friendly and efficient methods for oxime synthesis. One such method utilizes hexamine as a catalyst in an aqueous ethanol medium.[2]

Causality of Improvement: Hexamine, a cage-like tertiary amine, acts as a basic catalyst that is non-toxic and easily available. The use of aqueous ethanol as a solvent reduces the reliance on volatile and often toxic organic solvents, aligning with the principles of green chemistry. The reaction often proceeds faster and with higher yields compared to the conventional method.

  • In a round-bottom flask, take a mixture of 2-Chloro-3-quinolinecarboxaldehyde and hydroxylamine hydrochloride in aqueous ethanol.

  • Add a catalytic amount of hexamine to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating for a short period (typically 30-60 minutes), monitoring by TLC.

  • Upon completion, the product often precipitates directly from the reaction mixture.

  • Filter the solid, wash with water, and dry to obtain the this compound in high purity and yield.

Comparative Data for Oxime Synthesis

| Method | Catalyst/Base | Solvent | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages | | :--- | :--- | :--- | :--- | :--- | :--- | | Conventional Oximation | Sodium Acetate | Ethanol/Water | 1 - 4 hours | 80 - 90% | Simple, well-understood procedure. | Longer reaction times, may require heating. | | Hexamine-Catalyzed Oximation | Hexamine | Aqueous Ethanol | 30 - 60 minutes | 90 - 95% | Fast, high yield, eco-friendly, uses a non-toxic catalyst. | Newer method, may not be as widely established. |

Visualization of Synthetic Workflows

To visually represent the described synthetic pathways, the following diagrams have been generated using Graphviz.

Workflow for the Synthesis of 2-Chloro-3-quinolinecarboxaldehyde

G cluster_0 Vilsmeier-Haack Routes cluster_1 Alternative Route Acetanilide Acetanilide Conventional Heating Conventional Heating Acetanilide->Conventional Heating Microwave Irradiation Microwave Irradiation Acetanilide->Microwave Irradiation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->Conventional Heating Vilsmeier Reagent (POCl3/DMF)->Microwave Irradiation 2-Chloro-3-quinolinecarboxaldehyde_VH 2-Chloro-3-quinolinecarboxaldehyde Conventional Heating->2-Chloro-3-quinolinecarboxaldehyde_VH 4-16h Microwave Irradiation->2-Chloro-3-quinolinecarboxaldehyde_VH 10-30min 2-Chloroquinoline 2-Chloroquinoline n-BuLi, DMF n-BuLi, DMF 2-Chloroquinoline->n-BuLi, DMF -78°C 2-Chloro-3-quinolinecarboxaldehyde_Alt 2-Chloro-3-quinolinecarboxaldehyde n-BuLi, DMF->2-Chloro-3-quinolinecarboxaldehyde_Alt

Caption: Synthetic routes to 2-Chloro-3-quinolinecarboxaldehyde.

Workflow for the Synthesis of this compound

G cluster_0 Conventional Method cluster_1 Green Method Aldehyde 2-Chloro-3-quinolinecarboxaldehyde Reflux in EtOH/H2O Reflux in EtOH/H2O Aldehyde->Reflux in EtOH/H2O Stir in aq. EtOH Stir in aq. EtOH Aldehyde->Stir in aq. EtOH Hydroxylamine HCl (Conventional) Hydroxylamine Hydrochloride Hydroxylamine HCl (Conventional)->Reflux in EtOH/H2O Sodium Acetate Sodium Acetate Sodium Acetate->Reflux in EtOH/H2O Oxime_Conventional 2-Chloro-3-quinolinecarboxaldehyde Oxime Reflux in EtOH/H2O->Oxime_Conventional 1-4h Hydroxylamine HCl (Green) Hydroxylamine Hydrochloride Hydroxylamine HCl (Green)->Stir in aq. EtOH Hexamine (catalyst) Hexamine (catalyst) Hexamine (catalyst)->Stir in aq. EtOH Oxime_Green 2-Chloro-3-quinolinecarboxaldehyde Oxime Stir in aq. EtOH->Oxime_Green 30-60min

Caption: Comparative synthesis of this compound.

Conclusion and Recommendations

This guide has benchmarked various synthetic methodologies for the preparation of this compound. For the synthesis of the precursor aldehyde, the microwave-assisted Vilsmeier-Haack reaction offers a significant advantage in terms of reaction time and yield for researchers with access to the necessary equipment. For those without, the conventional Vilsmeier-Haack reaction remains a robust and reliable method. The formylation of 2-chloroquinoline is a viable alternative, particularly when specific substitution patterns are desired and the starting material is readily available.

In the subsequent oximation step, the hexamine-catalyzed method stands out as a superior choice due to its efficiency, mild reaction conditions, and environmentally friendly nature.[2] It offers a significant improvement over the conventional method with sodium acetate in terms of reaction time and aligns with the growing emphasis on green chemistry in drug development.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including available equipment, desired scale, and environmental considerations. This guide provides the necessary data and insights to make an informed decision, empowering scientists to efficiently synthesize this valuable intermediate for their research and development endeavors.

References

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Arkivoc, 2012(i), 234-288. [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012–2017). Arkivoc, 2018(i), 1-47. [Link]

  • Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 506-512. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 7049752. [Link]

  • International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6), 2552-2555. [Link]

  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence Properties of Schiff Bases of 2-chloro-3-formylquinoline. Research Journal of Pharmacy and Technology, 5(3), 369-375. [Link]

  • Saleh, F. T., et al. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. ResearchGate. [Link]

Sources

A Head-to-Head Comparison of Quinoline Oximes as Antimicrobial Agents: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for novel therapeutic agents.[1] Among the myriad heterocyclic scaffolds explored, the quinoline nucleus stands out as a "privileged structure" in medicinal chemistry.[2] Its derivatives, most notably the fluoroquinolone antibiotics, have been mainstays in clinical practice for decades.[3][4] However, with resistance to even these potent agents on the rise, researchers are driven to explore new chemical spaces. This guide focuses on a promising, yet less-explored subclass: quinoline oximes .

The introduction of an oxime moiety (-C=N-OH) to the quinoline scaffold creates a unique chemical entity with significant potential for antimicrobial activity. This guide provides an in-depth, head-to-head comparison of various quinoline oxime derivatives, supported by experimental data from peer-reviewed literature. We will dissect their performance, explore structure-activity relationships (SAR), and provide validated experimental protocols to empower researchers in their quest for the next generation of antimicrobial drugs.

The Quinoline Oxime Scaffold: A Structural Overview

The fundamental structure consists of a quinoline ring system functionalized with an oxime group. The versatility of this scaffold is a key advantage; modifications can be made at multiple positions on the quinoline ring and on the oxime side chain, allowing for fine-tuning of the molecule's physicochemical properties and biological activity.[1][3]

The antimicrobial activity of these compounds is profoundly dependent on the nature and position of various substituents on the heterocyclic core.[3] Understanding these relationships is critical for rational drug design.

cluster_main General Structure of a Quinoline Oxime main_struct R1 R1: Substituents here (e.g., halogens, alkyls) influence lipophilicity & target binding. R1->p1 R2 R2: Modifications affect steric and electronic properties. R2->p2 Oxime Oxime Moiety (-C(R2)=N-OH): Key for metal chelation and potential target interaction. Oxime->p3

Caption: Key modification points on the quinoline oxime scaffold.

Proposed Mechanisms of Action

While the precise mechanisms for many novel quinoline oximes are still under investigation, established quinoline-based antimicrobials provide valuable clues. The primary mode of action for the widely successful fluoroquinolones is the inhibition of bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[5] These enzymes are crucial for DNA replication, repair, and transcription. By forming a stable complex with the enzyme and DNA, the drugs induce lethal double-strand breaks in the bacterial chromosome.

Molecular docking studies on newer quinoline derivatives suggest that they may also target these essential enzymes.[5] Another potential target is the peptide deformylase (PDF) enzyme, which is vital for bacterial protein maturation and is absent in mammals, making it an attractive and selective target.[6] The oxime group, with its ability to chelate metal ions, may play a crucial role in binding to the metallic cofactors within the active sites of these enzymes.

Head-to-Head Performance Analysis: Antimicrobial Activity

The efficacy of an antimicrobial agent is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The table below synthesizes MIC data from various studies to provide a comparative overview of different quinoline oximes and related derivatives against a panel of clinically relevant pathogens.

Compound Class/DerivativeGram-Positive BacteriaGram-Negative BacteriaFungiReference(s)
S. aureus (incl. MRSA) E. coli C. albicans
Quinoline-Glyoximes
N-(8-hydroxyquinolin-5-yl)-aminoglyoximeModerate activity reportedModerate activity reportedModerate activity reported[7]
Quinolone-Oxime Hybrids
2-fluoro 9-oxime ketolide hybrid≤0.008 µg/mL--[1]
Quinoline-Hydroxyimidazolium Hybrids
Hybrid 7b2 µg/mL>50 µg/mL-[8]
Hybrid 7h20 µg/mL--[8]
Other Quinoline Derivatives
6-amino-4-methyl-1H-quinoline-2-one deriv. (Cmpd 6)3.12 µg/mL6.25 µg/mLPotent activity reported[6]
8-hydroxyquinoline-5-sulfonamide deriv. (3c)Active against MRSAInactive-[9]
Quinoline-3-carbonitrile deriv. (Cmpd 14)Potent activity reportedPotent activity reportedStrong activity reported[5]
Fluorinated Quinoline Analog (2g)--80.8% inhibition (R. solani)[10]

Analysis of Performance Data:

  • Potency Against Gram-Positive Pathogens: The data clearly show that certain quinoline oxime hybrids possess extraordinary potency against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The 2-fluoro 9-oxime ketolide hybrids, with MIC values as low as ≤0.008 µg/mL, are particularly noteworthy and significantly more potent than many conventional antibiotics.[1] Similarly, quinoline-hydroxyimidazolium hybrids and sulfonamide derivatives show promising anti-staphylococcal activity.[8][9]

  • Gram-Negative Activity: Achieving potent activity against Gram-negative bacteria is often a greater challenge due to their protective outer membrane. However, certain quinoline-3-carbonitrile and 6-amino-4-methyl-1H-quinoline-2-one derivatives have demonstrated significant efficacy against E. coli, indicating that the quinoline scaffold can be modified to overcome this barrier.[5][6]

  • Antifungal Spectrum: The quinoline core is also a privileged scaffold for antifungal agents.[2][11] Derivatives like N-(8-hydroxyquinolin-5-yl)-aminoglyoxime and various fluorinated quinolines show broad-spectrum antifungal activity, inhibiting the growth of yeasts like Candida albicans and other pathogenic fungi.[7][10]

Structure-Activity Relationship (SAR) Insights

Synthesizing the available data allows for the deduction of several key SAR trends that can guide future drug design efforts:

  • The 8-Hydroxy Group: The presence of a hydroxyl group at the C8 position of the quinoline ring is a recurring theme in biologically active compounds, particularly those with antifungal and antistaphylococcal properties.[9] This group is a known metal chelator, which may be integral to the mechanism of action. Blocking this phenolic group has been shown to cause a total loss of antibacterial activity in certain compound series.[9]

  • Halogenation: The strategic placement of halogen atoms, especially fluorine, on the quinoline ring is a well-established method for enhancing antimicrobial potency. This is a core feature of the highly successful fluoroquinolones and is also seen in newer potent derivatives like the 2-fluoro 9-oxime ketolides.[1]

  • Hybridization: Creating hybrid molecules by linking the quinoline oxime scaffold with other known antimicrobial pharmacophores (e.g., ketolides, imidazolium salts) is a powerful strategy. This can lead to compounds with dual mechanisms of action or improved potency and spectrum.[1][8][12]

  • Substituents at C2 and C4: Modifications at the C2 and C4 positions of the quinoline ring significantly impact activity. For instance, novel 2-sulfoether-4-quinolone scaffolds have shown high potency against Gram-positive bacteria.[1]

Essential Experimental Protocols

To ensure reproducibility and comparability of data, standardized methodologies are paramount. Below are self-validating protocols for determining antimicrobial susceptibility and cytotoxicity.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution (MIC Determination)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a gold standard for quantitative antimicrobial testing.

Causality: The broth microdilution method is chosen for its efficiency, scalability (96-well plate format), and ability to provide a quantitative MIC value, which is more informative than qualitative disk diffusion methods. Each step is designed to ensure that the only variable affecting microbial growth is the concentration of the test compound.

start Start: Prepare Materials prep_compound 1. Compound Preparation: Dissolve quinoline oxime in DMSO. Perform serial two-fold dilutions. start->prep_compound inoculate_plate 3. Plate Inoculation: Add diluted compound to 96-well plate. Add standardized microbial inoculum to each well. prep_compound->inoculate_plate prep_inoculum 2. Inoculum Preparation: Grow microbial culture to log phase. Adjust to 0.5 McFarland standard (~1.5x10^8 CFU/mL). prep_inoculum->inoculate_plate controls 4. Set Controls: Positive Control (microbe, no drug). Negative Control (broth, no microbe). Solvent Control (microbe + DMSO). inoculate_plate->controls incubation 5. Incubation: Incubate plate at 37°C for 18-24 hours. controls->incubation read_results 6. Read Results: Visually inspect for turbidity. MIC = Lowest concentration with no visible growth. incubation->read_results end End: MIC Determined read_results->end

Caption: Workflow for MIC determination using broth microdilution.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the test quinoline oxime in 100% dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired final concentrations.

  • Inoculum Preparation:

    • From a fresh culture plate, select 3-5 colonies of the test microorganism.

    • Inoculate into sterile saline or broth and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This standardizes the initial bacterial load.

    • Dilute this standardized suspension into the growth medium so that the final concentration in each well after inoculation will be approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

    • Include a positive control (inoculum in medium without compound) and a negative control (medium only). A solvent control (inoculum with the highest concentration of DMSO used) is critical to ensure the solvent itself has no antimicrobial effect.

    • Seal the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.

  • Result Interpretation:

    • Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the quinoline oxime that completely inhibits visible growth of the microorganism.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Causality: It is crucial to assess whether a potent antimicrobial compound is toxic to mammalian cells. The MTT assay is a standard colorimetric method for measuring cell viability. It relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt MTT into purple formazan crystals, providing a direct measure of metabolic activity and thus, cell viability.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293 or HepG2) into a 96-well plate at a density of ~1 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline oxime in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include untreated cells as a control.

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

The exploration of quinoline oximes has revealed a class of compounds with formidable antimicrobial potential. Head-to-head comparisons demonstrate that specific derivatives exhibit exceptional potency against multidrug-resistant Gram-positive bacteria and a promising spectrum of activity against Gram-negative pathogens and fungi. The key to unlocking their full potential lies in a deep understanding of their structure-activity relationships, allowing for the rational design of molecules with enhanced efficacy and selectivity.

Future research should focus on:

  • Mechanism Deconvolution: Elucidating the precise molecular targets to understand and overcome potential resistance mechanisms.

  • Pharmacokinetic Profiling: Optimizing derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) properties for in vivo applications.

  • In Vivo Efficacy: Advancing the most promising candidates from in vitro studies to animal models of infection to validate their therapeutic potential.[13]

The quinoline oxime scaffold represents a fertile ground for the development of novel antimicrobial agents. By leveraging the insights and protocols detailed in this guide, the research community can accelerate the journey of these promising molecules from the laboratory bench to the clinic, providing new weapons in the critical fight against infectious diseases.

References

  • Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of the Iranian Chemical Society. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2020). Molecules. [Link]

  • Synthesis and Antimicrobial Activity of Novel Glyoximes Containing Quinoline Moiety. (2012). World Applied Sciences Journal. [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). Journal of Biomolecular Structure & Dynamics. [Link]

  • Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. (2022). Polycyclic Aromatic Compounds. [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). Molecules. [Link]

  • A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. (2022). ResearchGate. [Link]

  • Quinoline-based antifungals. (2015). Current Medicinal Chemistry. [Link]

  • Chemical structures of some potent antimicrobial quinoline derivatives. (n.d.). ResearchGate. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2022). International Journal of Molecular Sciences. [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015). Pharmacy & Pharmacology International Journal. [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023). Molecules. [Link]

  • (PDF) Quinoline-Based Antifungals. (2015). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. (2019). Molecules. [Link]

Sources

Assessing the Therapeutic Potential of 2-Chloro-3-quinolinecarboxaldehyde Oxime: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of a Novel Oxime Derivative

For decades, the quinoline scaffold has been a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse activities, including antimalarial, antibacterial, and anticancer properties.[1] This privileged heterocyclic system offers a versatile framework for structural modification, enabling the fine-tuning of pharmacological profiles. Within this vast chemical space, 2-Chloro-3-quinolinecarboxaldehyde oxime emerges as a molecule of significant interest. Its unique combination of a reactive 2-chloroquinoline core and a nucleophilic oxime moiety suggests a potential for novel mechanisms of action and therapeutic applications.

This guide provides a comprehensive assessment of the therapeutic potential of this compound. Drawing upon field-proven insights and established experimental methodologies, we will delve into its synthesis, physicochemical characteristics, and hypothesized mechanisms of action. Through a comparative analysis with established quinoline-based compounds, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed to evaluate and potentially advance this promising molecule in the drug discovery pipeline.

Synthesis and Physicochemical Properties: Foundational Knowledge for a Promising Candidate

The synthesis of this compound is a multi-step process that begins with the well-established Vilsmeier-Haack reaction.[2] This reaction utilizes a substituted acetanilide, which undergoes cyclization in the presence of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the key intermediate, 2-chloro-3-quinolinecarboxaldehyde.[2]

Subsequent conversion of the aldehyde to the oxime is typically achieved through a condensation reaction with hydroxylamine hydrochloride.[3] This reaction is often carried out in an aqueous ethanol medium, utilizing a mild base such as hexamine as a catalyst.[3] This method is favored for its operational simplicity, cost-effectiveness, and environmentally friendly nature.[3]

Physicochemical Characteristics
PropertyValueSource
Molecular Formula C₁₀H₇ClN₂O[4]
Molecular Weight 206.63 g/mol [4]
Melting Point 151-152 °C[4]
Boiling Point 365.2 °C at 760 mmHg[4]
XLogP3 2.7[4]

These properties provide a foundational understanding of the molecule's behavior and are critical for formulation and pharmacokinetic studies.

Hypothesized Mechanism of Action: A Multifaceted Approach to Disease

While specific experimental data on the mechanism of action for this compound is limited, we can infer its potential pathways based on the well-documented activities of related quinoline derivatives and oximes. The therapeutic potential of this compound is likely multifaceted, potentially encompassing anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7]

Anticancer Potential: Targeting the Hallmarks of Cancer

The quinoline nucleus is a common feature in numerous anticancer agents.[8] The presence of the 2-chloro substituent and the carboxaldehyde oxime at the 3-position of the quinoline ring in our target molecule suggests several plausible anticancer mechanisms:

  • DNA Intercalation and Damage: Quinoline derivatives have been shown to intercalate into DNA, disrupting replication and transcription, ultimately leading to apoptosis.[9] The planar aromatic structure of the quinoline ring is well-suited for such interactions. The oxime moiety could further contribute to DNA damage through the generation of reactive radicals.[10]

  • Tubulin Polymerization Inhibition: Several quinoline-based compounds act as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[11][12] By disrupting microtubule dynamics, these agents induce cell cycle arrest, typically at the G2/M phase, and trigger apoptosis.

  • Kinase Inhibition: The oxime functional group is known to be present in numerous kinase inhibitors.[13] Many cellular signaling pathways that are dysregulated in cancer are driven by kinases. Therefore, this compound could potentially exert its anticancer effects by inhibiting key kinases involved in cancer cell proliferation and survival.

Hypothesized Anticancer Mechanism of this compound Compound 2-Chloro-3-quinolinecarboxaldehyde Oxime DNA DNA Intercalation & Damage Compound->DNA Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Kinase Kinase Inhibition Compound->Kinase Apoptosis Apoptosis DNA->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) Tubulin->CellCycleArrest SignalTransduction Inhibition of Signal Transduction Kinase->SignalTransduction CellCycleArrest->Apoptosis SignalTransduction->Apoptosis MTT Assay Workflow A 1. Seed cancer cells in a 96-well plate B 2. Treat cells with varying concentrations of the compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent to each well C->D E 5. Incubate to allow formazan crystal formation D->E F 6. Solubilize formazan crystals with a detergent E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 value G->H

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations and determine the half-maximal inhibitory concentration (IC₅₀) value.

Apoptosis Induction Analysis: Annexin V/Propidium Iodide Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining can be performed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, indicative of late apoptosis or necrosis.

Apoptosis Assay Workflow A 1. Treat cells with the compound at the IC50 concentration B 2. Harvest and wash cells A->B C 3. Resuspend cells in Annexin V binding buffer B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F G 7. Quantify viable, early apoptotic, late apoptotic, and necrotic cells F->G

Workflow for apoptosis analysis.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the FITC at 488 nm and measure the emission at 530 nm. Excite the PI at 488 nm and measure the emission at >670 nm.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. An increase in turbidity, measured by absorbance, indicates microtubule formation.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin in a suitable buffer containing GTP. Prepare serial dilutions of this compound, a positive control (e.g., colchicine), and a negative control (vehicle).

  • Assay Setup: In a 96-well plate, mix the tubulin solution with the test compounds or controls.

  • Polymerization and Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm at regular intervals for 60 minutes.

  • Data Analysis: Plot the change in absorbance over time. A decrease in the rate and extent of polymerization in the presence of the test compound compared to the negative control indicates inhibition of tubulin polymerization.

Conclusion and Future Directions

This compound represents a compelling starting point for the development of a novel therapeutic agent. Its synthesis is straightforward, and its structural features suggest a high potential for multifaceted biological activity, particularly in the realm of oncology. While direct experimental evidence for its anticancer efficacy is currently lacking, the wealth of data on related quinoline derivatives provides a strong rationale for its investigation.

The immediate next steps should focus on a comprehensive in vitro evaluation of this compound against a panel of cancer cell lines using the protocols outlined in this guide. Should promising activity be observed, further studies to elucidate its precise mechanism of action, including target identification and validation, will be crucial. Subsequent in vivo studies in relevant animal models will be necessary to assess its efficacy, pharmacokinetics, and safety profile.

The journey of a drug from the laboratory to the clinic is long and arduous. However, with a systematic and evidence-based approach, the therapeutic potential of promising molecules like this compound can be thoroughly explored, potentially leading to the next generation of life-saving medicines.

References

  • Igor, A. S., Mark, B. P., Andrei, I. K., Tatiana, M. P., & Mark, T. Q. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules, 11(6), 777. [Link]

  • Marella, A., Ali, M. R., Alam, M. T., Perwez, A., & Rizvi, M. M. A. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Biological Macromolecules, 183, 134-153. [Link]

  • Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6449-6481. [Link]

  • Saleh, F. T., Ahad, A., Netankar, P. D., Sheikh, A. A., & Asema, S. U. K. (2023). Synthesis of Some Quinoline Oximes by an Efficient Method and their Biological Screening. International Journal of Pharmaceutical Sciences and Drug Research, 15(5), 591-596. [Link]

  • Marella, A., Tanwar, O., Saha, R., Ali, M. R., Srivastava, S., Akhter, M., ... & Alam, M. T. (2013). Quinoline: a versatile scaffold. Journal of Saudi Chemical Society, 17(3), 237-245. [Link]

  • Kumar, A., Kumar, M., Kumar, V., & Singh, J. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Medicinal Chemistry, 12(4), 365-374. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488-1508. [Link]

  • Ferrer, P., Moreno, L., Galiano, S., Pérez-Silanes, S., Aldana, I., & Monge, A. (2009). Synthesis and in vitro antiproliferative activity of new [(7-chloroquinolin-4-yl) amino] chalcone derivatives. Bioorganic & medicinal chemistry, 17(15), 5474-5483. [Link]

  • Bindu, P. J., Mahadevan, K. M., & Naik, H. S. B. (2012). Synthesis and DNA cleavage studies of novel quinoline oxime esters. Bioorganic & medicinal chemistry letters, 22(19), 6095-6098. [Link]

  • Al-Omary, F. A., El-Azab, A. S., Abdel-Aziz, A. A. M., El-Tahir, K. E. H., & Al-Obaid, A. M. (2015). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of enzyme inhibition and medicinal chemistry, 30(6), 934-943. [Link]

  • Abdelmegeed, H., Abdel Ghany, L. M. A., Youssef, A., El-Etrawy, A. S., & Ryad, N. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC medicinal chemistry. [Link]

  • Shaik, I. A., Potter, B. M., Kizhake, S., Panyam, J., & Tsvetkov, A. S. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Biomolecules, 11(6), 777. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide: Personal Protective Equipment for Handling 2-Chloro-3-quinolinecarboxaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and uncompromising approach to safety. While 2-Chloro-3-quinolinecarboxaldehyde oxime is a compound with specific applications in synthetic chemistry, comprehensive toxicological data is not widely available.[1][2][3] Therefore, we must adopt the principle of treating it with the caution afforded to its most hazardous structural analogs. This guide provides a detailed operational and safety framework, grounded in an analysis of the compound's constituent parts: the quinoline core, the chloro-functional group, and the oxime moiety.

Hazard Assessment: An Evidence-Based Approach

The safety strategy for this compound is predicated on the known hazards of its parent structures. A failure to acknowledge these inferred risks constitutes an unacceptable laboratory hazard.

  • Quinoline Core: The foundational quinoline ring is a significant source of concern. It is classified as toxic if swallowed and harmful in contact with skin.[4][5] More critically, quinoline is a suspected mutagen and a potential carcinogen, demanding handling with extreme caution.[5][6]

  • Parent Aldehyde (2-Chloro-3-quinolinecarboxaldehyde): The immediate precursor to the oxime is a known irritant. GHS classifications indicate it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][8] It is logical to assume the oxime derivative carries a similar or greater irritation potential.

  • Halogenated Compound: The presence of a chlorine atom classifies this molecule as a halogenated organic compound, which has specific implications for waste disposal.[9][10]

Table 1: Summary of Known & Inferred Hazards

Hazard ClassificationBasis of ConcernPotential EffectsCitation
Acute Toxicity Quinoline CoreToxic if swallowed, harmful in contact with skin.[4][5]
Skin Irritation Parent AldehydeCauses skin irritation, redness, and discomfort.[7][8]
Eye Irritation Parent AldehydeCauses serious eye irritation and potential damage.[7]
Respiratory Irritation Parent AldehydeMay cause irritation to the respiratory tract if inhaled as a dust or aerosol.[7]
Suspected Carcinogen Quinoline CoreMay cause cancer.[4][5][6]
Suspected Mutagen Quinoline CoreSuspected of causing genetic defects.[4][5][6]
Aquatic Toxicity Quinoline CoreToxic to aquatic life with long-lasting effects.[4][5]

Engineering Controls: The First and Most Critical Line of Defense

Personal protective equipment is intended to protect from residual risk, not to be the primary barrier. All handling of this compound, including weighing, transfers, and reaction setup, must be performed within a certified and properly functioning chemical fume hood.[11][12] This is non-negotiable. The fume hood contains vapors and prevents the release of airborne particulates, providing the most significant layer of protection.[13]

Mandatory Personal Protective Equipment (PPE)

Given the high-hazard profile inferred from its structure, a comprehensive PPE protocol is required. Standard laboratory attire (long pants, closed-toe shoes) is assumed.

Table 2: Required PPE for Handling this compound

Body AreaRequired PPERationale and Specifications
Eyes & Face Chemical Safety Goggles & Full-Face ShieldGoggles provide a seal against splashes and dust. A face shield is mandatory over the goggles to protect the entire face from splashes, given the severe eye irritation hazard.[12][14]
Hands Double-Gloved Nitrile GlovesDouble gloving provides an extra layer of protection against tears and potential permeation. Use gloves tested according to EN 374.[4] Always inspect gloves for defects before use and use proper removal techniques to avoid skin contact.[12]
Body Flame-Resistant Laboratory Coat with Tight CuffsA lab coat protects skin and personal clothing. Tight cuffs prevent chemicals from entering sleeves. For procedures with a significant splash risk, a chemically impervious apron should be worn over the lab coat.[14]
Respiratory NIOSH-Approved Air-Purifying RespiratorTo be used whenever there is a risk of generating dust or aerosols (e.g., weighing, scraping, vigorous mixing).[15] A respirator with combination OV/AG/P99 (US) or ABEK-P2 (EU) cartridges is recommended to protect against organic vapors, acid gases, and particulates.[15]

Procedural Discipline: Donning and Doffing Protocols

Cross-contamination during the removal of PPE is a common route of exposure. A strict, methodical procedure is essential.

Experimental Protocol: PPE Donning and Doffing

A. Donning Sequence (Putting On)

  • First Pair of Gloves: Don the inner pair of nitrile gloves.

  • Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: If required by your risk assessment, perform a seal check and don the respirator.

  • Goggles and Face Shield: Put on chemical safety goggles, followed by the full-face shield.

  • Second Pair of Gloves: Don the outer pair of nitrile gloves, ensuring the cuffs are pulled over the cuffs of the lab coat.

B. Doffing Sequence (Taking Off) This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately in the designated halogenated waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of the head forward. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in a designated receptacle for lab laundry.

  • Respirator: If worn, remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, again using a safe removal technique.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water.[4][12]

Visualization of the Safety Workflow

The following diagram illustrates the logical flow from hazard recognition to safe completion of work.

G cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation Phase A Hazard Assessment (Quinoline Core = Carcinogen Risk) B Establish Engineering Controls (Chemical Fume Hood Mandatory) A->B C Select Mandatory PPE (Goggles, Shield, Double Gloves, Lab Coat) B->C D Follow PPE Donning Protocol C->D E Handle Chemical Inside Fume Hood D->E F Follow PPE Doffing Protocol E->F G Decontaminate Work Area F->G H Segregate Halogenated Waste G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safely handling this compound.

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. Seek immediate medical attention.[15]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[15]

For any exposure, provide the Safety Data Sheet (SDS) for the compound to the responding medical personnel.

Decontamination and Waste Disposal Plan

As a chlorinated organic compound, this compound requires specific waste handling procedures.[16] Never mix halogenated waste with non-halogenated waste streams, as this can complicate and significantly increase the cost of disposal.[17]

Step-by-Step Disposal Protocol:

  • Work Surface Decontamination: After completing work, wipe down the interior surfaces of the fume hood and any equipment used with an appropriate solvent (such as ethanol) and paper towels.

  • Waste Collection: All disposable materials that have come into contact with the compound, including gloves, wipes, and contaminated weigh paper, must be placed in a dedicated hazardous waste container.

  • Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list "this compound" by its full chemical name.[16] Do not use abbreviations.

  • Container Management: Keep the waste container sealed when not in use. Store it in a designated and properly ventilated satellite accumulation area, within secondary containment.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department in accordance with all local and national regulations.[5]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this potent chemical intermediate, ensuring a safe and productive research environment.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Quinoline. [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of 2-Chloro-3-quinoline carboxaldehyde oxime. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025). Quinoline - SAFETY DATA SHEET. [Link]

  • Abdel-Wahab, B. F., & Khidre, R. E. (2016). 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. Journal of Chemistry, 2016, 1-15. [Link]

  • University of California, Riverside. (n.d.). Hazardous Waste Segregation. [Link]

  • Loba Chemie Pvt. Ltd. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. [Link]

  • Lorke, D. E., & Petroianu, G. A. (2019). Treatment of Organophosphate Poisoning with Experimental Oximes: A Review. Current Organic Chemistry, 23(6), 628–639. [Link]

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3-quinolinecarboxaldehyde. PubChem Compound Database. [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [Link]

  • University of California, Berkeley. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(3), 1338-1367. [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Hampshire College. (2012). Lab Safety Manual: Working with Hazardous Materials. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.